D-myo-Inositol 4-monophosphate
Description
Structure
3D Structure
Properties
CAS No. |
46495-39-0 |
|---|---|
Molecular Formula |
C6H11O9P-2 |
Molecular Weight |
258.12 g/mol |
IUPAC Name |
[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/p-2/t1?,2-,3-,4-,5+,6?/m0/s1 |
InChI Key |
INAPMGSXUVUWAF-GFWFORPUSA-L |
Origin of Product |
United States |
Foundational & Exploratory
D-myo-Inositol 4-monophosphate: A Technical Guide to its Discovery, Synthesis, and Role in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-myo-Inositol 4-monophosphate (Ins(4)P1) is a key intermediate in the complex and vital inositol (B14025) phosphate (B84403) signaling pathway. While often overshadowed by its more famous precursor, inositol 1,4,5-trisphosphate (InsP3), Ins(4)P1 plays a crucial role in the tightly regulated cascade that governs intracellular calcium mobilization and a host of other cellular processes. This technical guide provides an in-depth exploration of the discovery and history of Ins(4)P1, its position within cellular signaling pathways, detailed experimental protocols for its synthesis and analysis, and a summary of key quantitative data. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.
Discovery and History
The journey to understanding this compound is intrinsically linked to the broader history of inositol and inositol phosphate research. The story begins in 1850 when Johanes Joseph Scherer first isolated myo-inositol from muscle tissue. For nearly a century, the biological significance of inositol remained largely enigmatic.
The turning point came with the discovery of the phosphoinositide effect in the mid-20th century, which revealed that external stimuli could trigger the rapid turnover of inositol-containing phospholipids (B1166683) in the cell membrane. This line of inquiry culminated in the groundbreaking discovery that inositol 1,4,5-trisphosphate (InsP3), generated from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), acts as a second messenger to mobilize intracellular calcium.
The identification of this compound emerged from the subsequent meticulous work of researchers dedicated to elucidating the complete metabolic pathways of inositol phosphates. It was established that the potent signaling activity of InsP3 is terminated by a series of dephosphorylation steps. One of the key enzymes in this process is inositol-polyphosphate 5-phosphatase, which removes the phosphate group from the 5-position of InsP3 to yield D-myo-inositol 1,4-bisphosphate (Ins(1,4)P2). Subsequent action by inositol-1,4-bisphosphate 1-phosphatase then specifically removes the phosphate from the 1-position, yielding this compound. While a singular "discovery" paper for Ins(4)P1 is not readily identifiable, its existence and position in the pathway were confirmed through the collective efforts of many researchers studying the intricate metabolism of inositol phosphates.
Role in Cellular Signaling
This compound is a critical node in the inositol phosphate signaling cascade. Its primary established role is as an intermediate in the degradation pathway of InsP3. This pathway ensures the precise temporal and spatial control of calcium signaling within the cell.
The formation of Ins(4)P1 is a key step in the termination of the InsP3 signal. By converting the highly active InsP3 into a series of less active or inactive metabolites, the cell can effectively switch off the calcium release signal, allowing for the restoration of basal calcium levels. The pathway is as follows:
-
Signal Initiation: An extracellular signal (e.g., a hormone or neurotransmitter) binds to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) on the cell surface.
-
Phospholipase C Activation: This binding activates phospholipase C (PLC).
-
PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the cell membrane.
-
Second Messenger Generation: This hydrolysis generates two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (InsP3).
-
Calcium Release: InsP3 diffuses into the cytoplasm and binds to InsP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions.
-
Signal Termination (Dephosphorylation Pathway):
-
InsP3 is dephosphorylated by inositol-polyphosphate 5-phosphatase to yield D-myo-inositol 1,4-bisphosphate (Ins(1,4)P2) .
-
Ins(1,4)P2 is then dephosphorylated by inositol-1,4-bisphosphate 1-phosphatase to produce This compound (Ins(4)P1) .
-
-
Final Dephosphorylation: Ins(4)P1 is further dephosphorylated by inositol monophosphatases to free myo-inositol, which can then be used to resynthesize phosphoinositides, completing the cycle.
Experimental Protocols
Chemical Synthesis of this compound
The following protocol is a synthesized methodology based on established chemical synthesis routes for inositol phosphates.
Materials:
-
Racemic 1,2:5,6-dicyclohexylidene-myo-inositol
-
Dibutyltin (B87310) oxide (Bu2SnO)
-
Benzene (anhydrous)
-
1-(S)-(-)-Camphanyl chloride
-
Chromatography supplies (silica gel)
-
Phosphitylating agent (e.g., N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine)
-
Oxidizing agent (e.g., m-chloroperoxybenzoic acid)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H2)
-
Acetic acid (85%)
-
Lithium hydroxide (B78521) (LiOH)
-
Standard laboratory glassware and equipment
Procedure:
-
Regioselective Acylation:
-
Dissolve racemic 1,2:5,6-dicyclohexylidene-myo-inositol in anhydrous benzene.
-
Add dibutyltin oxide and reflux the mixture with azeotropic removal of water to form the dibutylstannylene derivative.
-
Cool the reaction mixture and add 1-(S)-(-)-camphanyl chloride. Stir at room temperature until the reaction is complete (monitor by TLC). This selectively acylates the C-3(1) hydroxyl group, producing a mixture of diastereomers.
-
-
Chromatographic Separation:
-
Concentrate the reaction mixture under reduced pressure.
-
Separate the resulting diastereomers by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
-
Phosphitylation and Oxidation:
-
Dissolve the desired diastereomer in an anhydrous solvent (e.g., dichloromethane).
-
Add the phosphitylating agent and a mild acid catalyst (e.g., tetrazole). Stir at room temperature until the reaction is complete.
-
Cool the reaction mixture and add the oxidizing agent. Stir until the oxidation is complete.
-
-
Deprotection:
-
Catalytic Hydrogenolysis: Dissolve the fully protected phosphoinositol in a suitable solvent (e.g., ethanol/water). Add Pd/C catalyst and subject the mixture to hydrogenation to remove any benzyl (B1604629) protecting groups.
-
Acidic Deketalization: Remove the catalyst by filtration. To the filtrate, add 85% acetic acid and stir to remove the cyclohexylidene acetals.
-
Deacylation: Neutralize the solution and then add LiOH to hydrolyze the camphanyl ester.
-
-
Purification:
-
Purify the final product, this compound, by ion-exchange chromatography.
-
Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol provides a general framework for the quantitative analysis of this compound in biological samples.
Sample Preparation:
-
Extraction: Homogenize cells or tissues in a suitable acidic solution (e.g., perchloric acid or trichloroacetic acid) to precipitate proteins and extract the soluble inositol phosphates.
-
Neutralization: Neutralize the acidic extract with a suitable base (e.g., potassium carbonate).
-
Desalting: If necessary, desalt the sample using a solid-phase extraction (SPE) cartridge.
-
Lyophilization and Reconstitution: Lyophilize the sample to dryness and reconstitute in the HPLC mobile phase.
HPLC Conditions:
-
Column: A strong anion exchange (SAX) column is typically used for the separation of inositol phosphates.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) phosphate) is commonly employed. The specific gradient will depend on the column and the desired separation.
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.
-
Injection Volume: 10-50 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of phosphorylated compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis. This involves selecting a specific precursor ion (the deprotonated molecule of Ins(4)P1) and a specific product ion generated by collision-induced dissociation.
-
Precursor Ion (m/z): 259.0
-
Product Ion (m/z): 97.0 (PO3-) or 79.0 (PO2-) - fragmentation pattern should be optimized.
-
-
Instrumentation: A triple quadrupole or a Q-TOF mass spectrometer is suitable for this analysis.
Quantitative Data
The following tables summarize key quantitative data related to this compound and its associated enzymes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H13O9P | PubChem[1] |
| Molecular Weight | 260.14 g/mol | PubChem[1] |
| XLogP3-AA | -4.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 7 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 9 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Table 2: Kinetic Parameters of Enzymes Involved in this compound Metabolism
| Enzyme | Substrate | Km (µM) | Vmax | Source |
| Inositol-1,4-bisphosphate 1-phosphatase | D-myo-inositol 1,4-bisphosphate | ~17 | Not specified | [2] |
Conclusion
This compound, while a seemingly simple molecule, holds a significant position in the intricate web of cellular communication. As an essential intermediate in the degradation of the potent second messenger InsP3, it plays a vital role in the precise regulation of intracellular calcium signaling. A thorough understanding of its biochemistry, from its historical discovery to the detailed mechanics of its synthesis and analysis, is crucial for researchers seeking to unravel the complexities of inositol phosphate signaling and for drug development professionals targeting this pathway for therapeutic intervention. This technical guide provides a foundational resource to aid in these endeavors, offering both a conceptual overview and practical experimental guidance. Further research into the cellular dynamics and potential alternative roles of Ins(4)P1 will undoubtedly continue to illuminate its importance in cellular physiology and disease.
References
An In-depth Technical Guide to D-myo-Inositol 4-monophosphate: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-myo-Inositol 4-monophosphate, a key intermediate in the intricate web of phosphoinositide signaling, plays a crucial role in cellular function. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its pivotal position in intracellular signaling pathways. Detailed methodologies for its synthesis, purification, and analysis are presented to facilitate further research and application. Furthermore, this document explores its potential implications in drug development, offering insights for professionals in the pharmaceutical and biotechnology sectors.
Chemical Structure and Identification
This compound is a phosphorylated derivative of myo-inositol, the most abundant stereoisomer of inositol (B14025). The phosphate (B84403) group is esterified to the hydroxyl group at the 4th carbon of the myo-inositol ring.
Table 1: Chemical Identifiers for this compound [1]
| Identifier | Value |
| IUPAC Name | [(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate[1] |
| Molecular Formula | C₆H₁₃O₉P[1] |
| SMILES | O[C@@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]1O |
| InChI | InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/t1-,2-,3-,4+,5-,6-/m0/s1 |
| PubChem CID | 440043[1] |
| ChEBI ID | 18384[1] |
| KEGG ID | C03546[1] |
Physicochemical Properties
The physicochemical properties of this compound are essential for understanding its behavior in biological systems and for developing analytical methods. While experimental data for some properties are limited, predicted values provide useful estimates.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 260.14 g/mol [1] | PubChem[1] |
| Melting Point | Not experimentally determined for the monophosphate. The parent compound, myo-inositol, has a melting point of 224.5 °C.[2] | - |
| Solubility | Soluble in water. The ammonium (B1175870) salt is soluble at 10 mg/mL.[3] | Cayman Chemical[3] |
| pKa (Strongest Acidic) | ~1.16 (Predicted)[4] | ChemAxon[4] |
| pKa (Strongest Basic) | ~-3.6 (Predicted)[4] | ChemAxon[4] |
| XLogP3-AA | -4.8 | PubChem[5] |
Role in Cellular Signaling
This compound is a crucial metabolite in the phosphoinositide signaling pathway. This pathway is a fundamental mechanism by which cells respond to external stimuli and regulate a wide array of cellular processes.
The formation of this compound primarily occurs through the dephosphorylation of D-myo-Inositol 1,4-bisphosphate by inositol polyphosphate 1-phosphatase. It can be further dephosphorylated to myo-inositol by inositol monophosphatases.[3] This cascade of phosphorylation and dephosphorylation events is tightly regulated by a series of kinases and phosphatases, ensuring precise control of cellular signaling.
Experimental Protocols
Synthesis of this compound
A definitive synthesis of this compound can be achieved through a multi-step chemical synthesis starting from myo-inositol. The following is a generalized workflow based on established methods for the synthesis of inositol phosphates.
Detailed Methodology (Illustrative Example):
-
Regioselective Protection: Start with the protection of specific hydroxyl groups of myo-inositol to leave the 4-hydroxyl group accessible. This can be achieved through the formation of acetal or silyl (B83357) ethers. For example, the use of cyclohexanone (B45756) can lead to the formation of 1,2:5,6-di-O-cyclohexylidene-myo-inositol, leaving the 3- and 4-hydroxyl groups free.
-
Phosphorylation: The free 4-hydroxyl group is then phosphorylated using a suitable phosphitylating agent, such as a phosphoramidite, in the presence of an activator like tetrazole. This forms a phosphite triester.
-
Oxidation: The phosphite triester is oxidized to the more stable phosphate triester using an oxidizing agent, for instance, meta-chloroperoxybenzoic acid (m-CPBA).
-
Deprotection: The protecting groups (e.g., cyclohexylidene and phosphate esters) are removed under appropriate conditions. This often involves a sequence of acidic or basic hydrolysis and, if benzyl (B1604629) groups are used, hydrogenolysis to yield the final product, this compound.
-
Purification: The final product is typically purified by ion-exchange chromatography.
Purification by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and purification of inositol phosphates. Anion-exchange chromatography is commonly employed due to the negative charge of the phosphate groups.
Table 3: Illustrative HPLC Conditions for Inositol Monophosphate Separation
| Parameter | Condition |
| Column | Strong Anion Exchange (SAX) Column (e.g., Partisil-10 SAX) |
| Mobile Phase | Gradient of ammonium formate (B1220265) or phosphate buffer (pH 3.75) |
| Detection | Post-column derivatization with acidic molybdate (B1676688) reagent followed by spectrophotometric detection, or mass spectrometry. |
| Flow Rate | 1.0 - 1.5 mL/min |
Methodology:
-
Sample Preparation: The crude reaction mixture or biological extract is neutralized and filtered before injection.
-
Chromatographic Separation: The sample is injected onto the SAX column. A gradient elution is typically used, starting with a low concentration of the salt buffer and gradually increasing it to elute the more highly charged inositol phosphates.
-
Detection: For non-radioactive samples, a common method involves post-column derivatuation to detect the phosphate groups. Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) allows for direct detection and identification.
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of inositol phosphates. Both ¹H and ³¹P NMR are used to confirm the identity and purity of this compound.
Expected NMR Spectral Features:
-
¹H NMR: The spectrum will show a complex pattern of multiplets in the region of 3.0-4.5 ppm, corresponding to the protons on the inositol ring. The proton at the carbon bearing the phosphate group (H-4) will typically be shifted downfield and show coupling to the phosphorus atom.
-
³¹P NMR: A single resonance is expected for the phosphate group. The chemical shift will be dependent on the pH of the solution. Proton-coupled ³¹P NMR will show this resonance as a multiplet due to coupling with adjacent protons.
Biological Functions and Potential in Drug Development
The inositol phosphate pathway is a well-established target for drug discovery.[4] Dysregulation of this pathway has been implicated in a variety of diseases, including cancer, metabolic disorders, and neurological conditions.[6][7]
5.1. Enzyme Inhibition:
The kinases and phosphatases that regulate the levels of inositol phosphates are attractive targets for the development of small molecule inhibitors.[4] By modulating the activity of these enzymes, it may be possible to correct signaling imbalances associated with disease. For instance, inhibitors of inositol polyphosphate kinases are being investigated as potential therapeutic agents.
5.2. Biomarker Discovery:
Changes in the levels of specific inositol phosphates, including this compound, may serve as biomarkers for certain diseases or as indicators of treatment response.[8][9] For example, alterations in myo-inositol levels have been observed in neurological disorders such as Alzheimer's disease and depression.[10]
5.3. Therapeutic Potential of Inositol Derivatives:
Myo-inositol and its derivatives have shown therapeutic potential in various conditions. For instance, myo-inositol supplementation has been studied for its benefits in polycystic ovary syndrome (PCOS) and gestational diabetes. While direct therapeutic applications of this compound are less explored, its role as a key intermediate makes the enzymes involved in its metabolism attractive targets for therapeutic intervention.
Conclusion
This compound is a vital component of the phosphoinositide signaling network. A thorough understanding of its chemical properties, biological functions, and the methodologies for its study is essential for advancing our knowledge of cellular signaling and for the development of novel therapeutics. This technical guide provides a foundational resource for researchers and professionals working in this dynamic field. Further investigation into the specific roles of this compound in various physiological and pathological processes is warranted and holds promise for future biomedical applications.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000211) [hmdb.ca]
- 2. myo-Inositol - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Microbial inositol polyphosphate metabolic pathway as drug development target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1D-myo-inositol 4-phosphate | C6H13O9P | CID 440043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of Myo-Inositol as a Potential Biomarker for Depression in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myoinositol as a Biomarker in Recurrent Glioblastoma Treated with Bevacizumab: A 1H-Magnetic Resonance Spectroscopy Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Conversion of D-myo-Inositol 1,4-bisphosphate to D-myo-Inositol 4-monophosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biosynthesis of D-myo-inositol 4-monophosphate from its precursor, D-myo-inositol 1,4-bisphosphate. This critical step in inositol (B14025) phosphate (B84403) metabolism is catalyzed by the enzyme inositol polyphosphate 1-phosphatase (INPP1), also known as inositol-1,4-bisphosphate 1-phosphatase (EC 3.1.3.57).[1][2] This document details the biochemical reaction, the enzymatic properties of INPP1, comprehensive experimental protocols for its purification and activity assays, and its role within the broader context of cellular signaling pathways. The information presented herein is intended to be a valuable resource for researchers in cell signaling, pharmacology, and drug development.
Introduction
Inositol phosphates are a diverse group of signaling molecules that regulate a myriad of cellular processes, including cell growth, differentiation, and apoptosis. The phosphorylation state of the myo-inositol ring is tightly controlled by a series of specific kinases and phosphatases, allowing for a complex signaling code. The conversion of D-myo-inositol 1,4-bisphosphate (Ins(1,4)P2) to this compound (Ins(4)P1) is a key dephosphorylation event in the inositol phosphate metabolic pathway.[3] This reaction is a crucial step in the termination of signals initiated by inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) and in the recycling of inositol for the resynthesis of phosphoinositides.[4] The enzyme responsible for this conversion, inositol polyphosphate 1-phosphatase (INPP1), specifically hydrolyzes the phosphate group at the 1-position of the inositol ring.[1][2]
The Biochemical Reaction
The biosynthesis of this compound from D-myo-inositol 1,4-bisphosphate is a hydrolysis reaction catalyzed by inositol polyphosphate 1-phosphatase.
Reaction:
D-myo-inositol 1,4-bisphosphate + H₂O ⇌ this compound + Phosphate
Enzyme: Inositol polyphosphate 1-phosphatase (EC 3.1.3.57)[1]
This enzyme belongs to the family of hydrolases, specifically those acting on phosphoric monoester bonds.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the position of the Ins(1,4)P2 to Ins(4)P1 conversion within the broader inositol phosphate signaling pathway and a general workflow for the purification and analysis of inositol polyphosphate 1-phosphatase.
Quantitative Data
The following tables summarize the key quantitative data for inositol polyphosphate 1-phosphatase.
| Parameter | Value | Source Organism/Tissue | Reference |
| Specific Activity | 50.3 µmol/min/mg | Calf Brain | [5][6] |
| Km for Ins(1,4)P2 | ~17 µM | Rat Liver | |
| Molecular Weight | 44 kDa | Calf Brain | [5][6] |
Table 1: Kinetic and Physical Properties of Inositol Polyphosphate 1-Phosphatase.
| Inhibitor | IC₅₀ / Ki | Type of Inhibition | Source Organism/Tissue | Reference |
| Lithium (Li⁺) | Ki ≈ 0.3 mM (for Ins(1,3,4)P3) | Uncompetitive | Bovine Brain | [6][7] |
| Calcium (Ca²⁺) | ~40% inhibition at 1 µM | Not specified | Bovine Brain | [6] |
Table 2: Inhibitors of Inositol Polyphosphate 1-Phosphatase.
Experimental Protocols
Purification of Inositol Polyphosphate 1-Phosphatase from Bovine Brain
This protocol is a synthesized procedure based on established methods for the purification of INPP1.
Materials:
-
Fresh or frozen bovine brain
-
Homogenization buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, protease inhibitors)
-
Chromatography resins: DEAE-Sepharose, Heparin-Sepharose, Sephacryl S-200 (or equivalent)
-
Chromatography columns and system
-
Bradford assay reagent for protein quantification
-
SDS-PAGE reagents and equipment
Procedure:
-
Homogenization: Homogenize bovine brain tissue in ice-cold homogenization buffer.
-
Clarification: Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet membranes and cellular debris. Collect the supernatant (cytosolic fraction).
-
Anion-Exchange Chromatography: Load the cytosolic fraction onto a DEAE-Sepharose column equilibrated with homogenization buffer. Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M). Collect fractions and assay for INPP1 activity.
-
Affinity Chromatography: Pool the active fractions from the ion-exchange step and apply to a Heparin-Sepharose column. Elute with a salt gradient.
-
Gel Filtration Chromatography: Concentrate the active fractions and apply to a Sephacryl S-200 gel filtration column to separate proteins by size.
-
Purity Analysis: Analyze the purified fractions by SDS-PAGE to assess purity. The enzyme should appear as a single band at approximately 44 kDa.[5][6]
-
Protein Quantification: Determine the protein concentration of the purified enzyme using the Bradford assay.
Inositol Polyphosphate 1-Phosphatase Activity Assay
This assay measures the release of inorganic phosphate from D-myo-inositol 1,4-bisphosphate.
Materials:
-
Purified inositol polyphosphate 1-phosphatase
-
D-myo-inositol 1,4-bisphosphate (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂)
-
Malachite green reagent for phosphate detection
-
Phosphate standard solution
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing assay buffer, a known concentration of D-myo-inositol 1,4-bisphosphate, and an appropriate amount of purified enzyme in a microtiter plate or microcentrifuge tubes.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific time period (e.g., 10-30 minutes). Ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as an acidic solution of malachite green reagent.
-
Phosphate Detection: The malachite green reagent will form a colored complex with the released inorganic phosphate.
-
Absorbance Measurement: Measure the absorbance of the colored complex at a specific wavelength (e.g., 620-660 nm) using a spectrophotometer or plate reader.
-
Quantification: Determine the amount of phosphate released by comparing the absorbance values to a standard curve generated with known concentrations of phosphate.
-
Calculate Specific Activity: Express the enzyme activity as µmoles of phosphate released per minute per milligram of protein.
Role in Cellular Function and Disease
This compound itself is an important intermediate in the inositol phosphate metabolic pathway.[8] It can be further dephosphorylated to myo-inositol, which is then available for the synthesis of phosphatidylinositol and other inositol-containing molecules. By controlling the levels of Ins(1,4)P2, INPP1 plays a crucial role in modulating the duration and amplitude of intracellular calcium signals initiated by Ins(1,4,5)P3.
Dysregulation of inositol phosphate metabolism has been implicated in various diseases. Notably, lithium, a drug used to treat bipolar disorder, is a known inhibitor of inositol monophosphatase and, to a lesser extent, inositol polyphosphate 1-phosphatase.[6][7] This inhibition leads to an accumulation of inositol phosphates and a depletion of free inositol, which is thought to be one of the therapeutic mechanisms of lithium. Therefore, INPP1 represents a potential target for the development of novel therapeutics for neurological and psychiatric disorders.
Conclusion
The biosynthesis of this compound from D-myo-inositol 1,4-bisphosphate, catalyzed by inositol polyphosphate 1-phosphatase, is a fundamental reaction in cellular signaling. This guide has provided a comprehensive overview of this process, including the properties of the enzyme, detailed experimental protocols, and its physiological relevance. A thorough understanding of this pathway and the enzyme involved is essential for researchers aiming to unravel the complexities of inositol phosphate signaling and for professionals engaged in the development of drugs targeting this critical metabolic network.
References
- 1. Inositol-1,4-bisphosphate 1-phosphatase - Wikipedia [en.wikipedia.org]
- 2. Inositol-1,4-bisphosphate 1-phosphatase [a.osmarks.net]
- 3. caymanchem.com [caymanchem.com]
- 4. The Inositol Phosphates - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Properties of inositol polyphosphate 1-phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 107.190.141.2 [107.190.141.2]
- 8. medchemexpress.com [medchemexpress.com]
A Technical Guide to the In vitro Enzymatic Synthesis of D-myo-Inositol 4-monophosphate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the in vitro enzymatic synthesis of D-myo-Inositol 4-monophosphate (Ins(4)P1), a crucial molecule in cellular signaling. This guide details a robust two-step enzymatic strategy, outlines specific experimental protocols, presents key quantitative data, and illustrates the underlying biochemical pathways and workflows.
Introduction
This compound is a member of the inositol (B14025) phosphate (B84403) family, a group of essential second messengers and metabolic regulators in eukaryotic cells. While D-myo-Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) is widely recognized for its role in mobilizing intracellular calcium, its metabolic products, including Ins(4)P1, are vital for terminating these signals and are subjects of ongoing research for their potential roles in cellular homeostasis. The controlled, cell-free synthesis of Ins(4)P1 is critical for producing pure material for structural biology, enzyme kinetics, and the development of therapeutic agents targeting the inositol phosphate signaling network.
This guide focuses on a specific and reliable enzymatic pathway that utilizes commercially available starting materials and recombinant enzymes to ensure high yield and purity of the final product.
Synthesis Strategy: Sequential Dephosphorylation
The most effective enzymatic route for producing this compound in vitro is the sequential dephosphorylation of a readily available precursor, D-myo-Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3). This strategy mimics a key branch of the natural metabolic degradation pathway for Ins(1,4,5)P3.
The process involves two distinct enzymatic steps:
-
Step 1: The phosphate group at the 5-position of Ins(1,4,5)P3 is selectively removed by Inositol polyphosphate 5-phosphatase to yield D-myo-Inositol 1,4-bisphosphate (Ins(1,4)P2).
-
Step 2: The phosphate group at the 1-position of the intermediate, Ins(1,4)P2, is then specifically hydrolyzed by Inositol polyphosphate 1-phosphatase , resulting in the final product, this compound.[1][2][3][4]
This two-enzyme cascade is highly specific and avoids the complex protection-deprotection steps characteristic of chemical synthesis.
Signaling Pathway Context
The synthesis pathway is derived from the cellular mechanism for signal termination of Ins(1,4,5)P3. The following diagram illustrates this metabolic sequence.
Quantitative Data for Key Enzymes
Successful synthesis requires an understanding of the enzymes' kinetic properties and optimal reaction conditions. The data below has been compiled from studies on recombinant human and purified mammalian enzymes.
Table 1: Inositol polyphosphate 5-phosphatase (Type I) Properties
| Parameter | Value | Reference |
| EC Number | 3.1.3.56 | [5] |
| Substrate | D-myo-Inositol 1,4,5-trisphosphate | [6] |
| Product | D-myo-Inositol 1,4-bisphosphate | [6] |
| Specific Activity | 120 - 250 µmol/min/mg | [4] |
| Km (for InsP3) | 5 - 8 µM | [6] |
| Optimal pH | 7.8 | [6] |
| Required Cofactor | Mg2+ | [6] |
| Source (for data) | Recombinant Human / Purified Rat Brain | [4][6][7] |
Table 2: Inositol polyphosphate 1-phosphatase (INPP1) Properties
| Parameter | Value | Reference |
| EC Number | 3.1.3.57 (historical) | [8] |
| Substrate | D-myo-Inositol 1,4-bisphosphate | [9] |
| Product | This compound | [9] |
| Specific Activity | ~50.3 µmol/min/mg | [10] |
| Km (for InsP2) | ~17 µM | [4] |
| Inhibitors | LiCl (Ki ≈ 0.3 mM), Ca2+ (>1 µM) | [10] |
| Source (for data) | Purified Calf Brain / Rat Liver | [4][10][11] |
Experimental Workflow
The overall workflow for the synthesis and purification of Ins(4)P1 is depicted below. It begins with commercially available reagents and culminates in a purified, verified product.
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies and provide a practical guide for laboratory execution. Recombinant enzymes are recommended for consistency and purity.
Enzyme Preparation
For optimal results, use commercially available, purified recombinant human enzymes. Both Inositol polyphosphate 5-phosphatase (Type I) and Inositol polyphosphate 1-phosphatase (INPP1) can be sourced from various biochemical suppliers.[1][3][12] Alternatively, they can be expressed in E. coli as fusion proteins (e.g., with Maltose-Binding Protein or a His-tag) and purified using affinity chromatography.[4][7]
Protocol for Two-Step Synthesis
This protocol is designed for a one-pot reaction where the second enzyme is added after the first reaction is complete.
Reagents & Buffers:
-
Starting Substrate: D-myo-Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), sodium salt
-
Enzyme 1: Recombinant Inositol polyphosphate 5-phosphatase
-
Enzyme 2: Recombinant Inositol polyphosphate 1-phosphatase
-
Reaction Buffer (10X): 500 mM HEPES (pH 7.5), 50 mM MgCl₂, 10 mM DTT. Store at -20°C.
-
Quenching Solution: 1 M Perchloric Acid or Trichloroacetic Acid (10% w/v)
-
Purification Buffer A: Deionized water
-
Purification Buffer B: 1.0 M Ammonium (B1175870) Phosphate, pH 3.8 (adjusted with H₃PO₄)
Procedure:
-
Step 1 Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture. For a 100 µL final volume:
-
10 µL 10X Reaction Buffer
-
10 µL of 10 mM Ins(1,4,5)P3 (for a final concentration of 1 mM)
-
1-5 µg of Recombinant 5-phosphatase
-
Add nuclease-free water to 100 µL.
-
-
Incubate the reaction at 37°C. Monitor the reaction progress by taking aliquots at various time points (e.g., 15, 30, 60, 120 minutes). Conversion can be checked via HPLC. Full conversion to Ins(1,4)P2 is expected.
-
-
Step 2 Reaction Setup:
-
Once the first reaction is complete, add 1-5 µg of Recombinant 1-phosphatase directly to the reaction tube.
-
Continue incubation at 37°C. Again, monitor progress over time until the conversion of Ins(1,4)P2 to Ins(4)P1 is maximized.
-
-
Reaction Quenching:
-
To stop the reaction, add an equal volume of cold Quenching Solution (e.g., 100 µL of 10% TCA) and vortex.
-
Incubate on ice for 10 minutes.
-
Centrifuge at >12,000 x g for 5 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant, which contains the inositol phosphates, to a new tube.
-
Purification by HPLC
The final product can be purified from the crude reaction mixture using high-performance liquid chromatography (HPLC) with a strong anion-exchange (SAX) column.[2][13]
Procedure:
-
Sample Preparation: Neutralize the quenched supernatant with a suitable base (e.g., dilute NH₄OH) before injection. Ensure the sample is filtered through a 0.22 µm syringe filter.
-
Chromatography:
-
Column: Strong anion-exchange column (e.g., Whatman Partisphere SAX).
-
Mobile Phase: A gradient of ammonium phosphate.
-
Buffer A: Water
-
Buffer B: 1.0 M Ammonium Phosphate, pH 3.8
-
-
Gradient: A shallow gradient from 0% to 30% Buffer B over 60-80 minutes is typically effective for separating mono-, bis-, and tris-phosphorylated species.[14]
-
Detection: Fractions are collected and can be analyzed for phosphate content or, if using radiolabeled substrate, by scintillation counting.
-
-
Desalting:
-
Pool the fractions containing pure Ins(4)P1.
-
Desalt the pooled fractions using a suitable method, such as solid-phase extraction on a C18 cartridge or repeated lyophilization to remove the volatile ammonium phosphate buffer.
-
Conclusion
The in vitro enzymatic synthesis of this compound via sequential dephosphorylation of Ins(1,4,5)P3 is a highly specific and efficient method. By leveraging purified recombinant phosphatases, researchers can produce high-purity Ins(4)P1, free from isomeric contaminants. This technical guide provides the necessary framework, including quantitative data and detailed protocols, to empower researchers in cell biology and drug development to synthesize this key signaling molecule for their advanced studies.
References
- 1. bonopusbio.com [bonopusbio.com]
- 2. Separation of inositol phosphates and glycerophosphoinositol phosphates by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. Production of recombinant human brain type I inositol-1,4,5-trisphosphate 5-phosphatase in Escherichia coli. Lack of phosphorylation by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Bacterial Homolog of a Eukaryotic Inositol Phosphate Signaling Enzyme Mediates Cross-kingdom Dialog in the Mammalian Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and characterization of membrane-bound inositolpolyphosphate 5-phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression and purification in high yield of a functionally active recombinant human Type I inositol(1,4,5)P3 5-phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inositol polyphosphate-1-phosphatase | Sigma-Aldrich [merckmillipore.com]
- 9. Pathway for inositol 1,3,4-trisphosphate and 1,4-bisphosphate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Properties of inositol polyphosphate 1-phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cusabio.com [cusabio.com]
- 13. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]
- 14. mdpi.com [mdpi.com]
The Enigmatic Role of D-myo-Inositol 4-monophosphate in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-myo-Inositol 4-monophosphate (Ins(4)P1) is a key intermediate in the intricate web of inositol (B14025) phosphate (B84403) metabolism. While its more highly phosphorylated relatives, such as inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), are well-established as critical second messengers in a plethora of cell signaling cascades, the direct signaling role of Ins(4)P1 remains largely uncharted territory. This technical guide provides a comprehensive overview of the current understanding of Ins(4)P1, focusing on its established metabolic pathway, the enzymes governing its synthesis and degradation, and the potential, yet unconfirmed, implications for cell signaling. We present available quantitative data, detailed experimental protocols for its study, and visual diagrams to elucidate its metabolic context and the methodologies for its investigation. This document serves as a foundational resource for researchers aiming to explore the functional significance of this understudied inositol monophosphate.
Introduction: Positioning Ins(4)P1 in the Inositol Phosphate Network
The myo-inositol ring serves as a versatile scaffold for the generation of a diverse array of signaling molecules through phosphorylation and dephosphorylation. The resulting inositol phosphates (InsPs) and phosphoinositides regulate a multitude of cellular processes, including cell growth, differentiation, apoptosis, and ion channel activity. While significant research has illuminated the signaling paradigms of higher inositol polyphosphates, the roles of inositol monophosphates, such as Ins(4)P1, are less understood and are primarily considered as metabolic intermediates in the recycling of myo-inositol.
Ins(4)P1 is a specific isomer of inositol monophosphate, and its cellular concentration is tightly regulated by the coordinated action of phosphatases. It is a product of the dephosphorylation of inositol 1,4-bisphosphate (Ins(1,4)P2) and a substrate for the final step in the regeneration of free myo-inositol. The subsequent sections of this guide will delve into the specifics of these metabolic transformations and explore the methodologies available to researchers for the investigation of this molecule.
Metabolism of this compound
The cellular pool of Ins(4)P1 is primarily controlled by two key enzymatic steps: its synthesis from Ins(1,4)P2 and its degradation to myo-inositol.
Synthesis of this compound
The primary route for the formation of Ins(4)P1 is through the dephosphorylation of D-myo-inositol 1,4-bisphosphate (Ins(1,4)P2). This reaction is catalyzed by inositol polyphosphate 1-phosphatase (INPP1) , a Mg2+-dependent enzyme.[1][2] INPP1 specifically hydrolyzes the phosphate group at the 1-position of the inositol ring of both Ins(1,4)P2 and inositol 1,3,4-trisphosphate (Ins(1,3,4)P3).[2] Studies in rat brain soluble fractions have demonstrated an Ins(1,4)P2 1-phosphatase pathway that leads to the production of the Ins(4)P1 isomer.
Degradation of this compound
Ins(4)P1 is dephosphorylated to free myo-inositol by the enzyme inositol monophosphatase (IMPase) .[3] This enzyme exhibits broad substrate specificity, hydrolyzing the phosphate group from various inositol monophosphate isomers, including both enantiomers of myo-inositol 1-phosphate and myo-inositol 4-phosphate.[3] IMPase is a critical enzyme for the recycling of inositol, which is essential for the resynthesis of phosphoinositides. A key characteristic of IMPase is its potent and uncompetitive inhibition by lithium ions (Li+).[4][5] This inhibition is a cornerstone of the "inositol depletion" hypothesis, which proposes that the therapeutic effects of lithium in bipolar disorder are due to the reduction of myo-inositol levels in the brain.[4][6]
Quantitative Data
The available quantitative data for this compound is limited, reflecting its under-researched status as a signaling molecule. The following tables summarize the known enzymatic parameters related to its metabolism.
Table 1: Enzymes Involved in the Metabolism of this compound
| Enzyme | Substrate(s) | Product(s) | Cofactors | Inhibitors | Cellular Localization | References |
| Inositol polyphosphate 1-phosphatase (INPP1) | Inositol 1,4-bisphosphate (Ins(1,4)P2), Inositol 1,3,4-trisphosphate (Ins(1,3,4)P3) | Inositol 4-monophosphate (Ins(4)P1), Inositol 3,4-bisphosphate | Mg2+ | Li+, Ca2+ | Ubiquitous | [1][2] |
| Inositol monophosphatase (IMPase) | Inositol 1-phosphate, Inositol 4-phosphate | myo-Inositol | Mg2+ | Li+ | Soluble fraction | [3][7] |
Table 2: Kinetic Parameters of Inositol Monophosphatase
| Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min per mg protein) | Tissue Source | References |
| myo-Inositol 1-phosphate | 89 | 7 | Bovine iris sphincter | [7] |
Role in Cell Signaling Cascades: An Unresolved Question
Despite its well-defined position in inositol phosphate metabolism, there is currently a lack of direct evidence to support a role for Ins(4)P1 as a primary signaling molecule. Unlike Ins(1,4,5)P3, which has a well-characterized receptor (the IP3 receptor) that mediates calcium release from intracellular stores, no specific receptor or downstream effector for Ins(4)P1 has been identified.
The primary significance of Ins(4)P1 in signaling is likely indirect, through its participation in the metabolic pathways that regulate the levels of other key signaling molecules. For instance, the activity of the enzymes that produce and degrade Ins(4)P1 influences the overall flux through the inositol phosphate pathway, thereby affecting the availability of myo-inositol for the synthesis of phosphoinositides, which are precursors to potent second messengers like Ins(1,4,5)P3 and phosphatidylinositol 3,4,5-trisphosphate (PIP3).
Future research may uncover novel binding partners or enzymatic targets of Ins(4)P1, which could reveal a more direct role in cellular regulation. However, based on current knowledge, its function is best described as a crucial metabolic intermediate.
Experimental Protocols
The study of this compound requires sensitive and specific analytical techniques to distinguish it from other inositol phosphate isomers. Below are detailed methodologies adapted from established protocols for the analysis of inositol phosphates.
Radiolabeling, Extraction, and Quantification of Ins(4)P1 by HPLC
This protocol describes a method to radiolabel cellular inositol phosphates, extract the soluble fraction, and separate and quantify Ins(4)P1 using high-performance liquid chromatography (HPLC).[8][9]
Materials:
-
Cell culture medium (inositol-free)
-
[3H]-myo-inositol
-
Perchloric acid (PCA)
-
Potassium hydroxide (B78521) (KOH)
-
HPLC system with a strong anion exchange (SAX) column
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Labeling:
-
Culture cells in inositol-free medium supplemented with [3H]-myo-inositol (1-10 µCi/mL) for 24-48 hours to achieve isotopic equilibrium.
-
-
Cell Lysis and Extraction:
-
Wash the labeled cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold 0.5 M perchloric acid.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the soluble inositol phosphates.
-
Neutralize the supernatant by adding a solution of 1.5 M KOH, 75 mM HEPES.
-
Centrifuge to pellet the potassium perchlorate (B79767) precipitate.
-
-
HPLC Separation and Quantification:
-
Inject the neutralized supernatant onto a strong anion exchange (SAX) HPLC column.
-
Elute the inositol phosphates using a gradient of ammonium formate. A shallow gradient is recommended for resolving monophosphate isomers.
-
Collect fractions and determine the radioactivity in each fraction using a scintillation counter.
-
Identify the Ins(4)P1 peak by comparing its retention time to a known [3H]-Ins(4)P1 standard.
-
Quantify the amount of Ins(4)P1 based on the radioactivity in the corresponding peak.
-
In Vitro Inositol Monophosphatase Activity Assay
This protocol outlines a colorimetric method to measure the activity of inositol monophosphatase (IMPase) using Ins(4)P1 as a substrate, based on the detection of released inorganic phosphate using a Malachite Green assay.[10][11]
Materials:
-
Purified or recombinant inositol monophosphatase
-
This compound (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
Malachite Green reagent
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer and the desired concentration of Ins(4)P1 substrate.
-
Add the inositol monophosphatase enzyme to initiate the reaction. Include a no-enzyme control.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Phosphate Detection:
-
Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the inorganic phosphate released during the reaction.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Quantification:
-
Measure the absorbance of the colored complex at a wavelength of approximately 620 nm using a microplate reader.
-
Prepare a standard curve using a known concentration of phosphate standard solution.
-
Determine the amount of phosphate released in the enzymatic reaction by comparing the absorbance to the standard curve.
-
Calculate the specific activity of the inositol monophosphatase (e.g., in nmol of phosphate released per minute per mg of enzyme).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Metabolic pathway of this compound.
Experimental Workflow Diagram
Caption: Workflow for in vitro inositol monophosphatase activity assay.
Conclusion and Future Directions
This compound holds a definitive, albeit modest, position within the broader landscape of inositol phosphate metabolism. Its role as a metabolic intermediate in the regeneration of myo-inositol is well-established, with the enzymes responsible for its synthesis and degradation having been characterized. However, the tantalizing possibility of a direct signaling function for Ins(4)P1 remains an open question. The lack of identified specific receptors or downstream effectors distinguishes it from its more famous, highly phosphorylated relatives.
For researchers in cell signaling and drug development, Ins(4)P1 represents a potential area for novel discoveries. The development of more sensitive and specific analytical techniques may enable the accurate measurement of its cellular concentration and dynamics in response to various stimuli. Furthermore, unbiased screening for Ins(4)P1 binding proteins could uncover previously unknown interactions and signaling pathways. The methodologies outlined in this guide provide a starting point for such investigations. A deeper understanding of the regulation and potential signaling roles of Ins(4)P1 could unveil new layers of complexity in inositol-mediated cellular communication and may present novel therapeutic targets.
References
- 1. uniprot.org [uniprot.org]
- 2. Properties of inositol polyphosphate 1-phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inositol monophosphatase--a putative target for Li+ in the treatment of bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical and kinetic mechanism of the inositol monophosphatase reaction and its inhibition by Li+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lithium induces autophagy by inhibiting inositol monophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the properties of myo-inositol-1,4,5-trisphosphate 5-phosphatase and myo-inositol monophosphatase in bovine iris sphincter smooth muscle: effects of okadaic acid and protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]
- 9. Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC [jove.com]
- 10. interchim.fr [interchim.fr]
- 11. A malachite green colorimetric assay for protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Crossroads of D-myo-Inositol 4-monophosphate in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-myo-Inositol 4-monophosphate (Ins(4)P1) is a key intermediate in the intricate web of inositol (B14025) phosphate (B84403) metabolism in mammalian cells. While often overshadowed by its more abundant isomers, Ins(4)P1 plays a crucial role in the tightly regulated phosphoinositide signaling cascade. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, detailing its synthesis, degradation, and the enzymes that govern its cellular concentration. We present a consolidation of quantitative data on enzyme kinetics, detailed experimental protocols for the analysis of inositol phosphates, and visual diagrams of the metabolic and signaling pathways to facilitate a deeper understanding of this critical signaling molecule. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to explore the therapeutic potential of targeting inositol phosphate metabolism.
Introduction
The inositol phosphate signaling pathway is a fundamental mechanism by which mammalian cells transduce extracellular signals into intracellular responses, regulating a vast array of cellular processes including cell growth, differentiation, apoptosis, and metabolism. At the heart of this network lies myo-inositol, a six-carbon cyclitol that can be sequentially phosphorylated and dephosphorylated to generate a diverse repertoire of inositol phosphate messengers. This compound is one such messenger, positioned at a critical juncture in the recycling of inositol for the resynthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key membrane phospholipid. The precise regulation of Ins(4)P1 levels is paramount for maintaining cellular homeostasis, and its dysregulation has been implicated in various pathological conditions.
The Metabolic Pathway of this compound
The cellular concentration of this compound is principally governed by the coordinated actions of two key enzyme families: inositol polyphosphate 1-phosphatases for its synthesis and inositol monophosphatases for its degradation.
Synthesis of this compound
The primary route for the synthesis of this compound in mammalian cells is through the dephosphorylation of D-myo-inositol 1,4-bisphosphate (Ins(1,4)P2). This reaction is catalyzed by the enzyme inositol polyphosphate 1-phosphatase (INPP1) , a magnesium-dependent enzyme that specifically hydrolyzes the phosphate group at the 1-position of the inositol ring.[1][2]
The substrate, D-myo-inositol 1,4-bisphosphate, is itself a product of the phosphoinositide signaling pathway, generated from the dephosphorylation of inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) by inositol polyphosphate 5-phosphatases.
Figure 1. Core metabolic pathway of this compound.
Degradation of this compound
This compound is dephosphorylated to myo-inositol by the action of inositol monophosphatases (IMPases) .[3] In humans, two such enzymes have been identified: IMPA1 and IMPA2.[4][5] These enzymes exhibit broad substrate specificity, hydrolyzing various inositol monophosphate isomers to regenerate the free inositol pool, which is essential for the synthesis of phosphatidylinositols and the continuation of the signaling cycle.[5] The activity of these enzymes is notably inhibited by lithium, a mechanism believed to be central to its therapeutic effects in bipolar disorder.[6]
Quantitative Data on Key Enzymes
The kinetic parameters of the enzymes involved in this compound metabolism are crucial for understanding the dynamics of this pathway. The following tables summarize the available quantitative data for human inositol polyphosphate 1-phosphatase and inositol monophosphatases.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Notes | Reference |
| Human Inositol Polyphosphate 1-Phosphatase (INPP1) | D-myo-Inositol 1,4-bisphosphate | ~3-4 fold variation across tissues (bovine) | 50.3 (bovine brain) | - | Activity is Mg2+-dependent and inhibited by Li+. | [6] |
| Human Inositol Monophosphatase 1 (IMPA1) | D-myo-Inositol 1-phosphate | 42 | - | 7.0-7.5 | Broad substrate specificity. Inhibited by Li+, Ca2+, and Mn2+. | [7] |
| L-myo-Inositol 1-phosphate | 62 | - | [7] | |||
| Human Inositol Monophosphatase 2 (IMPA2) | myo-Inositol 1-monophosphate | 5000 | - | 7.5-8.0 | Less efficient than IMPA1. Inhibited by high Li+ concentrations. | [8][9] |
Table 1: Kinetic Parameters of Enzymes in this compound Metabolism. Note: Some data are derived from studies on bovine enzymes due to the limited availability of kinetic data for purified human enzymes.
Experimental Protocols
Accurate measurement of this compound and the activity of the enzymes involved in its metabolism is essential for research in this field. This section provides detailed methodologies for key experiments.
Quantification of this compound by HPLC-MS/MS
This protocol describes a robust method for the sensitive and specific quantification of inositol phosphates in mammalian cell extracts.
4.1.1. Sample Preparation
-
Culture mammalian cells to the desired confluency.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 1 mL of ice-cold 0.5 M trichloroacetic acid (TCA).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the soluble inositol phosphates.
-
Wash the acidic supernatant three times with an equal volume of water-saturated diethyl ether to remove the TCA.
-
Freeze-dry the aqueous phase.
-
Reconstitute the sample in a suitable volume of the HPLC mobile phase A for analysis.
4.1.2. HPLC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatography system equipped with a suitable anion-exchange column (e.g., a CarboPac PA100 or similar).
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: 1 M Ammonium Formate, pH 3.7.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
Ionization: Electrospray ionization (ESI).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and an appropriate internal standard.
Figure 2. Experimental workflow for HPLC-MS/MS analysis of inositol phosphates.
Inositol Polyphosphate 1-Phosphatase Activity Assay
This assay measures the activity of INPP1 by quantifying the release of inorganic phosphate from D-myo-inositol 1,4-bisphosphate.
4.2.1. Reaction Mixture
-
50 mM HEPES buffer, pH 7.2
-
100 mM KCl
-
2 mM MgCl2
-
1 mM Dithiothreitol (DTT)
-
100 µM D-myo-Inositol 1,4-bisphosphate (substrate)
-
Enzyme preparation (cell lysate or purified enzyme)
4.2.2. Procedure
-
Prepare the reaction mixture without the enzyme.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a solution of Malachite Green reagent.
-
Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released.
-
Calculate the specific activity of the enzyme (nmol of phosphate released per minute per mg of protein).
Role in Cellular Signaling
This compound is a component of the larger phosphoinositide signaling network. Its controlled synthesis and degradation are essential for maintaining the cellular pools of inositol required for the regeneration of PIP2. PIP2 is a critical substrate for both phospholipase C (PLC), which generates the second messengers inositol 1,4,5-trisphosphate (InsP3) and diacylglycerol (DAG), and phosphoinositide 3-kinase (PI3K), which produces phosphatidylinositol 3,4,5-trisphosphate (PIP3).
The PI3K/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation. The availability of PIP2, which is influenced by the inositol recycling pathway involving Ins(4)P1, can therefore indirectly impact the activation of this crucial pro-survival pathway.
Figure 3. Relationship of Ins(4)P1 metabolism to the PI3K/Akt signaling pathway.
Conclusion and Future Perspectives
This compound, though a minor component of the cellular inositol phosphate pool, holds a significant position in the metabolic circuitry that fuels the dynamic phosphoinositide signaling network. The enzymes responsible for its synthesis and degradation, INPP1 and IMPAs, represent potential therapeutic targets for modulating cellular signaling in a variety of diseases, including neurological disorders and cancer. The methodologies outlined in this guide provide a foundation for further investigation into the precise roles of Ins(4)P1 and for the development of novel therapeutic strategies aimed at the inositol phosphate pathway. Future research should focus on elucidating the specific regulatory mechanisms that control the flux through this metabolic branch and its impact on distinct cellular functions in both health and disease.
References
- 1. Mechanism of inositol monophosphatase, the putative target of lithium therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Inositol monophosphatase 2 - Wikipedia [en.wikipedia.org]
- 5. Inositol monophosphatase 1 - Wikipedia [en.wikipedia.org]
- 6. Properties of inositol polyphosphate 1-phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. genecards.org [genecards.org]
- 9. uniprot.org [uniprot.org]
The Physiological Role of D-myo-Inositol 4-monophosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-myo-Inositol 4-monophosphate (Ins(4)P1) is a key metabolic intermediate in the complex and vital phosphoinositide signaling pathway. While not as widely recognized as a signaling molecule in its own right like inositol (B14025) trisphosphate (InsP3), its precise regulation is crucial for maintaining cellular homeostasis and ensuring the fidelity of inositol-mediated signaling cascades. This technical guide provides a comprehensive overview of the physiological function of this compound, detailing its metabolic pathway, the enzymes involved in its turnover, and its established roles within the cell. The guide also presents quantitative data on relevant enzyme kinetics, detailed experimental protocols for its analysis, and visual representations of its metabolic context to support researchers and professionals in drug development.
Introduction
Inositol phosphates are a diverse group of signaling molecules and their metabolic precursors that regulate a vast array of cellular processes, including cell growth, differentiation, apoptosis, and membrane trafficking.[1] The metabolism of these molecules is a tightly controlled network of phosphorylation and dephosphorylation events catalyzed by a suite of specific kinases and phosphatases. This compound (Ins(4)P1) occupies a central position in the recycling pathway of myo-inositol, the precursor for all phosphoinositides.[1] While often viewed as a simple intermediate, the enzymes that produce and degrade Ins(4)P1 are themselves subject to regulation, highlighting the importance of maintaining appropriate levels of this molecule for proper cellular function. This guide will delve into the known physiological functions of Ins(4)P1, providing a detailed technical resource for the scientific community.
Metabolic Pathway of this compound
This compound is primarily generated through the dephosphorylation of D-myo-inositol 1,4-bisphosphate (Ins(1,4)P2) by the enzyme inositol polyphosphate 1-phosphatase (INPP1).[2][3] Ins(1,4)P2 is, in turn, a product of the dephosphorylation of the well-known second messenger D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) by inositol polyphosphate 5-phosphatase.[1] Subsequently, Ins(4)P1 is dephosphorylated by inositol monophosphatase (IMPA) to yield myo-inositol, which can then be re-utilized for the synthesis of phosphatidylinositol and its phosphorylated derivatives, thus completing the cycle.[4]
The metabolic pathway can be summarized as follows:
Ins(1,4,5)P3 → Ins(1,4)P2 → Ins(4)P1 → myo-Inositol
This pathway is a critical component of the phosphoinositide signaling cycle, ensuring the regeneration of the precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), the substrate for phospholipase C (PLC).
Signaling Pathway Diagram
Caption: Metabolic pathway of this compound.
Physiological Functions
The primary and most well-established physiological function of this compound is its role as a metabolic intermediate in the regeneration of myo-inositol.[1] This recycling is essential for maintaining the cellular pool of myo-inositol, which is a precursor for the synthesis of phosphatidylinositols, critical components of cell membranes and the source of various signaling molecules.
While a direct signaling role for Ins(4)P1 has not been definitively established, and no specific high-affinity receptors have been identified, its tight regulation suggests a broader importance in cellular physiology:
-
Maintenance of Inositol Homeostasis: The continuous turnover of phosphoinositides during signaling necessitates an efficient recycling pathway. The generation and subsequent dephosphorylation of Ins(4)P1 are key steps in this process, ensuring a steady supply of myo-inositol for the resynthesis of PIP2.[4]
-
Modulation of Enzyme Activity: The concentration of Ins(4)P1 can indirectly influence the activity of enzymes upstream in the pathway through product inhibition or substrate availability.
-
Potential Role in Disease: Dysregulation of inositol phosphate (B84403) metabolism has been implicated in various diseases, including bipolar disorder, where lithium, a known inhibitor of inositol monophosphatase, is a primary treatment.[4] By inhibiting the final step of inositol recycling, lithium leads to an accumulation of inositol monophosphates, including Ins(4)P1, and a depletion of free myo-inositol, which is thought to be a part of its therapeutic mechanism.
Quantitative Data
The following tables summarize key quantitative data related to this compound and the enzymes involved in its metabolism.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (nmol/min/mg protein) | Inhibitors (Ki) |
| Inositol polyphosphate 1-phosphatase (INPP1) | D-myo-Inositol 1,4-bisphosphate | Calf Brain | ~4 | 50,300 (purified enzyme) | Ca2+ (~40% inhibition at 1 µM) |
| D-myo-Inositol 1,3,4-trisphosphate | Calf Brain | Varies (3-4 fold across tissues) | - | LiCl (~0.3 mM, uncompetitive) | |
| Inositol monophosphatase (IMPA) | D-myo-Inositol 1-phosphate | Bovine Iris Sphincter | 89 | 7 | Li+, F- (~45 µM, noncompetitive) |
| DL-myo-Inositol 1-phosphate | Bovine Brain | - | - | Mg2+ (Ki = 4.0 mM, uncompetitive at high conc.) | |
| D-myo-Inositol 4-phosphate | Bovine Brain | - | - | Li+ (Ki = 0.11 mM, uncompetitive) |
Data compiled from references:[2][4][5][6][7][8]
Table 2: Cellular Concentrations of Inositol Phosphates
| Inositol Phosphate | Cell Type/Tissue | Concentration (µM) |
| This compound (Ins(4)P1) | Mammalian tissues | Not specifically quantified, but expected to be low and transient. |
| Inositol hexakisphosphate (IP6) | Most mammalian tissues | 15 - 60 |
| Inositol pyrophosphate (IP7) | Most mammalian tissues | 1 - 5 |
Data compiled from reference:[6]
Experimental Protocols
The analysis of inositol phosphates, including this compound, presents analytical challenges due to their polar nature, low abundance, and the presence of multiple isomers. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the most common and powerful technique for their separation and quantification.
Sample Preparation from Cell Culture
-
Cell Lysis: Wash cultured cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells by adding a cold acidic solution, such as 0.5 M trichloroacetic acid (TCA) or perchloric acid (PCA).
-
Extraction: Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Neutralization and Desalting: Transfer the supernatant to a new tube. Neutralize the acidic extract with a suitable buffer, for example, by adding a solution of 100 mM EDTA and 2 M KHCO3. Desalting may be necessary and can be achieved using solid-phase extraction (SPE) cartridges.
-
Lyophilization and Reconstitution: Lyophilize the neutralized and desalted extract to dryness. Reconstitute the sample in a small volume of the HPLC mobile phase just before analysis.
HPLC-MS/MS Analysis of Inositol Monophosphates
-
Chromatographic Separation:
-
Column: A strong anion exchange (SAX) column is typically used for the separation of inositol phosphates.
-
Mobile Phase: A gradient elution with an increasing concentration of an ammonium (B1175870) phosphate or ammonium carbonate buffer is commonly employed. For example, a linear gradient from water to 1 M ammonium carbonate.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is generally used.
-
Column Temperature: Maintain the column at a constant temperature, for instance, 30°C.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is the preferred method for detecting inositol phosphates.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
-
MRM Transitions: For Ins(4)P1, the precursor ion would be [M-H]⁻ with an m/z of 259.0. The product ions for fragmentation would be monitored, for example, the phosphate group fragment at m/z 79.0 or 97.0.
-
Internal Standard: A stable isotope-labeled internal standard, such as [¹³C₆]-myo-inositol, should be added to the samples before extraction to correct for variations in sample preparation and instrument response.
-
Experimental Workflow Diagram
Caption: Workflow for the analysis of this compound.
Conclusion
This compound is a pivotal, albeit often overlooked, component of the phosphoinositide signaling pathway. Its primary physiological role is to serve as a key intermediate in the regeneration of myo-inositol, thereby ensuring the continuous availability of precursors for the synthesis of critical signaling lipids. While it does not appear to function as a direct signaling molecule, the enzymes responsible for its metabolism are tightly regulated, underscoring the importance of maintaining its cellular levels within a specific range. Further research into the precise cellular concentrations of Ins(4)P1 and the factors that regulate its turnover will provide a more complete understanding of its role in cellular physiology and its potential as a therapeutic target in diseases characterized by dysregulated inositol phosphate metabolism. This technical guide provides a foundational resource for researchers and professionals to further explore the significance of this important metabolite.
References
- 1. Role of Inositols and Inositol Phosphates in Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties of inositol polyphosphate 1-phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inositol Pyrophosphates as Mammalian Cell Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the properties of myo-inositol-1,4,5-trisphosphate 5-phosphatase and myo-inositol monophosphatase in bovine iris sphincter smooth muscle: effects of okadaic acid and protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
D-myo-Inositol 4-monophosphate: A Core Intermediate in Inositol Phosphate Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
D-myo-Inositol 4-monophosphate (Ins(4)P1) is a key, yet often overlooked, intermediate in the complex web of inositol (B14025) phosphate (B84403) metabolism. Positioned at a critical juncture, it is formed from the dephosphorylation of D-myo-inositol 1,4-bisphosphate (Ins(1,4)P2) and is the final phosphorylated precursor to myo-inositol. While much of the focus in inositol phosphate signaling has been on higher phosphorylated species like inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) and its role in calcium mobilization, a thorough understanding of the entire metabolic cascade, including the transient intermediates, is crucial for a complete picture of cellular signaling and for the development of targeted therapeutics. This guide provides a detailed examination of Ins(4)P1's role, the enzymes governing its turnover, and the experimental protocols for its study.
Introduction to Inositol Phosphate Metabolism
The inositol phosphate signaling pathway is a fundamental mechanism by which cells transduce extracellular signals into intracellular responses. This pathway is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the cell membrane, by phospholipase C (PLC). This cleavage generates two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (Ins(1,4,5)P3). Ins(1,4,5)P3 diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+) into the cytoplasm. This elevation in intracellular calcium concentration orchestrates a multitude of cellular processes, including muscle contraction, neurotransmission, and gene transcription.
The signal initiated by Ins(1,4,5)P3 is terminated and modulated through a series of phosphorylation and dephosphorylation events, creating a cascade of various inositol phosphate isomers. This metabolic network not only serves to recycle inositol for the resynthesis of phosphoinositides but also generates other signaling molecules with distinct cellular functions. This compound (Ins(4)P1) is a central metabolite in the dephosphorylation pathway that leads back to free myo-inositol.
The Metabolic Position of this compound
Ins(4)P1 is situated at the penultimate step of the complete dephosphorylation of Ins(1,4,5)P3 to myo-inositol. Its metabolic lifecycle is governed by the sequential action of specific phosphatases.
Synthesis of this compound
This compound is primarily produced through the dephosphorylation of D-myo-inositol 1,4-bisphosphate (Ins(1,4)P2) at the 1-position. This reaction is catalyzed by the enzyme inositol polyphosphate 1-phosphatase (INPP1) .
Reaction: D-myo-Inositol 1,4-bisphosphate + H₂O → this compound + Pi
Degradation of this compound
Ins(4)P1 is subsequently dephosphorylated to myo-inositol by the enzyme inositol monophosphatase (IMPA1) . This is the final step in the recycling of the inositol head group from Ins(1,4,5)P3.
Reaction: this compound + H₂O → myo-Inositol + Pi
Signaling Pathways and Logical Relationships
The metabolic pathway detailing the synthesis and degradation of this compound is a linear segment of the broader inositol phosphate signaling cascade.
Figure 1. Metabolic pathway showing the position of this compound.
Quantitative Data
Quantitative analysis of inositol phosphates is challenging due to their low cellular abundance and the existence of numerous isomers. The following tables summarize the available quantitative data for the enzymes involved in the metabolism of this compound.
Table 1: Enzyme Kinetic Parameters for the Synthesis of this compound
| Enzyme | Substrate | Source | Vmax | Km | Reference(s) |
| Inositol polyphosphate 1-phosphatase (INPP1) | D-myo-Inositol 1,4-bisphosphate | Porcine Skeletal Muscle | 115 µmol/min/mg protein | 46.3 µM |
Table 2: Enzyme Kinetic Parameters for the Degradation of this compound
| Enzyme | Substrate | Source | Vmax | Km | Reference(s) |
| Inositol monophosphatase (IMPA1) | This compound | Bovine Iris Sphincter Smooth Muscle | 7 nmol/min/mg protein (for IP1) | 89 µM (for IP1) |
Table 3: Cellular Concentrations
| Metabolite | Cell Type | Concentration | Reference(s) |
| This compound | - | Data not readily available | - |
Note: The intracellular concentration of this compound is expected to be very low and transient, making its direct measurement challenging. Consequently, specific concentration data is not widely reported.
Experimental Protocols
The analysis of inositol phosphates, including Ins(4)P1, typically involves radiolabeling of cells followed by extraction and chromatographic separation.
[³H]-myo-Inositol Labeling of Cultured Cells
This protocol describes the metabolic labeling of cellular inositol lipids and phosphates using [³H]-myo-inositol.
Figure 2. Experimental workflow for [³H]-myo-inositol labeling and analysis.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Inositol-free cell culture medium
-
Fetal Bovine Serum (FBS), dialyzed
-
[³H]-myo-inositol (specific activity ~20 Ci/mmol)
-
Phosphate-buffered saline (PBS)
-
Agonist for cell stimulation (e.g., carbachol, thrombin)
-
Quenching solution (e.g., 0.5 M perchloric acid)
-
Neutralization solution (e.g., 1.5 M KOH, 60 mM HEPES)
-
HPLC system with an anion-exchange column
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture: Plate cells in appropriate culture dishes (e.g., 6-well plates) and grow to near confluency.
-
Labeling: a. Wash the cells once with inositol-free medium. b. Incubate the cells in inositol-free medium supplemented with dialyzed FBS and [³H]-myo-inositol (typically 1-10 µCi/mL) for 24-72 hours to allow for incorporation into the cellular inositol pools.
-
Stimulation (Optional): a. Wash the labeled cells with a suitable buffer (e.g., Krebs-Ringer-HEPES). b. Add the agonist of interest at the desired concentration and incubate for the appropriate time to stimulate inositol phosphate production.
-
Extraction of Inositol Phosphates: a. Aspirate the medium and quench the reaction by adding ice-cold 0.5 M perchloric acid. b. Incubate on ice for 20 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. e. Collect the supernatant containing the soluble inositol phosphates. f. Neutralize the supernatant by adding a neutralization solution.
-
Analysis: a. Analyze the extracted inositol phosphates by HPLC. b. Collect fractions and measure the radioactivity in each fraction using a scintillation counter.
High-Performance Liquid Chromatography (HPLC) Analysis of Inositol Phosphates
Anion-exchange HPLC is the standard method for separating the various inositol phosphate isomers.
Materials:
-
HPLC system with a gradient pump and a UV detector (optional, for standards)
-
Strong anion-exchange (SAX) column (e.g., Partisphere SAX)
-
Mobile Phase A: Water
-
Mobile Phase B: High concentration of ammonium (B1175870) phosphate or ammonium formate (B1220265) (e.g., 1.25 M (NH₄)₂HPO₄, adjusted to pH 3.8 with H₃PO₄)
-
Radiolabeled inositol phosphate standards (optional)
-
Flow-through radioactivity detector or fraction collector and scintillation counter
Procedure:
-
Column Equilibration: Equilibrate the SAX column with Mobile Phase A.
-
Sample Injection: Inject the neutralized extract of radiolabeled inositol phosphates.
-
Gradient Elution: Elute the inositol phosphates using a gradient of increasing concentration of Mobile Phase B. A typical gradient might be:
-
0-10 min: 0% B
-
10-70 min: 0-100% B (linear gradient)
-
70-80 min: 100% B
-
80-90 min: 100-0% B (linear gradient)
-
90-100 min: 0% B
-
-
Detection:
-
If using a flow-through radioactivity detector, monitor the output continuously.
-
If using a fraction collector, collect fractions at regular intervals (e.g., every 0.5 or 1 minute) and determine the radioactivity of each fraction by scintillation counting.
-
-
Data Analysis: Plot the radioactivity (counts per minute, CPM) against the elution time or fraction number. Identify the peaks corresponding to different inositol phosphates by comparing their retention times with those of known standards or by their characteristic elution order (less phosphorylated species elute earlier). Ins(4)P1 will elute after free inositol and before inositol bisphosphates.
Biological Function and Significance
As an intermediate metabolite, the primary role of this compound is to serve as a precursor for the regeneration of myo-inositol, which is essential for the resynthesis of phosphoinositides to maintain the signaling cycle. While direct signaling roles for Ins(4)P1 have not been extensively characterized, its steady-state levels and flux through this metabolic step can influence the overall dynamics of the inositol phosphate network.
Inhibition of inositol monophosphatase, the enzyme that dephosphorylates Ins(4)P1, by lithium is a key mechanism of action for this mood-stabilizing drug. By blocking the final step of inositol recycling, lithium leads to an accumulation of inositol monophosphates, including Ins(4)P1, and a depletion of free myo-inositol. This, in turn, dampens the phosphoinositide signaling pathway, which is thought to be hyperactive in bipolar disorder.
Conclusion and Future Directions
This compound is a fundamental intermediate in the intricate metabolism of inositol phosphates. While not as extensively studied as its more highly phosphorylated counterparts, its position in the pathway is critical for the regeneration of myo-inositol and the maintenance of the phosphoinositide signaling cycle. The enzymes that regulate its formation and degradation are potential targets for therapeutic intervention, as exemplified by the action of lithium on inositol monophosphatase.
Future research should focus on developing more sensitive analytical techniques to accurately quantify the cellular levels of Ins(4)P1 and to determine the specific kinetic parameters of the enzymes that metabolize it. Elucidating the precise regulatory mechanisms that control the flux through this part of the inositol phosphate pathway will provide a more complete understanding of cellular signaling and may unveil new opportunities for drug development.
The Enigmatic Role of D-myo-Inositol 4-monophosphate: A Technical Guide to its Natural Occurrence and Signaling Nexus
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction: D-myo-Inositol 4-monophosphate (Ins(4)P1) is a key, yet often overlooked, intermediate in the complex web of inositol (B14025) phosphate (B84403) signaling. While much of the focus in inositide research has been directed towards more abundant isomers such as D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), Ins(4)P1 plays a crucial role in the tightly regulated metabolic cascade that governs a multitude of cellular processes. This technical guide provides a comprehensive overview of the natural occurrence of Ins(4)P1, its biosynthetic and degradative pathways, and the experimental methodologies used to study this signaling molecule.
Natural Occurrence and Quantitative Data
Despite its importance as a metabolic intermediate, specific quantitative data on the basal cellular and tissue concentrations of this compound are sparse in the existing scientific literature. Most analytical studies have focused on the more abundant inositol polyphosphates or have quantified inositol monophosphates as a collective group rather than resolving individual isomers. This significant knowledge gap underscores the technical challenges associated with the detection and quantification of low-abundance inositol phosphate isomers.
The following table summarizes the general observations on inositol monophosphate levels. It is important to note that these values are not specific to Ins(4)P1 and are provided to give a general context of inositol monophosphate concentrations.
| Organism/Tissue/Cell Line | Inositol Monophosphate (Isomers not specified) Concentration | Method of Quantification | Reference |
| Mammalian | |||
| Rat Brain | Varies by region; generally in the low micromolar range | 1H-MR Spectroscopy | [1] |
| Human Plasma | Mean: 34.6 µM (Range: 19.3–55.9 µM) for myo-inositol | HPLC-MS/MS | [2] |
| Human Urine | Mean: 351 µmol/mmol creatinine (B1669602) (Range: 112–886 µmol/mmol creatinine) for myo-inositol | HPLC-MS/MS | [2] |
| Yeast (Saccharomyces cerevisiae) | |||
| Nitrogen-starved cells | Transient increase upon nitrogen addition (Ins(1,4,5)P3 measured) | Radioligand assay and chromatography | [3] |
| Plants | |||
| General | Low micromolar range in vegetative tissues | HPLC-ESI-MS | [4] |
Note: The lack of specific quantitative data for this compound highlights a critical area for future research in inositide signaling. The development of more sensitive and specific analytical methods is paramount to unraveling the precise roles of low-abundance inositol phosphate isomers.
Signaling Pathways Involving this compound
This compound is primarily formed through the dephosphorylation of higher inositol phosphates and is subsequently catabolized to myo-inositol. The key enzymes governing its metabolism are inositol polyphosphate 1-phosphatase and inositol monophosphatase.
Biosynthesis of this compound
The principal route for the formation of Ins(4)P1 is the dephosphorylation of D-myo-inositol 1,4-bisphosphate (Ins(1,4)P2) at the 1-position. This reaction is catalyzed by the enzyme inositol polyphosphate 1-phosphatase (INPP1) .[4][5][6][7]
Degradation of this compound
Ins(4)P1 is further metabolized through dephosphorylation to yield myo-inositol. This reaction is catalyzed by inositol monophosphatase (IMPA1) , an enzyme with broad specificity for various inositol monophosphate isomers.[8][9]
Experimental Protocols
The analysis of this compound requires sensitive and specific methods to distinguish it from other inositol phosphate isomers. The following sections outline generalized protocols for the extraction and analysis of inositol phosphates.
Extraction of Inositol Phosphates from Tissues and Cells
This protocol is a synthesis of commonly used methods for the extraction of water-soluble inositol phosphates.
Materials:
-
Perchloric acid (PCA), 0.5 M
-
Potassium hydroxide (B78521) (KOH), 2 M
-
Phenolphthalein (B1677637) indicator
-
Microcentrifuge tubes
-
Homogenizer (for tissues)
-
Centrifuge
Procedure:
-
Tissue Homogenization: For tissue samples, rapidly freeze the tissue in liquid nitrogen and grind to a fine powder. Homogenize the powdered tissue in ice-cold 0.5 M PCA. For cultured cells, wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and then lyse by adding ice-cold 0.5 M PCA.
-
Acid Precipitation: Incubate the homogenate on ice for 15-30 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cellular debris.
-
Neutralization: Carefully collect the supernatant, which contains the soluble inositol phosphates. Neutralize the acidic extract by adding 2 M KOH dropwise until the solution turns pink with the addition of a small amount of phenolphthalein indicator. The pH should be between 6 and 8.
-
Potassium Perchlorate Removal: Place the neutralized extract on ice for 30 minutes to precipitate potassium perchlorate.
-
Final Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet the potassium perchlorate.
-
Sample Storage: The resulting supernatant contains the inositol phosphates and can be stored at -80°C until analysis.
References
- 1. Quantitation of normal metabolite concentrations in six brain regions by in-vivo 1H-MR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to Metabolism: Metabolic Pathways – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 4. Reactome | I(1,4)P2 is dephosphorylated to I4P by INPP1 in the cytosol [reactome.org]
- 5. Regulation of Ins(3,4,5,6)P(4) signaling by a reversible kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dephosphorylation of 1D-myo-inositol 1,4-bisphosphate in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stepwise enzymatic dephosphorylation of inositol 1,4,5-trisphosphate to inositol in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deficiency of Inositol Monophosphatase Activity Decreases Phosphoinositide Lipids and Enhances TRPV1 Function In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of D-myo-Inositol 4-monophosphate as a Precursor for Higher Inositol Polyphosphates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inositol (B14025) polyphosphates are a critical class of signaling molecules that regulate a vast array of cellular processes, from signal transduction and metabolic homeostasis to gene expression.[1][2] This technical guide delves into the core of inositol polyphosphate synthesis, focusing on the role of D-myo-Inositol 4-monophosphate (Ins(4)P1) as a key precursor. We will explore the enzymatic pathways that convert Ins(4)P1 into higher inositol polyphosphates, present quantitative data on these processes, and provide detailed experimental protocols for their study. Furthermore, this guide offers visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of these complex cellular mechanisms.
Introduction to Inositol Polyphosphate Signaling
The inositol phosphate (B84403) signaling network is a complex web of kinases and phosphatases that dynamically interconvert a variety of inositol phosphate (InsP) isomers.[1][3] These molecules act as intracellular messengers, transducing signals from cell surface receptors to downstream effectors.[4][5] The synthesis of higher inositol polyphosphates, such as inositol bisphosphates (InsP2), trisphosphates (InsP3), tetrakisphosphates (InsP4), pentakisphosphates (InsP5), and hexakisphosphate (InsP6), as well as inositol pyrophosphates (e.g., InsP7, InsP8), originates from simpler, phosphorylated inositol precursors.[1][6][7] this compound (Ins(4)P1) is one such foundational molecule, feeding into the intricate synthesis pathways of these higher-order signaling molecules.[8]
The Metabolic Pathway: From Ins(4)P1 to Higher Inositol Polyphosphates
The conversion of this compound to more complex inositol polyphosphates is a stepwise process orchestrated by a series of specific kinases. While the most well-characterized pathway for higher InsP synthesis begins with the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), other pathways, including those originating from different inositol monophosphates, contribute to the cellular pool of these signaling molecules.[1][4]
The metabolic journey from Ins(4)P1 involves sequential phosphorylation events. For instance, Ins(4)P1 can be phosphorylated to form various inositol bisphosphate isomers, including inositol 1,4-bisphosphate (Ins(1,4)P2).[9] This molecule can then be further phosphorylated by enzymes such as inositol polyphosphate multikinase (IPMK) to generate inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), a key second messenger that mobilizes intracellular calcium.[3][4] From Ins(1,4,5)P3, a cascade of phosphorylation events catalyzed by enzymes like IPMK and inositol pentakisphosphate 2-kinase (IPPK) leads to the synthesis of InsP4, InsP5, and ultimately InsP6 (phytic acid).[10][11][12]
The following diagram illustrates a simplified signaling pathway for the synthesis of higher inositol polyphosphates, highlighting the potential entry point of Ins(4)P1.
Figure 1: Simplified pathway of higher inositol polyphosphate synthesis.
Quantitative Data on Inositol Polyphosphate Metabolism
The cellular concentrations and enzymatic kinetics of inositol polyphosphates are tightly regulated. Below are tables summarizing key quantitative data from the literature, providing a reference for researchers in the field.
Table 1: Cellular Concentrations of Inositol Polyphosphates
| Inositol Phosphate | Cell Type | Concentration (µM) | Reference |
| InsP6 | Mammalian cells | 10 - 50 | [10] |
| InsP6 | HL60, C1866, BAF3 | 40 - 100 | [13] |
| Ins(3,4,5,6)P4 | Epithelial cells, neurons | 1 - 10 | [1] |
Table 2: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Cell/Tissue Source | Reference |
| Inositol 1,4,5-trisphosphate 3-kinase | Ins(1,4,5)P3 | 0.42 | - | Bovine adrenal cortex | [14] |
| Inositol 1,4,5-trisphosphate 3-kinase | ATP | 400 | - | Bovine adrenal cortex | [14] |
| Type I 5-phosphatase | Ins(1,4,5)P3 | 8.9 | 3.55 | Skeletal muscle | [15] |
| Type I 5-phosphatase | Ins(1,3,4,5)P4 | 1.1 | 0.13 | Skeletal muscle | [15] |
| Type II 5-phosphatase | Ins(1,4,5)P3 | 71.4 | - | Skeletal muscle | [15] |
Experimental Protocols
The study of inositol polyphosphates requires robust methods for their extraction, enrichment, and quantification. This section provides detailed protocols adapted from established methodologies.
Extraction and Enrichment of Inositol Polyphosphates from Mammalian Cells
This protocol utilizes titanium dioxide (TiO₂) beads to enrich for negatively charged inositol polyphosphates from cell extracts.[10][13][16]
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Perchloric acid (PCA), 1 M, ice-cold
-
Titanium dioxide (TiO₂) beads
-
Microcentrifuge tubes
-
Vortexer
-
Rotating wheel
-
Microcentrifuge (4°C)
Procedure:
-
Harvest cultured cells by trypsinization or scraping and wash with ice-cold PBS.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Resuspend the cell pellet in 1 M ice-cold PCA (e.g., 500 µL for a 10 cm dish).
-
Incubate on ice for 15 minutes with intermittent vortexing to lyse the cells.
-
Centrifuge at 18,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the soluble inositol phosphates to a new pre-chilled microcentrifuge tube.
-
Add pre-washed TiO₂ beads (approximately 5 mg per sample) to the supernatant.
-
Rotate the samples for 30 minutes at 4°C to allow inositol phosphates to bind to the beads.
-
Pellet the TiO₂ beads by centrifugation at 3,500 x g for 2 minutes at 4°C.
-
Discard the supernatant and wash the beads twice with ice-cold 1 M PCA.
-
To elute the bound inositol phosphates, add 10% ammonium hydroxide to the beads and vortex thoroughly.
-
Incubate for 10 minutes at room temperature with occasional vortexing.
-
Pellet the beads by centrifugation and transfer the supernatant containing the enriched inositol phosphates to a new tube.
-
The enriched sample is now ready for downstream analysis, such as HPLC.
The following diagram outlines the experimental workflow for inositol phosphate extraction and enrichment.
Figure 2: Workflow for the extraction and enrichment of inositol phosphates.
Quantification of Inositol Phosphates by HPLC
High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying different inositol phosphate isomers.[17][18][19][20][21] Coupling HPLC with mass spectrometry (HPLC-ESI-MS) provides enhanced sensitivity and specificity.[17][19][22]
Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, and detector (e.g., UV-Vis after post-column derivatization or a mass spectrometer).
-
Strong anion-exchange (SAX) column (e.g., Omni Pac PAX-100 or CarboPac PA-100).[23]
Mobile Phase and Gradient:
-
A common approach involves a gradient elution with an acidic mobile phase, such as hydrochloric acid (HCl) or methanesulfonic acid (MSA), to separate the different phosphorylated species.[23][24]
-
Example Gradient:
-
Eluent A: Water
-
Eluent B: 1 M HCl
-
Gradient: 0-100% B over 30-60 minutes.
-
The exact gradient will need to be optimized based on the specific column and isomers of interest.
-
Detection:
-
Post-column Derivatization: Inositol phosphates can be detected by UV-Vis after post-column reaction with a metal-dye complex (e.g., iron(III)).[23]
-
Mass Spectrometry (ESI-MS): This method offers high sensitivity and allows for the identification of isomers based on their mass-to-charge ratio.[17][19][22] The detection limit can be as low as 25 pmol.[17][19]
-
Radiolabeling: Cells can be metabolically labeled with [³H]myo-inositol, and the eluting fractions from the HPLC are collected and quantified by scintillation counting.[13][20][21][25]
Sample Preparation for HPLC:
-
The enriched inositol phosphate sample from the TiO₂ bead extraction should be neutralized before injection onto the HPLC column.
-
Alternatively, for acid-stable columns and methods, the acidic extract can be directly injected.
Conclusion and Future Directions
This compound serves as a vital entry point into the complex and crucial network of inositol polyphosphate signaling. Understanding the enzymatic pathways that convert Ins(4)P1 into higher-order signaling molecules is fundamental for elucidating their diverse cellular roles. The methodologies outlined in this guide provide a robust framework for researchers to investigate these pathways and their implications in health and disease. Future research, aided by advancements in analytical techniques, will undoubtedly uncover further layers of complexity in the regulation and function of the inositol polyphosphate network, paving the way for novel therapeutic interventions in areas such as metabolic disorders and neurodegenerative diseases.[4][11]
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. Inositol Polyphosphate Multikinase Signaling: Multifaceted Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inositol polyphosphate multikinase signaling in the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling the Plasmodium inositol (pyro)phosphate pathway: Highlighting inositol polyphosphate multikinase as a novel therapeutic target for malaria | PLOS One [journals.plos.org]
- 6. ROLES OF INOSITOL PHOSPHATES AND INOSITOL PYROPHOSPHATES IN DEVELOPMENT, CELL SIGNALING AND NUCLEAR PROCESSES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Inositol Phosphate System—A Coordinator of Metabolic Adaptability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insect adipokinetic hormone stimulates inositol phosphate metabolism: roles for both Ins(1,4,5)P3 and Ins(1,3,4,5)P4 in signal transduction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The metabolism of inositol 1,3,4-trisphosphate to inositol 1,3-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. Inositol Phosphates and Synthesizing Enzymes: Implications in Neurodegenerative Disorders [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Inositol Phosphates Purification Using Titanium Dioxide Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolism of inositol 1,4,5-trisphosphate to higher inositol phosphates in bovine adrenal cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification and characterization of D-myo-inositol (1,4,5)/(1,3,4,5)- polyphosphate 5-phosphatase from skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Extraction and Enrichment of Inositol Polyphosphate and Inositol Pyrophosphates Using Titanium Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Quantitation of Inositol Phosphates by HPLC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]
- 20. Methods for the analysis of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Extraction and analysis of soluble inositol polyphosphates from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Localization of D-myo-Inositol 4-monophosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-myo-Inositol 4-monophosphate (Ins(4)P1) is a key intermediate in the complex and vital inositol (B14025) phosphate (B84403) signaling pathway. While often overshadowed by its more abundant polyphosphorylated relatives, the precise cellular localization of Ins(4)P1 is critical to understanding its role in signal transduction and overall cellular homeostasis. This technical guide provides a comprehensive overview of the current knowledge regarding the subcellular distribution of Ins(4)P1, its metabolic pathways, and detailed experimental protocols for its investigation. A significant challenge in the field is the lack of robust quantitative data for Ins(4)P1 in distinct organelles. This guide aims to equip researchers with the necessary background and methodologies to address this knowledge gap, thereby facilitating further discoveries in inositol phosphate-mediated cellular processes and aiding in the development of novel therapeutic strategies.
Introduction
Inositol phosphates are a diverse group of signaling molecules that regulate a vast array of cellular functions, including cell growth, differentiation, apoptosis, and ion channel activity. This compound (Ins(4)P1) occupies a central position in the metabolic cascade of these second messengers. It is primarily generated through the dephosphorylation of D-myo-inositol 1,4-bisphosphate (Ins(1,4)P2) and is subsequently hydrolyzed to myo-inositol, which can then be recycled for the synthesis of new inositol-containing lipids and signaling molecules.[1] Understanding the spatial and temporal distribution of Ins(4)P1 within the cell is paramount to elucidating its specific functions and its interplay with other signaling pathways.
Metabolic Pathways of this compound
The cellular concentration of Ins(4)P1 is tightly regulated by a series of enzymatic reactions that constitute a part of the larger inositol phosphate signaling network.
Synthesis of this compound
Ins(4)P1 is predominantly synthesized via the dephosphorylation of D-myo-inositol 1,4-bisphosphate (Ins(1,4)P2) by the enzyme inositol polyphosphate 1-phosphatase.[1] Ins(1,4)P2 itself is a product of the dephosphorylation of the well-known second messenger, D-myo-inositol 1,4,5-trisphosphate (InsP3), by inositol polyphosphate 5-phosphatase. The initial step in this cascade, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) to generate InsP3 and diacylglycerol (DAG), is a critical event in signal transduction and is often initiated at the plasma membrane. Given that the precursor, InsP3, is generated at the plasma membrane and its receptors are located on the endoplasmic reticulum, the enzymes involved in the subsequent dephosphorylation steps, including the generation of Ins(4)P1, are likely to be localized in the cytoplasm and associated with these membrane compartments.
Degradation of this compound
Ins(4)P1 is catabolized by inositol monophosphatase, which removes the phosphate group at the 4' position to yield free myo-inositol.[1] This myo-inositol can then be reutilized for the synthesis of phosphatidylinositol in the endoplasmic reticulum, thus completing the cycle.
The following diagram illustrates the core synthesis and degradation pathway of this compound.
Quantitative Data on Cellular Localization
A thorough review of the current literature reveals a significant scarcity of direct quantitative data on the subcellular concentration of this compound. Most quantitative analyses of inositol phosphates have focused on the more abundant and dynamically regulated species such as InsP3 and inositol hexakisphosphate (InsP6). The low cellular abundance of Ins(4)P1 presents a considerable analytical challenge.
While absolute concentrations in specific organelles are not available, it is generally inferred that as a soluble molecule, Ins(4)P1 is likely distributed throughout the cytosol . Its synthesis from membrane-associated precursors and its role in the recycling of myo-inositol for lipid synthesis in the endoplasmic reticulum suggest a potential for localized concentration gradients near these structures. However, definitive experimental evidence for such gradients is currently lacking. The nucleus is also a potential site of Ins(4)P1 localization, given the transport of other inositol phosphates into the nucleus, but this remains to be experimentally verified.
The following table summarizes the expected, though largely unquantified, localization of Ins(4)P1.
| Cellular Compartment | Expected Relative Abundance | Supporting Evidence/Rationale |
| Cytosol | High | As a soluble intermediate in the inositol phosphate pathway, it is expected to be freely diffusible in the cytosol. |
| Endoplasmic Reticulum (Lumen/Membrane associated) | Moderate to Low | Proximity to the site of myo-inositol recycling for phospholipid synthesis. |
| Plasma Membrane (Inner leaflet associated) | Low | Proximity to the initial generation of its precursor, InsP3. |
| Nucleus | Unknown | Other inositol phosphates are known to be transported into the nucleus, but the specific localization of Ins(4)P1 is not established.[2] |
| Mitochondria | Unlikely | No direct evidence to suggest a significant role or presence in mitochondria. |
Experimental Protocols for Determining Cellular Localization
To address the current deficit in quantitative data, a combination of subcellular fractionation with sensitive analytical techniques is required. The following section details key experimental protocols.
Subcellular Fractionation
The initial step in determining the subcellular localization of Ins(4)P1 is the careful separation of cellular organelles. Differential centrifugation is a widely used technique for this purpose. It is crucial to include a cocktail of phosphatase inhibitors throughout the procedure to prevent the degradation of inositol phosphates.
Protocol: Subcellular Fractionation for Inositol Phosphate Analysis
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS) supplemented with a phosphatase inhibitor cocktail (e.g., sodium fluoride, sodium pyrophosphate, β-glycerophosphate, and sodium orthovanadate).[3]
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, and phosphatase inhibitors) and incubate on ice to allow cells to swell.
-
Lyse the cells using a Dounce homogenizer with a tight-fitting pestle. The number of strokes should be optimized to ensure cell disruption while keeping organelles intact.
-
-
Differential Centrifugation:
-
Centrifuge the cell lysate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet the nuclei (P1). The supernatant (S1) contains the cytoplasm, mitochondria, and other smaller organelles.
-
Transfer the S1 fraction to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondria (P2). The supernatant (S2) represents the cytosolic fraction.
-
The P1 (nuclear) and P2 (mitochondrial) pellets should be washed with the lysis buffer to minimize cross-contamination.
-
-
Fraction Purity Assessment:
-
To ensure the quality of the fractionation, aliquots of each fraction should be analyzed by Western blotting for the presence of marker proteins specific to each organelle (e.g., Histone H3 for the nucleus, Cytochrome c oxidase for mitochondria, and GAPDH for the cytosol).
-
The following diagram outlines the workflow for subcellular fractionation.
Radiolabeling with [3H]myo-inositol
Metabolic labeling of cells with [3H]myo-inositol is a highly sensitive method for tracing the fate of inositol and its phosphorylated derivatives.
Protocol: [3H]myo-inositol Labeling and Analysis
-
Cell Labeling:
-
Culture cells in an inositol-free medium supplemented with dialyzed fetal bovine serum.
-
Add [3H]myo-inositol to the culture medium and incubate for 24-48 hours to allow for metabolic equilibrium to be reached.[4]
-
-
Subcellular Fractionation:
-
Following labeling, perform subcellular fractionation as described in section 4.1.
-
-
Extraction of Inositol Phosphates:
-
Extract water-soluble inositol phosphates from each subcellular fraction using a suitable acidic solution (e.g., perchloric acid or trichloroacetic acid).
-
-
Analysis by HPLC:
-
Separate the different inositol phosphate isomers using high-performance liquid chromatography (HPLC) with a strong anion exchange (SAX) column.[5]
-
Collect fractions and quantify the radioactivity in each fraction using a scintillation counter.
-
The elution profile of [3H]Ins(4)P1 can be identified by comparing it to the retention time of a non-radiolabeled standard.
-
Mass Spectrometry-Based Quantification
Mass spectrometry (MS) offers a label-free and highly specific method for the quantification of inositol phosphates. Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the separation and sensitive detection of different isomers.
Protocol: LC-MS Analysis of Inositol Phosphates
-
Sample Preparation:
-
Perform subcellular fractionation as described in section 4.1.
-
Extract inositol phosphates from each fraction.
-
-
LC-MS Analysis:
-
Separate inositol phosphate isomers using an anion exchange HPLC column.[5]
-
The eluent from the HPLC is directly introduced into the electrospray ionization (ESI) source of a mass spectrometer.
-
Detect and quantify Ins(4)P1 using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced specificity and sensitivity. The mass-to-charge ratio (m/z) for the singly deprotonated Ins(4)P1 is 259.02.
-
The following diagram illustrates the general workflow for the analysis of inositol phosphates.
Conclusion and Future Perspectives
This compound is a crucial, yet understudied, component of the inositol phosphate signaling network. While its metabolic pathway is relatively well-defined, its precise subcellular localization and the dynamics of its distribution remain largely uncharted territory. The lack of specific quantitative data hinders a complete understanding of its cellular function.
The experimental protocols detailed in this guide provide a robust framework for researchers to begin to fill this knowledge gap. The application of advanced techniques such as high-resolution mass spectrometry and potentially super-resolution imaging of fluorescently tagged probes in the future will be instrumental in mapping the exact location and concentration of Ins(4)P1 within the cell. A deeper understanding of the spatial organization of Ins(4)P1 metabolism will undoubtedly provide novel insights into the intricate regulation of cellular signaling and may unveil new targets for therapeutic intervention in diseases where inositol phosphate signaling is dysregulated.
References
- 1. southalabama.edu [southalabama.edu]
- 2. The Nuclear Envelope and Traffic between the Nucleus and Cytoplasm - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 4. Myo-[2-3H]inositol cell labeling and HPLC [bio-protocol.org]
- 5. Quantitation of Inositol Phosphates by HPLC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]
D-myo-Inositol 4-monophosphate: A Technical Guide to its Metabolic Role in Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-myo-Inositol 4-monophosphate (Ins(4)P1) is a key intermediate in the intricate metabolic web of inositol (B14025) phosphates that governs cellular signaling, most notably calcium (Ca2+) homeostasis. While not a direct agonist of Ca2+ release, its precise regulation is fundamental for the sustained activity of the canonical D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3)-mediated Ca2+ signaling pathway. This technical guide provides a comprehensive overview of the synthesis, degradation, and metabolic significance of Ins(4)P1, with a focus on its indirect but crucial role in maintaining the fidelity of intracellular Ca2+ signals. Detailed experimental protocols for the analysis of inositol phosphates and the assessment of their impact on Ca2+ dynamics are provided, alongside quantitative data on the enzymes governing Ins(4)P1 metabolism. This document serves as a resource for researchers investigating inositol phosphate (B84403) signaling and for professionals in drug development targeting this critical cellular pathway.
Introduction to this compound
Inositol phosphates are a diverse class of signaling molecules that regulate a multitude of cellular processes.[1][2] The most well-characterized of these, D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3 or IP3), acts as a second messenger to mobilize Ca2+ from intracellular stores, primarily the endoplasmic reticulum (ER), by binding to and opening IP3 receptors (IP3Rs).[3][4][5][6] This release of Ca2+ is a fundamental event that triggers a wide array of physiological responses, including gene transcription, cell proliferation, and apoptosis.[7]
This compound (Ins(4)P1) is a less-studied member of the inositol phosphate family.[3][8] Unlike IP3, Ins(4)P1 does not directly induce Ca2+ release.[9] Instead, its significance lies in its position as a critical metabolic intermediate in the deactivation and recycling pathway of IP3. The efficient metabolism of IP3 and its derivatives is essential for terminating the Ca2+ signal and for replenishing the membrane phospholipid precursor, phosphatidylinositol 4,5-bisphosphate (PIP2), from which IP3 is generated.[4][10] Therefore, understanding the regulation of Ins(4)P1 levels is paramount to appreciating the long-term integrity of IP3-mediated Ca2+ signaling.
The Metabolic Pathway of this compound
The concentration of Ins(4)P1 in the cell is tightly controlled by the coordinated action of phosphatases. It is a product of the sequential dephosphorylation of IP3.
Synthesis of this compound
The primary route for the synthesis of Ins(4)P1 is through the dephosphorylation of D-myo-inositol 1,4-bisphosphate (Ins(1,4)P2). This reaction is catalyzed by the enzyme inositol polyphosphate 1-phosphatase (INPP1) .[11][12] Ins(1,4)P2 itself is generated from the dephosphorylation of the primary Ca2+-mobilizing signal, Ins(1,4,5)P3, by inositol polyphosphate 5-phosphatases.[4]
Degradation of this compound
Ins(4)P1 is hydrolyzed to myo-inositol by the enzyme inositol monophosphatase (IMPA) .[13][14][15] This final dephosphorylation step is crucial for the recycling of inositol, which can then be used for the resynthesis of phosphatidylinositol (PI) and subsequently PIP2, thus completing the phosphoinositide cycle.[4] This recycling is vital for maintaining the supply of PIP2 for ongoing IP3 production in response to sustained stimulation.
Metabolic pathway of this compound.
Role of this compound in Calcium Signaling
The role of Ins(4)P1 in Ca2+ signaling is indirect but essential. By participating in the metabolic clearance of IP3, the enzymes that produce and degrade Ins(4)P1 contribute to the precise spatial and temporal control of intracellular Ca2+ signals.
A sustained or oscillating Ca2+ signal requires a continuous supply of IP3. This, in turn, necessitates the efficient recycling of inositol to regenerate the PIP2 pool in the plasma membrane. The pathway involving the degradation of IP3 to Ins(4)P1 and finally to inositol is a key component of this recycling process. Any disruption in this pathway could lead to an accumulation of inositol phosphates and a depletion of free inositol, which would ultimately impair the cell's ability to generate IP3 and mount a robust Ca2+ response to stimuli.
Furthermore, the activity of the enzymes in this pathway can be subject to regulation. For instance, inositol monophosphatase is famously inhibited by lithium ions (Li+).[11][12][15] This inhibition leads to an accumulation of inositol monophosphates, including Ins(4)P1, and a depletion of free inositol, thereby dampening the PI signaling pathway. This is believed to be one of the therapeutic mechanisms of lithium in the treatment of bipolar disorder.
Ins(4)P1's role in the context of IP3-mediated Ca2+ signaling.
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of this compound.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Inhibitors (Ki) | Source |
| Inositol polyphosphate 1-phosphatase (INPP1) | D-myo-Inositol 1,4-bisphosphate | ~1.5 | 50.3 | Ca2+ (~40% inhibition at 1 µM) | [11],[12] |
| D-myo-Inositol 1,3,4-trisphosphate | Varies | - | Li+ (~0.3 mM) | [11],[12] | |
| Inositol monophosphatase (IMPA) | D-myo-Inositol 1-phosphate | - | - | Li+ | [13],[15] |
| D-myo-Inositol 4-phosphate | - | - | - | [13] | |
| L-myo-Inositol 1-phosphate | - | - | - | [13] | |
| L-myo-Inositol 4-phosphate | - | - | - | [13] |
Experimental Protocols
Quantification of Inositol Phosphates by HPLC-ESI-MS
This protocol provides a method for the simultaneous detection and quantification of various inositol phosphates, including Ins(4)P1, from biological samples.
5.1.1. Materials
-
Perchloric acid (PCA)
-
Potassium hydroxide (B78521) (KOH)
-
EDTA
-
Ammonium (B1175870) carbonate buffer (pH 9.0)
-
Methanol
-
Anion-exchange HPLC column (e.g., 0.5 x 150 mm)
-
Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
-
Internal standard (e.g., Adenosine 5'-monophosphate)
5.1.2. Sample Preparation
-
Homogenize cells or tissues in ice-cold PCA.
-
Centrifuge to pellet precipitated proteins.
-
Neutralize the supernatant with KOH.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
The resulting supernatant contains the inositol phosphates.
5.1.3. HPLC-ESI-MS Analysis
-
Equilibrate the anion-exchange column with the starting mobile phase.
-
Inject the prepared sample.
-
Elute the inositol phosphates using a gradient of ammonium carbonate buffer.
-
Perform mass spectrometric detection in negative ion mode using selective reaction monitoring (SRM).
-
Quantify the inositol phosphates by comparing their peak areas to those of known standards and normalizing to the internal standard.
Calcium Imaging in Live Cells
This protocol describes a general method to measure changes in intracellular Ca2+ concentration in response to manipulations of the inositol phosphate pathway.
5.2.1. Materials
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
HEPES-buffered saline solution (HBSS)
-
Pluronic F-127
-
Caged IP3 (optional, for photolysis experiments)
-
Fluorescence microscope with a suitable camera and filter sets
5.2.2. Cell Preparation and Dye Loading
-
Plate cells on glass-bottom dishes or coverslips.
-
Prepare a loading solution of the Ca2+ indicator in HBSS, including Pluronic F-127 to aid in dye solubilization.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes.
-
Wash the cells with fresh HBSS to remove excess dye.
-
Allow the cells to de-esterify the dye for at least 30 minutes before imaging.
5.2.3. Calcium Measurement
-
Mount the dish or coverslip on the microscope stage.
-
Acquire baseline fluorescence images.
-
Apply the stimulus (e.g., an agonist that activates phospholipase C, or photolysis of caged IP3).
-
Record the changes in fluorescence intensity over time.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths to determine the intracellular Ca2+ concentration. For single-wavelength dyes like Fluo-4, express changes as a ratio of fluorescence relative to the baseline (F/F0).
Workflow for a typical calcium imaging experiment.
Drug Development Implications
The enzymes involved in the metabolism of inositol phosphates, including those that regulate Ins(4)P1 levels, represent potential therapeutic targets. The well-established effect of lithium on inositol monophosphatase highlights the potential for modulating the PI signaling pathway for therapeutic benefit. The development of more specific inhibitors or activators of inositol polyphosphate 1-phosphatase or inositol monophosphatase could offer novel strategies for the treatment of a variety of disorders where Ca2+ signaling is dysregulated, including neurological and psychiatric conditions, as well as certain cancers.
Conclusion
This compound is a pivotal, albeit often overlooked, component of the inositol phosphate signaling network. While it does not directly elicit Ca2+ release, its role as a metabolic intermediate is indispensable for the maintenance of the IP3 signaling pathway. The enzymes responsible for its synthesis and degradation are critical for the recycling of inositol, which is essential for the sustained production of PIP2 and, consequently, IP3. A thorough understanding of the regulation of Ins(4)P1 metabolism is therefore crucial for a complete picture of cellular Ca2+ homeostasis. The methodologies and data presented in this guide provide a foundation for further research into this important aspect of cellular signaling and for the exploration of new therapeutic avenues targeting the inositol phosphate pathway.
References
- 1. The inositol phosphate signalling network in physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Are inositol pyrophosphates signalling molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. The Inositol Phosphates - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Inositol phosphate formation and its relationship to calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How do inositol phosphates regulate calcium signaling? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ROLES OF INOSITOL PHOSPHATES AND INOSITOL PYROPHOSPHATES IN DEVELOPMENT, CELL SIGNALING AND NUCLEAR PROCESSES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Ca2+ release activities of D-myo-inositol 1,4,5-trisphosphate analogs are quantized - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Properties of inositol polyphosphate 1-phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of the inositol monophosphatase gene family in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plant inositol monophosphatase is a lithium-sensitive enzyme encoded by a multigene family - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of D-myo-Inositol 4-monophosphate with Cellular Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-myo-Inositol 4-monophosphate (I4P) is a key metabolite in the complex network of inositol (B14025) phosphate (B84403) signaling pathways. While much of the focus in this field has been on higher phosphorylated inositols such as inositol 1,4,5-trisphosphate (IP3), I4P plays a crucial role as a substrate for enzymes that regulate the cellular levels of myo-inositol, a precursor for various signaling molecules. This guide provides a comprehensive overview of the known interactions of I4P with cellular proteins, focusing on quantitative data, experimental methodologies, and the broader context of its role in cellular signaling.
Core Interactions: I4P and its Metabolizing Enzymes
The primary and most well-characterized protein interactions of this compound are with the enzymes responsible for its metabolism. These interactions are fundamental to maintaining inositol homeostasis and ensuring the proper functioning of inositol-dependent signaling pathways.
Inositol Monophosphatase (IMPA1)
Inositol monophosphatase is a crucial enzyme that catalyzes the final step in the de novo synthesis of myo-inositol, by dephosphorylating inositol monophosphates.[1][2] IMPA1 exhibits activity towards both D-myo-Inositol 1-monophosphate and this compound.[3] This enzyme is a key target for the mood-stabilizing drug lithium, and its inhibition is thought to be central to lithium's therapeutic effects in bipolar disorder.[3]
Inositol Polyphosphate 1-Phosphatase (INPP1)
This compound can be formed through the dephosphorylation of D-myo-inositol 1,4-bisphosphate by inositol polyphosphate 1-phosphatase.[4][5] This places I4P as an intermediate in the degradation cascade of higher inositol polyphosphates.
Quantitative Data on I4P-Protein Interactions
Currently, there is a limited amount of specific quantitative data available for the interaction of this compound with cellular proteins beyond its role as a substrate for metabolizing enzymes. The following table summarizes the available kinetic data for the enzymes known to process I4P.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Tissue | Reference(s) |
| Inositol Monophosphatase (IMPA1) | D-myo-Inositol 4-phosphate | ND | ND | Bovine Brain | [3] |
| Inositol Monophosphatase (IMPA1) | D-myo-Inositol 1-phosphate | ND | ND | Bovine Brain | [3] |
ND: Not Determined in the cited literature for this specific isomer. While the study confirmed hydrolysis, specific kinetic constants for the 4-phosphate isomer were not provided.
Signaling Pathways Involving this compound
The primary signaling role of I4P is integrated within the broader inositol phosphate metabolic pathway, which is central to numerous cellular processes.
The Inositol Phosphate Metabolism Pathway
This compound is a key node in the metabolic cascade that recycles inositol phosphates back to myo-inositol. This pathway is essential for replenishing the precursors of phosphoinositides, which are critical for signal transduction. The diagram below illustrates the position of I4P within this pathway.
Experimental Protocols
The study of inositol phosphate-protein interactions relies on a variety of sophisticated biochemical and biophysical techniques. Below are detailed methodologies for key experiments relevant to characterizing the interactions of this compound.
Affinity Chromatography Coupled with Mass Spectrometry
This powerful technique is used to identify binding partners of a specific ligand from a complex protein mixture, such as a cell lysate.
Objective: To identify cellular proteins that bind to this compound.
Methodology:
-
Ligand Immobilization: this compound is chemically coupled to a solid support matrix, such as agarose (B213101) beads. This creates an affinity resin.
-
Cell Lysate Preparation: Cells of interest are lysed to release their protein content. The lysate is clarified by centrifugation to remove cellular debris.
-
Affinity Purification: The cell lysate is incubated with the I4P-coupled affinity resin. Proteins that bind to I4P will be captured on the resin.
-
Washing: The resin is washed extensively with buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the resin, typically by changing the pH, increasing the salt concentration, or by adding a competitive ligand (e.g., free I4P).
-
Protein Identification by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, and individual protein bands are excised and digested with a protease (e.g., trypsin). The resulting peptides are analyzed by mass spectrometry to determine their amino acid sequence and identify the proteins.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique used to measure the kinetics and affinity of molecular interactions in real-time.[6][7][8][9][10]
Objective: To quantify the binding affinity and kinetics of a purified protein to this compound.
Methodology:
-
Ligand Immobilization: A purified protein of interest is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing this compound (the analyte) at a known concentration is flowed over the sensor surface.
-
Binding Measurement: The binding of I4P to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Kinetic Analysis: The association rate (kon) and dissociation rate (koff) of the interaction are determined by analyzing the shape of the sensorgram (a plot of SPR signal versus time).
-
Affinity Determination: The equilibrium dissociation constant (KD) is calculated from the ratio of the dissociation and association rates (KD = koff / kon).
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.[11][12][13][14]
Objective: To determine the thermodynamic profile of the interaction between a purified protein and this compound.
Methodology:
-
Sample Preparation: A solution of the purified protein is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the titration syringe.
-
Titration: A series of small, precise injections of the I4P solution are made into the protein solution.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The heat changes are plotted against the molar ratio of I4P to protein. The resulting binding isotherm is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Conclusion and Future Directions
The current understanding of the direct interactions of this compound with cellular proteins is largely centered on its role as a substrate for key enzymes in the inositol phosphate metabolic pathway. While this is a critical function, the possibility of I4P acting as a signaling molecule or an allosteric regulator of other proteins remains an open area of investigation.
Future research employing advanced proteomic and biophysical techniques, such as those detailed in this guide, will be instrumental in identifying novel I4P-binding proteins and quantifying their interactions. A more complete understanding of the I4P interactome will provide deeper insights into the intricate regulation of inositol signaling and may reveal new targets for therapeutic intervention in diseases where this pathway is dysregulated.
References
- 1. An In Vitro Enzyme System for the Production of myo-Inositol from Starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Inositol Phosphate System—A Coordinator of Metabolic Adaptability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Inositol-1,4-bisphosphate 1-phosphatase - Wikipedia [en.wikipedia.org]
- 6. Analysis of Protein Interactions by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Surface plasmon resonance in protein-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 13. scispace.com [scispace.com]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
D-myo-Inositol 4-monophosphate in plant physiology and stress response
An In-depth Technical Guide on D-myo-Inositol 4-monophosphate in Plant Physiology and Stress Response
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Myo-inositol and its phosphorylated derivatives are fundamental signaling molecules in eukaryotes, governing a vast array of cellular processes. In plants, the inositol (B14025) phosphate (B84403) (InsP) signaling network is integral to growth, development, and adaptation to environmental stressors. While significant research has focused on key messengers like inositol (1,4,5)-trisphosphate (Ins(1,4,5)P₃) and the storage compound phytic acid (InsP₆), the roles of many metabolic intermediates remain less understood. This technical guide focuses on this compound (Ins(4)P₁), a specific isomer within the InsP pathway. We consolidate the current understanding of its metabolic context, its putative role in plant physiology and stress signaling, and provide detailed experimental protocols for its analysis. This document highlights that Ins(4)P₁ is primarily understood as a product of Ins(1,4,5)P₃ degradation and underscores the significant opportunities for future research to elucidate its specific functions in plant biology.
Introduction: The Inositol Phosphate Signaling Network
Myo-inositol is a six-carbon cyclitol that serves as the precursor for a diverse family of signaling molecules, including soluble inositol phosphates (InsPs) and lipid-based phosphoinositides (PIs). These molecules are central to signal transduction pathways that translate external stimuli into cellular responses.[1][2] In plants, the InsP pathway is activated by various abiotic stresses, including salinity and drought, as well as by phytohormones like abscisic acid (ABA).[3][4]
The canonical pathway begins at the plasma membrane with the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂) by phospholipase C (PLC), generating the second messengers Ins(1,4,5)P₃ and diacylglycerol (DAG).[2] Ins(1,4,5)P₃ can trigger the release of intracellular calcium, initiating a cascade of downstream events. The precise regulation of Ins(1,4,5)P₃ levels, through phosphorylation or dephosphorylation, is critical for modulating the signal. The sequential dephosphorylation of Ins(1,4,5)P₃ gives rise to various inositol bisphosphate (InsP₂) and monophosphate (InsP₁) isomers, including this compound (Ins(4)P₁).
Metabolism of this compound (Ins(4)P₁)
This compound is a metabolic intermediate in the phosphoinositide signaling pathway. Its primary route of synthesis in plants is through the sequential dephosphorylation of D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃).
The established metabolic sequence is as follows:
-
Ins(1,4,5)P₃ is hydrolyzed by an inositol polyphosphate 5-phosphatase (5PTase) , which removes the phosphate at the 5-position to yield D-myo-inositol 1,4-bisphosphate (Ins(1,4)P₂).[5][6]
-
Ins(1,4)P₂ is then exclusively hydrolyzed to Ins(4)P₁ by the action of an inositol-1,4-bisphosphate 1-phosphatase, which removes the phosphate at the 1-position.[5][7]
-
Finally, Ins(4)P₁ is dephosphorylated to myo-inositol by an inositol monophosphatase (IMP), completing the recycling pathway.[1]
This metabolic cascade effectively terminates the Ins(1,4,5)P₃ signal and recycles the myo-inositol core for subsequent signaling events.
Putative Role in Plant Physiology and Stress Response
The specific signaling function of Ins(4)P₁, distinct from its role as a metabolic intermediate, has not yet been clearly elucidated in plants. Current evidence suggests its primary role is tied to the regulation and termination of Ins(1,4,5)P₃-mediated signaling. By participating in the rapid turnover of Ins(1,4,5)P₃, the enzymes producing Ins(4)P₁ are crucial for shaping the duration and amplitude of calcium signals initiated by environmental stress.[1][8]
Plant phosphatases that hydrolyze inositol phosphates are stimulated by micromolar concentrations of Ca²⁺, suggesting a feedback mechanism where the Ca²⁺ signal, initiated by Ins(1,4,5)P₃, could accelerate the degradation of its own precursor.[5][7] This highlights the tight regulation of the pathway during a stress response. While a direct signaling role for Ins(4)P₁ remains speculative, its formation is an integral part of the plant's response to stimuli that activate the phosphoinositide pathway.
Quantitative Analysis of Inositol Phosphates
Direct quantitative data for this compound in plant tissues is scarce in existing literature. This is largely due to the technical challenges associated with separating and quantifying the various low-abundance inositol phosphate isomers. However, enzymatic assays using plant cell extracts have provided qualitative data on the relative rates of hydrolysis for different inositol phosphates.
Table 1: Relative Hydrolysis Rates of Inositol Phosphates by Nicotiana tabacum Cell Extract
| Substrate (at 7.5 µM) | Relative Rate of Hydrolysis | Primary Product(s) | Reference |
| D-myo-Inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) | Highest | Ins(1,4)P₂ and Ins(4,5)P₂ | [5] |
| D-myo-Inositol 1,4-bisphosphate (Ins(1,4)P₂) | Intermediate | Ins(4)P₁ | [5] |
| This compound (Ins(4)P₁) | Lower | myo-Inositol | [5] |
| D-myo-Inositol 1-monophosphate (Ins(1)P₁) | Lower (similar to Ins(4)P₁) | myo-Inositol | [5] |
Note: These data demonstrate the activity of phosphatases in plant extracts capable of metabolizing Ins(1,4,5)P₃ down to Ins(4)P₁ and finally to myo-inositol. The lack of specific concentration data for Ins(4)P₁ under different physiological conditions represents a significant knowledge gap.
Experimental Protocols for Ins(4)P₁ Analysis
The analysis of Ins(4)P₁ requires specialized methods to extract, separate, and detect it among a complex mixture of other inositol phosphates. The gold-standard approach involves radiolabeling followed by strong anion-exchange high-performance liquid chromatography (SAX-HPLC).[9][10]
Experimental Workflow
Detailed Protocol: Extraction and Analysis
This protocol is a representative methodology synthesized from established practices in the field.[9][10]
1. Radiolabeling of Plant Material:
-
Germinate and grow seedlings (e.g., Arabidopsis thaliana) in a liquid medium.
-
Aseptically add [³H]myo-inositol to the medium to a final concentration of 1-5 µCi/mL.
-
Incubate for 24-72 hours to allow for sufficient uptake and incorporation into the inositol phosphate pool.
-
Apply desired stress treatment (e.g., add NaCl for salt stress) for the specified duration.
2. Extraction of Soluble Inositol Phosphates:
-
Rapidly harvest tissue (~100-200 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in 1 mL of ice-cold 0.5 M perchloric acid (PCA) or 10% (w/v) trichloroacetic acid (TCA).
-
Keep on ice for 30 minutes to allow for protein precipitation.
-
Centrifuge at 20,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the soluble inositol phosphates.
3. Sample Neutralization and Preparation:
-
To neutralize the acidic extract, add a solution of 1.5 M K₂CO₃ containing 5 mM EDTA until the pH is between 7.0 and 8.0. The EDTA chelates divalent cations.
-
Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 20,000 x g for 15 minutes at 4°C to pellet the precipitate.
-
Collect the supernatant and filter through a 0.22 µm syringe filter before HPLC analysis.
4. SAX-HPLC Separation:
-
Column: A strong anion-exchange column (e.g., Partisphere SAX, Whatman; Synchropak SAX100, Eprogen).
-
Mobile Phase: A gradient of ammonium (B1175870) phosphate, adjusted to pH 3.7-3.8 with phosphoric acid.
- Buffer A: H₂O, pH 3.8
- Buffer B: 1.25 M (NH₄)₂HPO₄, pH 3.8
-
Gradient Program (example):
- 0-10 min: 0% B (isocratic)
- 10-70 min: 0% to 80% B (linear gradient)
- 70-80 min: 80% to 100% B (linear gradient)
- 80-90 min: 100% B (isocratic wash)
- 90-100 min: 0% B (re-equilibration)
-
Flow Rate: 1.0 mL/min.
-
Detection: Use an in-line flow scintillation analyzer to detect the ³H-labeled compounds as they elute. Co-injecting non-radioactive standards for InsP₁ isomers can help identify the corresponding peaks. Note that baseline separation of all monophosphate isomers can be challenging.[11]
Conclusion and Future Perspectives
This compound is a confirmed metabolic intermediate in the plant phosphoinositide signaling pathway, arising from the degradation of the critical second messenger Ins(1,4,5)P₃. Its formation is part of a tightly regulated enzymatic cascade that is responsive to abiotic stress signals.
However, the current body of research offers limited insight into whether Ins(4)P₁ possesses a direct signaling role in plants. Significant knowledge gaps remain regarding its precise cellular concentrations, its flux under different stress conditions, and the existence of any specific protein interactors or receptors.
Future research should be directed towards:
-
Developing sensitive, non-radioactive quantification methods , such as advanced mass spectrometry, to accurately measure endogenous levels of Ins(4)P₁ and other isomers in plant tissues.[12]
-
Utilizing genetic approaches , such as creating knockout or overexpression lines for the enzymes that produce and degrade Ins(4)P₁ (e.g., inositol-1,4-bisphosphate 1-phosphatase), to study the physiological consequences of altered Ins(4)P₁ levels.
-
Employing biochemical techniques like affinity chromatography with Ins(4)P₁ as bait to identify potential protein binding partners that could mediate a direct signaling function.
Elucidating the specific role of Ins(4)P₁ will provide a more complete picture of the complex and nuanced inositol signaling network that is fundamental to plant resilience and adaptation.
References
- 1. The Function of Inositol Phosphatases in Plant Tolerance to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inositol phosphate signaling and gibberellic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of Myo-inositol in Plants | LebanonTurf [lebanonturf.com]
- 5. Hydrolysis of inositol phosphates by plant cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of Inositol(1,4,5)trisphosphate by a Soluble Enzyme Fraction from Pea (Pisum sativum) Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis of inositol phosphates by plant cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Function of Inositol Phosphatases in Plant Tolerance to Abiotic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC [jove.com]
- 10. HPLC separation of inositol polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of inositol phosphates and glycerophosphoinositol phosphates by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
A Technical Guide to the Function of D-myo-Inositol 4-monophosphate in Neuronal Cell Signaling
Audience: Researchers, scientists, and drug development professionals.
Abstract
D-myo-Inositol 4-monophosphate (Ins(4)P1) is a key metabolic intermediate within the broader phosphoinositide (PI) signaling system, a critical pathway governing a vast array of neuronal functions including neurotransmission, synaptic plasticity, and calcium homeostasis. While not a primary second messenger in the manner of its well-studied precursor, D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), the role of Ins(4)P1 is indispensable for the sustained fidelity of neuronal signaling. Its primary function is to serve as a substrate in the inositol (B14025) recycling pathway, ensuring the regeneration of myo-inositol, which is essential for the resynthesis of phosphatidylinositol 4,5-bisphosphate (PIP2). This guide provides an in-depth examination of the metabolic pathway of Ins(4)P1, its enzymatic regulation, and its crucial, albeit indirect, function in maintaining the integrity of neuronal cell signaling. We present quantitative data on its relative abundance, detailed experimental protocols for its analysis, and visual diagrams of its metabolic context.
Introduction: The Phosphoinositide Signaling Cascade in Neurons
The phosphoinositide (PI) signaling pathway is a cornerstone of intracellular signal transduction in the central nervous system.[1] Upon activation of various G-protein coupled receptors (GPCRs) and receptor tyrosine kinases by neurotransmitters or growth factors, the enzyme phospholipase C (PLC) is activated.[2] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the cell membrane, into two potent second messengers: diacylglycerol (DAG) and D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3).[3]
-
Diacylglycerol (DAG) remains in the plasma membrane where it activates protein kinase C (PKC).
-
Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) is a water-soluble molecule that diffuses into the cytoplasm and binds to specific receptors (InsP3R) on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[4] This elevation in intracellular Ca²⁺ concentration modulates a plethora of neuronal activities, from neurotransmitter release to gene expression.
For continuous signaling, the PI cycle must be maintained through the efficient recycling of inositol phosphates back to free myo-inositol, which can then be used to resynthesize membrane phosphoinositides. It is within this critical recycling and termination phase of the pathway that this compound (Ins(4)P1) performs its essential function.
References
- 1. Phosphoinositides: Regulators of Nervous System Function in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of phosphoinositides at the neuronal synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROLES OF INOSITOL PHOSPHATES AND INOSITOL PYROPHOSPHATES IN DEVELOPMENT, CELL SIGNALING AND NUCLEAR PROCESSES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Inositol Phosphates - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Detection and Quantification of D-myo-Inositol 4-monophosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of D-myo-Inositol 4-monophosphate (D-myo-Ins(4)P1), a key signaling molecule in the complex phosphoinositide pathway. The following protocols offer robust and reliable approaches utilizing High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and a coupled enzymatic assay.
Introduction
This compound is a member of the inositol (B14025) phosphate (B84403) family, a group of crucial second messengers involved in a multitude of cellular processes, including signal transduction, cell proliferation, and apoptosis.[1][2] Accurate quantification of specific inositol phosphate isomers like D-myo-Ins(4)P1 is essential for understanding their precise roles in health and disease, and for the development of targeted therapeutics.
This document outlines two distinct methods for the analysis of D-myo-Ins(4)P1: a highly sensitive and specific HPLC-MS/MS method and a versatile coupled enzymatic assay.
Method 1: Quantification of this compound by Anion-Exchange HPLC-MS/MS
High-Performance Liquid Chromatography (HPLC) with anion-exchange chromatography is a powerful technique for separating the various isomers of inositol phosphates.[3][4] Coupling this with tandem mass spectrometry (MS/MS) provides a highly selective and sensitive method for quantification.
Signaling Pathway Context
This compound is a product of the dephosphorylation of higher order inositol phosphates, such as D-myo-inositol 1,4-bisphosphate, by specific phosphatases. It can be further dephosphorylated to myo-inositol. Its formation and degradation are integral to the intricate phosphatidylinositol signaling cascade.[5]
Figure 1: Simplified Phosphatidylinositol Signaling Pathway leading to this compound.
Experimental Protocol
1. Sample Preparation (from Cell Culture)
-
Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells with 0.5 M trichloroacetic acid (TCA) on ice for 15 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 2000 x g for 15 minutes at 4°C.
-
Wash the supernatant with an equal volume of water-saturated diethyl ether three times to remove TCA.
-
Lyophilize the aqueous phase and reconstitute in HPLC-grade water for analysis.
2. HPLC-MS/MS Analysis
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: A strong anion-exchange column (e.g., CarboPac PA200).[1]
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: 0.5 M HCl.[1]
-
Gradient:
-
0-8 min: 10% B
-
8-25 min: 10-35% B
-
25-35 min: 35-100% B
-
35-40 min: 100% B
-
40.1-55 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 20 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460 or equivalent) with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative.
-
MRM Transition: The specific precursor and product ions for this compound would need to be determined by direct infusion of a standard. For inositol monophosphates in general, the precursor ion [M-H]⁻ is m/z 259.0. Product ions would be generated by collision-induced dissociation.
-
Data Analysis: Quantify using a standard curve prepared with a certified this compound standard.
Quantitative Data Summary
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.05 - 1.0 µM |
| Limit of Quantification (LOQ) | 0.15 - 5.0 µM |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 115% |
Method 2: Coupled Enzymatic Assay for Quantification
This method provides an alternative to HPLC-MS/MS and is based on a two-step enzymatic reaction. First, this compound is dephosphorylated to myo-inositol by a non-specific phosphatase, such as alkaline phosphatase.[8] The resulting myo-inositol is then quantified using a specific myo-inositol dehydrogenase.[9]
Experimental Workflow
Figure 2: Workflow of the Coupled Enzymatic Assay.
Experimental Protocol
1. Sample Preparation
Prepare cell or tissue lysates as described in the HPLC-MS/MS method (Section 1.1). Neutralize the final sample to approximately pH 7.0-8.0.
2. Dephosphorylation Step
-
To 100 µL of the sample, add 10 µL of alkaline phosphatase (e.g., from bovine intestinal mucosa, ~10 units).
-
Incubate at 37°C for 30-60 minutes.
-
Heat-inactivate the alkaline phosphatase at 95°C for 5 minutes.
-
Centrifuge to pellet any precipitate and use the supernatant for the next step.
3. myo-Inositol Quantification
This step is based on the principle that myo-inositol dehydrogenase catalyzes the oxidation of myo-inositol to scyllo-inosose with the concomitant reduction of NAD⁺ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.[9]
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer, pH 9.0
-
2 mM NAD⁺
-
0.5 U/mL myo-inositol dehydrogenase
-
-
Add 50 µL of the dephosphorylated sample to 200 µL of the reaction mixture in a 96-well plate.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 340 nm.
-
Quantify the amount of myo-inositol (and therefore the original amount of D-myo-Ins(4)P1) using a standard curve prepared with known concentrations of myo-inositol.
Quantitative Data Summary
The performance of this coupled assay will depend on the efficiency of the dephosphorylation step and the sensitivity of the myo-inositol detection. The following are typical performance characteristics for enzymatic myo-inositol assays.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 1 - 5 µM |
| Limit of Quantification (LOQ) | 5 - 15 µM |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
Conclusion
The choice of method for the detection and quantification of this compound will depend on the specific requirements of the study, including the required sensitivity, sample matrix, and available instrumentation. The HPLC-MS/MS method offers high sensitivity and specificity, making it ideal for complex biological samples where low concentrations are expected. The coupled enzymatic assay provides a cost-effective and accessible alternative, suitable for applications where higher concentrations of the analyte are present. Both methods, when properly validated, can provide accurate and reliable quantification of this important signaling molecule.
References
- 1. Validation of Modified High-Performance Ion Chromatography Analytical Method for Inositol Phosphates in Soybeans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-myo-inositol (1,4,5)-trisphosphate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anion-exchange high-performance liquid chromatographic analysis of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of inositol phosphates by high-performance ion-exchange chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paradoxical digestion of myo-inositol phosphates by alkaline phosphatase at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a continuous coupled enzymatic assay for myo-inositol monophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC-Based Separation of D-myo-Inositol 4-Monophosphate and its Isomers
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of D-myo-Inositol 4-monophosphate and its positional isomers. Inositol (B14025) phosphates are crucial second messengers in cellular signaling pathways, and the ability to distinguish between closely related isomers is essential for understanding their specific biological roles. This protocol utilizes strong anion-exchange (SAX) chromatography coupled with post-column derivatization and UV detection to achieve high-resolution separation. The method is suitable for researchers in cell biology, pharmacology, and drug development engaged in the study of phosphoinositide signaling.
Introduction
The myo-inositol phosphate (B84403) family comprises a complex array of signaling molecules that regulate a plethora of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] The specific phosphorylation pattern of the inositol ring dictates the molecule's binding affinity to downstream effectors, making the separation of individual isomers a critical analytical challenge. This compound is a key metabolite in the phosphoinositide cycle, and its accurate quantification is vital for elucidating pathway dynamics. This document provides a detailed protocol for the separation of inositol monophosphate isomers using HPLC, enabling researchers to reliably analyze these important signaling molecules.
Experimental Workflow
The overall experimental process for the analysis of this compound isomers is outlined below.
References
Application Note: Quantitative Analysis of D-myo-Inositol 4-monophosphate using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-myo-Inositol 4-monophosphate is a key signaling molecule in the complex inositol (B14025) phosphate (B84403) network, which governs a multitude of cellular processes.[1][2] Accurate quantification of this and other inositol phosphates is crucial for understanding their roles in cell signaling, metabolism, and as potential therapeutic targets. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a highly sensitive and specific method for the analysis of these challenging analytes, which lack a chromophore and are present at low concentrations in complex biological matrices.[3][4][5] This document provides detailed protocols for the extraction and quantitative analysis of this compound from biological samples using LC-MS/MS.
Signaling Pathway Context
This compound is an intermediate in the phosphatidylinositol signaling pathway. This pathway is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (InsP3) and diacylglycerol (DAG).[2] InsP3 can be further metabolized by a series of phosphatases and kinases, leading to the formation of various inositol phosphates, including this compound. These molecules act as second messengers, regulating diverse cellular functions.
Caption: Simplified diagram of the inositol phosphate signaling pathway.
Experimental Protocols
Sample Preparation from Cultured Cells
This protocol is adapted from methods for extracting inositol phosphates from cell cultures.[6][7]
Reagents:
-
Perchloric acid (PCA), 1 M, ice-cold
-
Titanium dioxide (TiO2) beads
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Harvest cultured cells by trypsinization or scraping.
-
Wash the cell pellet with ice-cold PBS and centrifuge.
-
Lyse the cells by adding 800 µL of ice-cold 1 M PCA.[7] Vortex thoroughly and incubate on ice for 10 minutes.
-
Centrifuge at 18,000 x g for 5 minutes at 4°C to pellet protein and cellular debris.[7]
-
Transfer the supernatant to a new tube.
-
Add 4 mg of pre-washed TiO2 beads to the supernatant.[6]
-
Rotate the sample at 4°C for 15 minutes to allow inositol phosphates to bind to the beads.[6]
-
Pellet the beads by centrifugation and wash twice with 1 M PCA.
-
Elute the inositol phosphates by adding 200 µL of 10% ammonium hydroxide and rotating for 5 minutes.[6][7]
-
Repeat the elution step and combine the supernatants.
-
Lyophilize the eluate and reconstitute in an appropriate volume of mobile phase for LC-MS/MS analysis.
Sample Preparation from Plasma/Serum
This protocol is adapted from methods for extracting inositol phosphates from blood products.[6][8]
Reagents:
-
Perchloric acid (PCA), 2 M
-
Acetonitrile (ACN) containing internal standard (e.g., [²H₆]-myo-inositol)
-
Titanium dioxide (TiO2) beads
-
Ammonium hydroxide, 10%
Procedure:
-
To 1 volume of plasma or serum, add half a volume of 2 M PCA.[6]
-
Alternatively, for a simpler protein precipitation, add 2 volumes of ACN containing the internal standard.[8]
-
Vortex and incubate at 4°C for 30 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C.[6]
-
Transfer the supernatant to a new tube.
-
Proceed with the TiO2 bead-based enrichment as described in the cell culture protocol (Steps 6-11).
LC-MS/MS Analysis
The following is a general LC-MS/MS method that can be optimized for specific instrumentation. The coupling of high-pressure liquid chromatography with electrospray ionization mass spectrometry (HPLC-ESI-MS) is a common approach.[3][4]
Liquid Chromatography
| Parameter | Recommended Condition |
| Column | Anion-exchange column (e.g., Ionpac AS11)[9] or a hydrophilic interaction liquid chromatography (HILIC) column.[10] |
| Mobile Phase A | Water with 0.1% formic acid or an appropriate buffer like ammonium carbonate. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid or a high concentration of the buffer. |
| Gradient | A gradient from low to high aqueous mobile phase for HILIC or an increasing salt/pH gradient for anion-exchange chromatography should be optimized. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 60°C[8][9] |
| Injection Volume | 5 - 40 µL[8] |
Mass Spectrometry
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI)[11] |
| Mass Analyzer | Triple Quadrupole (QqQ) for targeted quantification or high-resolution mass spectrometer (e.g., Orbitrap) for accurate mass measurement.[9] |
| Precursor Ion (m/z) | For this compound [M-H]⁻: 259.02 |
| Product Ions (m/z) | Characteristic fragment ions should be determined by direct infusion of a standard. Common fragments for inositol phosphates include losses of H₃PO₄ (98 Da) and HPO₃ (80 Da).[12] For InsP1, a likely fragment is m/z 79 ([PO₃]⁻). |
| Collision Energy | Optimize for the specific instrument and transition. |
| Capillary Voltage | 2.5 - 3.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 500°C |
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data obtained from the LC-MS/MS analysis.
| Sample ID | Analyte Concentration (pmol/mg protein or µM) | Standard Deviation | %RSD |
| Control 1 | |||
| Control 2 | |||
| Control 3 | |||
| Treated 1 | |||
| Treated 2 | |||
| Treated 3 |
Experimental Workflow Diagram
Caption: General workflow for the analysis of this compound.
Conclusion
The methods outlined in this application note provide a robust framework for the sensitive and specific quantification of this compound from various biological samples. Adherence to these protocols, with appropriate optimization for specific instrumentation and sample types, will enable researchers to accurately measure this important signaling molecule and further elucidate its role in health and disease.
References
- 1. The Inositol Phosphate System—A Coordinator of Metabolic Adaptability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-myo-inositol (1,4,5)-trisphosphate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantitation of Inositol Phosphates by HPLC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]
- 4. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High‐resolution mass spectrometric analysis of myo‐inositol hexakisphosphate using electrospray ionisation Orbitrap - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Assays Using D-myo-Inositol 4-monophosphate as a Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-myo-Inositol 4-monophosphate is a key intermediate in the complex network of inositol (B14025) phosphate (B84403) metabolism.[1] Inositol phosphates are crucial second messengers in eukaryotic cells, regulating a multitude of cellular processes including signal transduction, cell proliferation, and apoptosis.[2][3][4] The enzymes that metabolize this compound, primarily inositol monophosphatases (IMPs), represent important targets for drug discovery, particularly in the context of neurological and metabolic disorders.[5][6] These application notes provide detailed protocols for in vitro assays utilizing this compound as a substrate to characterize enzyme activity and screen for potential inhibitors.
Signaling Pathway Context
This compound is a product of the dephosphorylation of higher order inositol polyphosphates. For instance, D-myo-inositol 1,4-bisphosphate is dephosphorylated to D-myo-inositol 4-phosphate.[7] This metabolite is then further dephosphorylated by inositol monophosphatases to yield myo-inositol, which can re-enter the phosphoinositide cycle.[4] This cycle is fundamental for the generation of critical signaling molecules like inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]
Caption: Inositol phosphate signaling pathway highlighting the role of this compound.
Key Enzyme: Inositol Monophosphatase (IMPase)
Inositol monophosphatase (EC 3.1.3.25) is a key enzyme that hydrolyzes inositol monophosphates to inositol and inorganic phosphate.[9] It plays a crucial role in the phosphoinositide signaling pathway by recycling inositol for the synthesis of phosphoinositides.[9] IMPase is a well-established target for the mood-stabilizing drug lithium, which inhibits its activity.[5][6]
Quantitative Data Summary
The following table summarizes kinetic parameters for inositol monophosphatase from various sources. Note that while specific data for this compound is limited, data for the common substrate D-myo-Inositol 1-monophosphate is provided as a reference.
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Inhibitors | Reference |
| Methanococcus jannaschii (recombinant) | dl-myo-Inositol 1-phosphate | 91 ± 16 | 9.3 ± 0.45 | Lithium | [9] |
| Porcine Skeletal Muscle (purified particulate) | D-myo-Inositol 1,4,5-trisphosphate | 46.3 | 115 | D-2,3-bisphosphoglyceric acid | [7] |
| Rat Testis Cyclase | D-glucose (B1605176) 6-phosphate | 750 ± 250 | Not specified | 2-Deoxy-d-glucose 6-phosphate (Ki = 20 ± 5 µM) | [10] |
Experimental Protocols
Protocol 1: Colorimetric Assay for Inositol Monophosphatase Activity
This protocol describes a malachite green-based colorimetric assay to measure the inorganic phosphate (Pi) released from the enzymatic hydrolysis of this compound.
Workflow Diagram:
Caption: Workflow for the colorimetric inositol monophosphatase assay.
Materials:
-
This compound (substrate)
-
Purified inositol monophosphatase (enzyme)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
Stopping Solution: 20% (w/v) Trichloroacetic acid (TCA)
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green in water
-
Solution B: 4.2% (w/v) Ammonium molybdate (B1676688) in 4 M HCl
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01% (v/v). Prepare fresh.
-
-
Phosphate Standard: 1 M KH₂PO₄ stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Phosphate Standards: Prepare a series of phosphate standards (e.g., 0, 5, 10, 20, 40, 80 µM) by diluting the KH₂PO₄ stock solution in the Assay Buffer.
-
Reaction Setup:
-
In a 96-well microplate, add 25 µL of Assay Buffer to each well.
-
Add 10 µL of this compound solution to achieve the desired final concentration (e.g., for a 100 µM final concentration in a 50 µL reaction, add a 500 µM stock).
-
For inhibitor studies, add 5 µL of the inhibitor compound at various concentrations or vehicle control.
-
To initiate the reaction, add 10 µL of the purified inositol monophosphatase solution. The final reaction volume is 50 µL.
-
Include control wells:
-
No enzyme control (add 10 µL of Assay Buffer instead of enzyme).
-
No substrate control (add 10 µL of Assay Buffer instead of substrate).
-
-
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding 10 µL of 20% TCA to each well.
-
Color Development: Add 100 µL of the Malachite Green Working Reagent to each well.
-
Incubation for Color Development: Incubate the plate at room temperature for 15-30 minutes to allow for color development.
-
Measure Absorbance: Read the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from the absorbance of the reaction wells.
-
Generate a standard curve by plotting the absorbance of the phosphate standards against their known concentrations.
-
Determine the concentration of phosphate released in the enzymatic reactions by interpolating their absorbance values on the standard curve.
-
Calculate the specific activity of the enzyme (µmol of Pi released/min/mg of enzyme).
-
Protocol 2: HPLC-Based Assay for Substrate and Product Separation
This protocol provides a more direct method to measure the consumption of this compound and the formation of myo-inositol using High-Performance Liquid Chromatography (HPLC).
Workflow Diagram:
Caption: Workflow for the HPLC-based inositol monophosphatase assay.
Materials:
-
This compound (substrate)
-
myo-Inositol (product standard)
-
Purified inositol monophosphatase (enzyme)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
Stopping Solution: Perchloric acid (PCA) or heat block
-
HPLC system with a suitable detector (e.g., refractive index or pulsed amperometric detector)
-
Anion exchange column (e.g., Dionex CarboPac series)
-
Mobile phase (e.g., gradient of sodium hydroxide (B78521) or potassium phosphate)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture as described in Protocol 1 (final volume can be scaled up, e.g., 100 µL).
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the desired time.
-
Stop Reaction: Terminate the reaction by either:
-
Acid Quenching: Adding an equal volume of cold PCA (e.g., 1 M), followed by neutralization with a base (e.g., K₂CO₃).
-
Heat Inactivation: Heating the reaction mixture at 95°C for 5 minutes.
-
-
Sample Preparation: Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Collect Supernatant: Carefully transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Inject a defined volume of the supernatant onto the anion exchange column.
-
Elute the analytes using an appropriate mobile phase gradient.
-
Monitor the elution of this compound and myo-inositol using the detector.
-
-
Data Analysis:
-
Create standard curves for both this compound and myo-inositol by injecting known concentrations.
-
Integrate the peak areas corresponding to the substrate and product in the sample chromatograms.
-
Quantify the amount of substrate consumed and product formed by comparing the peak areas to the standard curves.
-
Calculate enzyme activity based on the rate of product formation or substrate depletion.
-
Troubleshooting and Considerations
-
High Background in Colorimetric Assay: This can be due to contaminating phosphate in the enzyme preparation or substrate. Run appropriate controls and consider dialysis of the enzyme preparation.
-
Low Signal: Ensure the enzyme is active and the assay conditions (pH, temperature, cofactors) are optimal. Increase incubation time or enzyme concentration, ensuring the reaction remains in the linear range.
-
Poor Separation in HPLC: Optimize the mobile phase gradient and flow rate. Ensure the column is properly equilibrated and not overloaded.
-
Substrate Purity: The purity of this compound is critical for accurate results. Verify purity by analytical methods if necessary.
By following these detailed protocols and considering the provided quantitative data and signaling context, researchers can effectively conduct in vitro assays using this compound to advance their studies in cell signaling and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. d-myo-Inositol 1,4,5,6-tetrakisphosphate produced in human intestinal epithelial cells in response to Salmonella invasion inhibits phosphoinositide 3-kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Inositol Phosphate System—A Coordinator of Metabolic Adaptability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myo-inositol metabolites as cellular signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The metabolism of D-myo-inositol 1,4,5-trisphosphate and D-myo-inositol 1,3,4,5-tetrakisphosphate by porcine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-myo-inositol (1,4,5)-trisphosphate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cloning and Expression of the Inositol Monophosphatase Gene from Methanococcus jannaschii and Characterization of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A colorimetric determination of inositol monophosphates as an assay for d-glucose 6-phosphate–1l-myoinositol 1-phosphate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Cellular Signals: Radiolabeling of D-myo-Inositol 4-monophosphate for Tracer Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
D-myo-Inositol 4-monophosphate is a key metabolite in the complex network of inositol (B14025) phosphate (B84403) signaling pathways, which are crucial for regulating a multitude of cellular processes.[1] To elucidate the precise roles of these molecules and to screen for potential therapeutic agents that modulate their activity, it is essential to have robust methods for their detection and quantification. Radiolabeling of this compound provides a highly sensitive and specific tool for such tracer studies, enabling researchers to track its metabolism, quantify its binding to cellular targets, and probe the dynamics of its signaling cascades.[2][3]
These application notes provide detailed protocols for the radiolabeling of this compound, primarily through metabolic labeling with [³H]myo-inositol, and its subsequent application in tracer studies. The information is intended to guide researchers in the design and execution of experiments aimed at understanding the intricate roles of inositol phosphates in cellular communication.
Signaling Pathway Context
This compound is a component of the phosphatidylinositol signaling system. This pathway is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), a reaction often triggered by the activation of G protein-coupled receptors or receptor tyrosine kinases.[4][5] This hydrolysis generates two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4][5] IP₃ can be further metabolized by a series of kinases and phosphatases, leading to a diverse array of inositol polyphosphates, each with specific cellular functions.[1][2] this compound is one of the products of this metabolic cascade.
Figure 1: Simplified Inositol Phosphate Signaling Pathway.
Radiolabeling Strategies
The primary methods for radiolabeling inositol phosphates involve either metabolic incorporation of a radiolabeled precursor or enzymatic phosphorylation with a radiolabeled phosphate donor.
-
Metabolic Labeling: This is the most common approach for in vivo and in situ studies.[6] Cells are incubated with a radiolabeled form of myo-inositol, typically [³H]myo-inositol or, less frequently, [¹⁴C]myo-inositol.[2][7] The cells take up the labeled inositol and incorporate it into their pool of inositol-containing lipids and soluble inositol phosphates.[6][8] This method results in the labeling of all inositol phosphates, including this compound. Subsequent purification is required to isolate the specific compound of interest.
-
Enzymatic Labeling: This in vitro method allows for the position-specific labeling of inositol phosphates.[2] It involves the use of purified inositol phosphate kinases and [γ-³²P]ATP to add a radiolabeled phosphate group to a specific hydroxyl group on the inositol ring.[2] While powerful for creating highly specific tracers, this method is dependent on the availability of the appropriate precursor and purified enzyme.
Experimental Protocols
Protocol 1: Metabolic Labeling of this compound with [³H]myo-inositol in Cultured Cells
This protocol describes a general procedure for the metabolic labeling of inositol phosphates in adherent mammalian cell lines.[6] Optimization will be required for different cell types and experimental conditions.
Materials:
-
Complete cell culture medium
-
Inositol-free cell culture medium[6]
-
[³H]myo-inositol (specific activity typically 10-20 Ci/mmol)
-
6-well cell culture plates
-
Perchloric acid (PCA), 1 M
-
Potassium carbonate (K₂CO₃), 1.5 M
-
High-performance liquid chromatography (HPLC) system with a strong anion exchange (SAX) column[6]
-
Scintillation counter and scintillation fluid[6]
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for 2-4 doublings during the labeling period. Allow cells to adhere and grow overnight in complete medium.
-
Inositol Depletion: The following day, aspirate the complete medium and wash the cells once with phosphate-buffered saline (PBS). Add inositol-free medium and incubate for at least 24 hours to deplete the intracellular pool of unlabeled inositol.[6]
-
Radiolabeling: Add [³H]myo-inositol to the inositol-free medium at a final concentration of 37.5–200 µCi/mL.[6] The optimal concentration and labeling time should be determined empirically for each cell line, but typically ranges from 2 to 7 days, allowing for the cells to double 2-4 times.[6]
-
Cell Lysis and Extraction:
-
After the labeling period, aspirate the medium and place the plate on ice.
-
Add 500 µL of ice-cold 1 M perchloric acid to each well to lyse the cells and precipitate macromolecules.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Neutralization:
-
Transfer the supernatant (containing the soluble inositol phosphates) to a new tube.
-
Neutralize the extract by adding 1.5 M K₂CO₃. Monitor the pH with pH paper until it is in the range of 6-8. The addition of K₂CO₃ will cause the precipitation of potassium perchlorate.
-
Incubate on ice for 15 minutes and then centrifuge at 14,000 x g for 5 minutes to pellet the precipitate.
-
-
HPLC Separation:
-
The neutralized supernatant contains the mixture of radiolabeled inositol phosphates.
-
Separate the different inositol phosphate isomers using a strong anion exchange (SAX) HPLC column.[6]
-
A common mobile phase system consists of a gradient of ammonium (B1175870) phosphate buffer (e.g., Buffer A: 10 mM ammonium phosphate, pH 3.5; Buffer B: 1.7 M ammonium phosphate, pH 3.5).[6]
-
Collect fractions (e.g., 1 mL per minute) and determine the radioactivity in each fraction using a scintillation counter.[6]
-
-
Identification of this compound:
-
The elution profile of the radiolabeled sample should be compared to that of a known, non-radioactive this compound standard.
-
The peak of radioactivity that co-elutes with the standard corresponds to [³H]this compound.
-
Figure 2: Workflow for Metabolic Radiolabeling and Analysis.
Quantitative Data from Tracer Studies
The following table summarizes representative quantitative data from studies that have utilized radiolabeled inositol compounds. While not all data pertains directly to this compound, it provides a context for the types of quantitative measurements that can be obtained.
| Parameter | Value | Organism/Cell Line | Tracer Used | Reference |
| In vivo Conversion | ||||
| % conversion of [³H]myo-inositol to [³H]chiroinositol | 8.8% | Rat Liver | [³H]myo-inositol | [10] |
| % conversion of [³H]myo-inositol to [³H]chiroinositol | 7.7% | Rat Muscle | [³H]myo-inositol | [10] |
| Enzyme Inhibition | ||||
| IC₅₀ of TNP on IP6K1 | 2.25 µM | In vitro | [¹³C₆]InsP₅ | [9] |
| IC₅₀ of Myricetin on IP6K1 | 0.6 µM | In vitro | [¹³C₆]InsP₅ | [9] |
| Receptor-Stimulated Formation | ||||
| Fold increase in [³H]Ins(1,3,4,5)P₄ formation with carbachol | ~7-fold | Rat Cerebral Cortical Slices | [³H]inositol | [11] |
Applications in Research and Drug Development
Radiolabeled this compound and its precursors are invaluable tools for:
-
Elucidating Metabolic Pathways: Tracing the conversion of [³H]myo-inositol into various inositol phosphates helps to map out the metabolic pathways and their regulation.[2][10]
-
Studying Receptor Signaling: The production of radiolabeled inositol phosphates in response to agonist stimulation is a classic assay for studying the activation of phospholipase C-coupled receptors.[11][12]
-
Enzyme Characterization: Radiolabeled substrates are used to determine the kinetic parameters and to screen for inhibitors of inositol phosphate kinases and phosphatases.[9]
-
Drug Discovery: High-throughput screening assays can be developed using radiolabeled inositol phosphates to identify compounds that modulate the activity of enzymes in the inositol phosphate pathway.
Conclusion
The radiolabeling of this compound, primarily through metabolic labeling with [³H]myo-inositol, provides a sensitive and reliable method for studying its role in cellular signaling. The protocols and data presented here offer a foundation for researchers to design and implement tracer studies aimed at unraveling the complexities of the inositol phosphate network and for the development of novel therapeutics targeting these pathways. Careful optimization of labeling conditions and rigorous analytical separation are key to obtaining high-quality, reproducible data.
References
- 1. The Inositol Phosphate System—A Coordinator of Metabolic Adaptability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of Radioactive Labelling to Elucidate Inositol Polyphosphate Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Semi-enzymatic synthesis and application of 13C-isotopically labelled inositol-(1,4,5)-trisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-myo-inositol (1,4,5)-trisphosphate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of cells doubly labelled with [14C]inositol and [3H]inositol to search for a hormone-sensitive inositol lipid pool with atypically rapid metabolic turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiolabeling and Quantification of Cellular Levels of Phosphoinositides by High Performance Liquid Chromatography-coupled Flow Scintillation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Harnessing 13C-labeled myo-inositol to interrogate inositol phosphate messengers by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo conversion of [3H]myoinositol to [3H]chiroinositol in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radio-label and mass determinations of inositol 1,3,4,5-tetrakisphosphate formation in rat cerebral cortical slices: differential effects of myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of agonist-stimulated incorporation of myo-[3H]inositol into inositol phospholipids and [3H]inositol phosphate formation in tracheal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Generating Specific Antibodies for D-myo-Inositol 4-monophosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the generation and characterization of specific antibodies targeting D-myo-Inositol 4-monophosphate (Ins(4)P1). Given the crucial role of inositol (B14025) phosphates in cellular signaling, specific antibodies are invaluable tools for their detection, quantification, and the elucidation of their downstream pathways. These protocols are designed to guide researchers through the process of hapten synthesis, immunogen preparation, monoclonal antibody production, and characterization.
Introduction
This compound is a key metabolite in the complex inositol phosphate (B84403) signaling network. This network governs a multitude of cellular processes, including cell growth, differentiation, and apoptosis. The ability to specifically detect and quantify Ins(4)P1 is essential for understanding its precise role in these pathways and for the development of therapeutics targeting inositol phosphate-mediated signaling. This document outlines the necessary steps to produce and validate monoclonal antibodies with high specificity and affinity for Ins(4)P1.
Signaling Pathway Context
This compound is an intermediate in the metabolism of other inositol phosphates. It can be formed through the dephosphorylation of D-myo-inositol 1,4-bisphosphate by inositol polyphosphate 1-phosphatase and is further dephosphorylated to myo-inositol by inositol monophosphatases. Its position in the pathway suggests a role in regulating the levels of other signaling molecules.
Experimental Protocols
Protocol 1: Synthesis of Ins(4)P1-Hapten and Conjugation to Carrier Proteins
To elicit an immune response against the small molecule Ins(4)P1, it must first be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays. This requires the synthesis of an Ins(4)P1 derivative containing a linker with a reactive functional group.
Materials:
-
This compound
-
Reagents for chemical synthesis of a linker-modified hapten (e.g., containing a terminal carboxylic acid or amine)
-
Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA)
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Phosphate Buffered Saline (PBS)
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Hapten Synthesis: Synthesize a derivative of this compound that incorporates a linker arm with a terminal carboxyl group. This can be achieved by reacting one of the hydroxyl groups of the inositol ring with a bifunctional reagent.
-
Activation of Hapten:
-
Dissolve the carboxylated Ins(4)P1 hapten, NHS, and EDC in an appropriate organic solvent (e.g., DMF).
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester activated hapten.
-
-
Conjugation to Carrier Protein:
-
Dissolve KLH or BSA in PBS (pH 7.4).
-
Slowly add the activated hapten solution to the protein solution while stirring.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
-
Purification of the Conjugate:
-
Dialyze the reaction mixture against PBS for 48 hours with several buffer changes to remove unreacted hapten and coupling reagents.
-
Determine the protein concentration and the hapten-to-protein conjugation ratio using appropriate analytical methods (e.g., MALDI-TOF mass spectrometry).
-
Store the purified immunogen (Ins(4)P1-KLH) and screening antigen (Ins(4)P1-BSA) at -20°C.
-
Protocol 2: Monoclonal Antibody Production
Materials:
-
Ins(4)P1-KLH immunogen
-
Freund's complete and incomplete adjuvant
-
BALB/c mice
-
Myeloma cell line (e.g., SP2/0)
-
Polyethylene glycol (PEG)
-
HAT medium (Hypoxanthine-Aminopterin-Thymidine)
-
HT medium (Hypoxanthine-Thymidine)
-
Cell culture reagents and media
Procedure:
-
Immunization:
-
Emulsify the Ins(4)P1-KLH immunogen with Freund's complete adjuvant for the primary immunization and with Freund's incomplete adjuvant for subsequent boosts.
-
Immunize BALB/c mice intraperitoneally with 50-100 µg of the immunogen per mouse.
-
Boost the mice every 2-3 weeks.
-
Monitor the antibody titer in the serum by ELISA.
-
-
Hybridoma Fusion:
-
Select a mouse with a high antibody titer and administer a final intravenous boost without adjuvant 3-4 days before fusion.
-
Isolate splenocytes from the immunized mouse.
-
Fuse the splenocytes with myeloma cells using PEG.
-
Plate the fused cells in 96-well plates and select for hybridomas using HAT medium.
-
-
Screening and Cloning:
-
Screen the hybridoma supernatants for the presence of specific antibodies using a competitive ELISA (see Protocol 3).
-
Expand positive clones and subclone by limiting dilution to ensure monoclonality.
-
Cryopreserve positive monoclonal hybridoma cell lines.
-
-
Antibody Production and Purification:
-
Expand the selected hybridoma clones in larger culture volumes or as ascites in mice.
-
Purify the monoclonal antibodies from the culture supernatant or ascites fluid using protein A/G affinity chromatography.
-
Determine the antibody concentration and isotype.
-
Protocol 3: Competitive ELISA for Antibody Screening and Characterization
A competitive ELISA is the method of choice for detecting antibodies against small molecules like Ins(4)P1.
Materials:
-
Ins(4)P1-BSA conjugate
-
Purified monoclonal antibodies or hybridoma supernatants
-
Free this compound and other inositol phosphates for cross-reactivity testing
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
ELISA plates
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well ELISA plate with the Ins(4)P1-BSA conjugate (1-10 µg/mL in coating buffer) overnight at 4°C.
-
Wash the plate with wash buffer.
-
-
Blocking:
-
Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Competition:
-
In a separate plate, pre-incubate the antibody (hybridoma supernatant or purified antibody) with varying concentrations of free Ins(4)P1 (competitor) or other inositol phosphates for 1 hour at 37°C.
-
Transfer the antibody-competitor mixture to the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Detection:
-
Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate until a color develops.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
The signal will be inversely proportional to the concentration of free Ins(4)P1 in the sample.
-
Calculate the IC50 value (the concentration of competitor that causes 50% inhibition of antibody binding).
-
Data Presentation
The quantitative data for the generated antibodies should be summarized in tables for easy comparison.
Table 1: Antibody Affinity
| Antibody Clone | Isotype | IC50 for Ins(4)P1 (nM) |
| MAb-Ins4P1-01 | IgG1 | 15 |
| MAb-Ins4P1-02 | IgG2a | 25 |
| MAb-Ins4P1-03 | IgG1 | 18 |
Table 2: Cross-Reactivity Profile
| Competitor | IC50 (nM) for MAb-Ins4P1-01 | % Cross-Reactivity |
| This compound | 15 | 100 |
| D-myo-Inositol 1-monophosphate | >10,000 | <0.15 |
| D-myo-Inositol 1,4-bisphosphate | 850 | 1.76 |
| D-myo-Inositol 1,4,5-trisphosphate | >10,000 | <0.15 |
| myo-Inositol | >100,000 | <0.015 |
% Cross-Reactivity = (IC50 of Ins(4)P1 / IC50 of Competitor) x 100
Applications
The highly specific monoclonal antibodies generated using these protocols can be utilized in a variety of applications, including:
-
Quantitative Immunoassays: Development of sensitive and specific ELISAs or radioimmunoassays for the quantification of Ins(4)P1 in biological samples.
-
Immunohistochemistry and Immunocytochemistry: Localization of Ins(4)P1 within tissues and cells to understand its subcellular distribution and dynamics.
-
Affinity Purification: Isolation of Ins(4)P1-binding proteins from cell lysates to identify novel downstream effectors.
-
Drug Discovery: High-throughput screening of compound libraries for modulators of Ins(4)P1 signaling pathways.
These detailed protocols and application notes provide a comprehensive framework for researchers to successfully generate and characterize specific antibodies against this compound, thereby enabling further investigation into its critical roles in cellular signaling and disease.
Application Notes and Protocols: D-myo-Inositol 4-monophosphate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-myo-Inositol 4-monophosphate (I4P) is a key intermediate in the complex and vital inositol (B14025) phosphate (B84403) signaling network. While often overshadowed by its more extensively studied polyphosphorylated relatives like inositol 1,4,5-trisphosphate (IP3), I4P and other inositol monophosphates play crucial roles in cellular physiology and are gaining recognition as potential modulators of important signaling pathways, including the Phosphoinositide 3-kinase (PI3K) pathway.[1][2] These application notes provide a comprehensive guide to the use of this compound in cell culture experiments, covering its biological significance, methods for intracellular delivery, and protocols for assessing its effects.
Biological Significance and Applications
This compound is a product of the metabolism of higher order inositol polyphosphates and can be dephosphorylated to myo-inositol.[3] Its experimental application in cell culture can help elucidate its specific roles in:
-
Signal Transduction: Investigating its direct or indirect effects on signaling cascades, particularly the PI3K/Akt pathway.
-
Competitive Inhibition Studies: Acting as a potential competitor for enzymes that metabolize other inositol phosphates.
-
Drug Development: Serving as a lead compound or a tool to validate targets within the inositol phosphate network.
Signaling Pathway Context
This compound is situated within the broader inositol phosphate metabolic and signaling network. A simplified representation of its position relative to the well-established PI3K/Akt pathway is depicted below.
Caption: Simplified signaling pathway showing the generation of this compound and its potential modulation of the PI3K/Akt pathway.
Quantitative Data Summary
Direct quantitative data for the effects of exogenously delivered this compound on cell signaling pathways is limited in publicly available literature. The following tables provide illustrative data from studies on closely related inositol phosphates to serve as a reference for expected experimental outcomes.
Table 1: Effect of a Membrane-Permeant Inositol Polyphosphate on PI3K Signaling
| Compound | Cell Line | Estimated Intracellular Concentration | Endpoint | Observed Effect | Reference |
| D-myo-inositol 1,4,5,6-tetrakisphosphate ester | T84 (human colon carcinoma) | ~2–4 μM | EGF-induced inhibition of Ca²⁺-mediated Cl⁻ secretion | Antagonized the inhibitory effect of EGF, suggesting downstream inhibition of the PI3K pathway. | [4] |
Table 2: Growth Inhibitory Effects of Myo-Inositol
| Compound | Cell Line | Concentration | Endpoint | Observed Effect | Reference |
| myo-Inositol | DU-145 (human prostate cancer) | 0.06 mg/mL | Cell Viability (72h) | IC₅₀ for growth inhibition. |
Experimental Protocols
Due to the charged nature and general membrane impermeability of inositol phosphates, direct addition to cell culture media is ineffective. The following protocols describe methods for intracellular delivery.
Protocol 1: Intracellular Delivery using a Polyamine Carrier
This protocol is adapted from a method developed for the delivery of various phosphoinositides and inositol phosphates into living cells.[3][5][6][7]
Caption: Experimental workflow for intracellular delivery of this compound using a polyamine carrier.
Materials:
-
This compound (powder)
-
Polyamine carrier (e.g., Histone from calf thymus)
-
Sterile, nuclease-free water or appropriate buffer
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile, nuclease-free water. Store at -20°C.
-
Prepare a stock solution of the polyamine carrier (e.g., 1 mg/mL Histone) in sterile, nuclease-free water. Store at -20°C.
-
-
Complex Formation:
-
On the day of the experiment, thaw the stock solutions.
-
In a sterile microcentrifuge tube, combine the this compound and the polyamine carrier at a desired molar ratio. A starting point is a 1:1 or 1:2 mass ratio.
-
Gently mix and incubate at room temperature for 15-30 minutes to allow for complex formation.
-
-
Cell Treatment:
-
Culture cells to the desired confluency in multi-well plates or flasks.
-
Aspirate the culture medium and replace it with fresh, serum-free medium (serum proteins can interfere with the complex).
-
Add the pre-formed I4P-carrier complex to the cells to achieve the desired final concentration of I4P. It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Incubate the cells for the desired period (e.g., 30 minutes to 4 hours).
-
-
Downstream Analysis:
-
After incubation, wash the cells twice with ice-cold PBS to remove the carrier complex.
-
Lyse the cells using an appropriate lysis buffer for your downstream application (e.g., RIPA buffer for Western blotting).
-
Proceed with your desired assay, such as Western blotting for phosphorylated Akt or an in vitro kinase assay.
-
Protocol 2: Analysis of Intracellular Inositol Phosphates by HPLC
To confirm the uptake and measure the intracellular concentration of this compound, high-performance liquid chromatography (HPLC) can be employed. This often involves radiolabeling the cellular inositol pool.
Materials:
-
[³H]myo-inositol
-
Perchloric acid (PCA)
-
Potassium carbonate (K₂CO₃)
-
HPLC system with a strong anion exchange (SAX) column
-
Scintillation counter and fluid
Procedure:
-
Radiolabeling of Cells:
-
Culture cells in inositol-free medium supplemented with [³H]myo-inositol (e.g., 1-10 µCi/mL) for 24-48 hours to allow for incorporation into the cellular inositol phosphate pool.
-
-
Cell Treatment and Lysis:
-
Treat the radiolabeled cells with the I4P-carrier complex as described in Protocol 1.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold perchloric acid (e.g., 0.5 M) and scraping the cells.
-
-
Extraction of Inositol Phosphates:
-
Incubate the lysate on ice for 20 minutes.
-
Neutralize the extract with a solution of potassium carbonate.
-
Centrifuge to pellet the precipitate (potassium perchlorate).
-
Collect the supernatant containing the soluble inositol phosphates.
-
-
HPLC Analysis:
-
Inject the supernatant onto a SAX-HPLC column.
-
Elute the inositol phosphates using a gradient of an appropriate buffer (e.g., ammonium (B1175870) phosphate).
-
Collect fractions and measure the radioactivity of each fraction using a scintillation counter.
-
Identify the peak corresponding to this compound by comparing its retention time to a known standard.
-
Concluding Remarks
The study of this compound in cell culture is an emerging area with the potential to uncover novel regulatory mechanisms in cellular signaling. The protocols outlined above provide a framework for researchers to begin investigating the intracellular functions of this important signaling intermediate. Due to the limited availability of direct quantitative data for this compound, it is recommended that researchers perform careful dose-response experiments and validate their findings with appropriate controls. The use of proxy data from related compounds, as presented here, should be done with the understanding that the specific effects of this compound may differ.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Inositol Polyphosphate-Based Compounds as Inhibitors of Phosphoinositide 3-Kinase-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular delivery of phosphoinositides and inositol phosphates using polyamine carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-myo-Inositol 1,4,5,6-tetrakisphosphate produced in human intestinal epithelial cells in response to Salmonella invasion inhibits phosphoinositide 3-kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-myo-inositol 1,3,4,5-tetrakisphosphate releases Ca2+ from crude microsomes and enriched vesicular plasma membranes, but not from intracellular stores of permeabilized T-lymphocytes and monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
D-myo-Inositol 4-monophosphate: A Reliable Standard for Chromatographic Analysis in Cellular Signaling Research
Application Note
Introduction
D-myo-Inositol 4-monophosphate is a key metabolite in the phosphoinositide signaling pathway, a crucial cascade regulating a multitude of cellular processes including cell growth, differentiation, and apoptosis. Accurate quantification of inositol (B14025) phosphates is paramount for understanding these pathways and their dysregulation in various diseases. This document provides a detailed protocol for the use of this compound as a standard in chromatographic applications, enabling precise and reproducible quantification in research and drug development settings.
Chromatographic Conditions for this compound Analysis
High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (HPLC-MS), is a powerful technique for the separation and quantification of inositol phosphates. Anion-exchange chromatography is frequently employed due to the negatively charged nature of these molecules.
Table 1: HPLC and GC-MS/MS Parameters for Inositol Phosphate (B84403) Analysis
| Parameter | HPLC Method 1 | HPLC Method 2 | GC-MS/MS Method |
| Column | Anion-exchange (e.g., CarboPac PA100) | SUPELCOGEL Pb (300 x 7.8 mm; 5 µm) | --- |
| Mobile Phase | HCl gradient | Isocratic: 95% dH₂O: 5% Acetonitrile | --- |
| Flow Rate | 1 mL/min | 0.5 mL/min | --- |
| Detection | Post-column derivatization with ferric nitrate (B79036) and UV detection at 290 nm | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) |
| Retention Time (myo-inositol) | Not specified for monophosphate | Not specified for monophosphate | Not specified |
| Linearity Range | Not specified | 0-1000 µM for myo-inositol[1] | 0.500-10.00 µg/mL for myo-inositol; 0.005-0.500 µg/mL for D-chiro-inositol[2] |
| Limit of Detection (LOD) | Not specified | 2.5 µM for myo-inositol[1] | ≤ 30 ng/mL for myo-inositol; ≤3 ng/mL for D-chiro-inositol[2] |
| Limit of Quantification (LOQ) | Not specified | Not specified | Not specified |
Note: The table summarizes general parameters from various studies on inositol and inositol phosphates. Specific optimization for this compound may be required.
The Role of this compound in the Phosphoinositide Signaling Pathway
This compound is an intermediate in the complex phosphoinositide signaling pathway. This pathway begins with the phosphorylation of phosphatidylinositol (PI) at the cell membrane. A key event is the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) to generate inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is a crucial second messenger that mobilizes intracellular calcium. IP3 is then metabolized through a series of phosphorylation and dephosphorylation steps, involving various inositol phosphate intermediates, including this compound, to regulate diverse cellular functions.
Phosphoinositide Signaling Pathway
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
Objective: To prepare a series of standard solutions of this compound for calibration curve construction.
Materials:
-
This compound (high purity standard)
-
HPLC-grade water or appropriate mobile phase solvent
Procedure:
-
Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of HPLC-grade water to create a concentrated stock solution (e.g., 1 mg/mL).
-
Serial Dilutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations spanning the expected range of the samples. A typical calibration curve might include 5-7 concentration points.
-
Storage: Store the standard solutions at -20°C or as recommended by the supplier to ensure stability.
Protocol 2: Sample Preparation from Biological Tissues
Objective: To extract inositol phosphates from biological samples for chromatographic analysis.
Materials:
-
Biological tissue or cultured cells
-
Cold 0.8 M HCl or 1 M perchloric acid[3]
-
Titanium dioxide (TiO2) beads for enrichment (optional)[4][5]
-
Ammonium (B1175870) hydroxide (B78521) for elution[4][5]
-
Centrifuge
-
Vortex mixer
Procedure:
-
Homogenization: Homogenize the tissue or cell pellet in cold acid (e.g., 1 M perchloric acid) on ice.
-
Extraction: Vortex the mixture for 10 minutes and then centrifuge at high speed (e.g., 18,000 x g) for 5 minutes at 4°C.[4][5]
-
Supernatant Collection: Carefully collect the acidic supernatant containing the inositol phosphates.
-
(Optional) Enrichment with TiO2 beads:
-
Neutralization/Evaporation: Neutralize the acidic extract or evaporate the elution solvent before injection into the chromatography system.
Sample Preparation Workflow
Data Presentation and Analysis
A calibration curve should be generated by plotting the peak area of the this compound standard against its concentration. The concentration of the analyte in the biological samples can then be determined by interpolating their peak areas on this curve. The linearity of the method should be assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be >0.99.
Conclusion
The use of high-purity this compound as a standard is essential for the accurate and reliable quantification of this important signaling molecule in biological samples. The protocols outlined in this application note provide a robust framework for researchers in cell biology and drug discovery to investigate the intricacies of the phosphoinositide signaling pathway.
References
- 1. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid and validated GC-MS/MS method for simultaneous quantification of serum Myo- and D-chiro-inositol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorus-specific, liquid chromatography inductively coupled plasma mass spectrometry for analysis of inositol phosphate and inositol pyrophosphate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
Application Notes and Protocols for Enzymatic Assays of D-myo-Inositol 4-monophosphate Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the study of D-myo-Inositol 4-monophosphate (I4P) production, a key second messenger in cellular signaling. The following protocols and data are intended to guide researchers in setting up and performing robust enzymatic assays for the quantification of I4P.
Introduction
This compound is a member of the inositol (B14025) phosphate (B84403) family, a group of crucial signaling molecules involved in a multitude of cellular processes. These molecules are typically generated through the hydrolysis of membrane phosphoinositides by phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] Subsequent metabolism of IP3 by a series of kinases and phosphatases results in a diverse array of inositol phosphates, each with specific cellular targets and functions.[2] The precise measurement of individual inositol phosphate isomers, such as I4P, is critical for understanding their specific roles in cell signaling and for the development of therapeutics targeting these pathways.
This document outlines three distinct methods for the enzymatic assay of I4P production: a coupled enzymatic spectrophotometric assay, a radiolabeling assay with HPLC separation, and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Signaling Pathway: The Phosphoinositide Cascade
The production of inositol phosphates is initiated by the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the cell membrane. This enzymatic action yields two second messengers: the soluble inositol 1,4,5-trisphosphate (IP3) and the membrane-bound diacylglycerol (DAG).[3] IP3 can then be metabolized by a series of phosphatases and kinases to generate other inositol phosphates. For instance, IP3 is dephosphorylated to inositol 1,4-bisphosphate (I(1,4)P2), which can be further dephosphorylated to yield this compound (I4P).[2] Alternatively, IP3 can be phosphorylated to inositol 1,3,4,5-tetrakisphosphate (IP4).[2] The intricate network of these enzymatic reactions tightly regulates the cellular levels of different inositol phosphate isomers.
Figure 1. Simplified diagram of the phosphoinositide signaling pathway leading to the formation of this compound.
Quantitative Data Summary
The choice of assay for this compound quantification depends on the required sensitivity, specificity, and available equipment. The following table summarizes key quantitative parameters of the described methods.
| Assay Method | Detection Principle | Sensitivity | Throughput | Notes |
| Coupled Enzymatic Assay | Spectrophotometry (Absorbance at 340 nm) | Micromolar range | High | Continuous assay, but may lack specificity for I4P without specific enzymes.[4] |
| Radiolabeling with HPLC | Scintillation counting of [³H]-myo-inositol labeled compounds | Picomole range[5] | Low to Medium | Highly sensitive and allows for isomer separation.[6][7] |
| LC-MS/MS | Mass-to-charge ratio | Femtomole to picomole range[8] | High | Highly specific and sensitive, allows for simultaneous quantification of multiple inositol phosphates.[8][9] |
| HPLC with Metal-Dye Detection | Post-column complexometric metal-dye detection | ~15 pmol for inositol trisphosphate[5] | Medium | Non-radioactive HPLC method with good sensitivity.[5] |
| Fluorometric Assay Kit | Fluorescence (Ex/Em = 535/587 nm) | As low as 20 pmoles of myo-inositol[10] | High | Measures total myo-inositol after dephosphorylation.[10] |
Experimental Protocols
Protocol 1: Coupled Enzymatic Assay for Inositol Monophosphate Quantification
This protocol is adapted from a continuous coupled enzymatic assay for myo-inositol monophosphatase.[4] It measures the production of myo-inositol from an inositol monophosphate substrate. To specifically measure I4P, a purified inositol monophosphatase that acts on I4P is required.
Workflow:
Figure 2. Workflow for the coupled enzymatic assay.
Materials:
-
This compound (substrate)
-
Inositol monophosphatase (IMPase)
-
Inositol dehydrogenase (IDH)
-
β-Nicotinamide adenine (B156593) dinucleotide (β-NAD+)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent microplate
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare stock solutions of IMPase and IDH in a suitable buffer.
-
Prepare a stock solution of β-NAD+ in deionized water.
-
-
Set up the Reaction:
-
In a 96-well microplate, prepare a reaction mixture containing the reaction buffer, a suitable concentration of β-NAD+, and inositol dehydrogenase.
-
Add the this compound substrate to the wells.
-
To initiate the reaction, add the inositol monophosphatase to the wells. The final reaction volume should be between 100-200 µL.
-
-
Measurement:
-
Immediately place the microplate in a spectrophotometer pre-set to 37°C.
-
Monitor the increase in absorbance at 340 nm over time. The rate of NADH production is directly proportional to the rate of inositol production by IMPase.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA340/min).
-
Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of I4P dephosphorylation.
-
Protocol 2: Radiolabeling and HPLC Analysis of Inositol Phosphates
This protocol is based on the widely used method of labeling cells with [³H]myo-inositol, followed by extraction and separation of inositol phosphates by strong anion exchange (SAX) HPLC.[6][7]
Workflow:
Figure 3. Workflow for radiolabeling and HPLC analysis.
Materials:
-
Cell line of interest
-
[³H]myo-inositol
-
Cell culture medium (inositol-free for labeling)
-
Agonist for cell stimulation (if applicable)
-
Perchloric acid (PCA)
-
Potassium carbonate (K₂CO₃)
-
SAX-HPLC system with a suitable anion exchange column
-
HPLC buffers (e.g., Buffer A: water; Buffer B: 1.25 M ammonium (B1175870) phosphate, pH 3.8)
-
Fraction collector
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Labeling:
-
Culture cells in inositol-free medium supplemented with [³H]myo-inositol for 24-48 hours to achieve metabolic equilibrium.
-
-
Stimulation and Lysis:
-
Wash the cells to remove excess radiolabel.
-
Stimulate the cells with the desired agonist for the appropriate time.
-
Terminate the reaction by adding ice-cold perchloric acid to lyse the cells and precipitate macromolecules.
-
-
Extraction and Neutralization:
-
Centrifuge the lysate to pellet the precipitate.
-
Transfer the supernatant containing the soluble inositol phosphates to a new tube.
-
Neutralize the extract with potassium carbonate.
-
-
HPLC Separation:
-
Inject the neutralized extract onto the SAX-HPLC column.
-
Elute the inositol phosphates using a gradient of increasing salt concentration (e.g., a gradient of Buffer B).
-
Collect fractions at regular intervals using a fraction collector.
-
-
Quantification:
-
Add scintillation cocktail to each collected fraction.
-
Measure the radioactivity in each fraction using a liquid scintillation counter.
-
Identify the peak corresponding to I4P based on the elution profile of known standards.
-
Quantify the amount of I4P by integrating the radioactivity of the corresponding peak.
-
Protocol 3: LC-MS/MS Quantification of this compound
This method provides high specificity and sensitivity for the quantification of I4P and other inositol phosphates.[8][9]
Workflow:
Figure 4. Workflow for LC-MS/MS analysis.
Materials:
-
Biological sample containing I4P
-
Internal standard (e.g., ¹³C-labeled myo-inositol or a specific labeled inositol phosphate)
-
Extraction solvent (e.g., perchloric acid or methanol/water mixture)
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source and a triple quadrupole mass analyzer
-
Chromatography column (e.g., HILIC or anion exchange)
-
Mobile phases appropriate for the chosen column
Procedure:
-
Sample Preparation:
-
Homogenize the biological sample in the extraction solvent.
-
Add the internal standard.
-
Perform any necessary cleanup steps, such as solid-phase extraction, to remove interfering substances.
-
Dry the extract and reconstitute in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the inositol phosphates using a suitable chromatographic method.
-
Ionize the eluting compounds using ESI in negative ion mode.
-
Perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of I4P and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of I4P and the internal standard.
-
Generate a standard curve using known concentrations of I4P.
-
Calculate the concentration of I4P in the sample by comparing its peak area ratio to the internal standard against the standard curve.
-
Conclusion
The selection of an appropriate enzymatic assay for this compound production is contingent on the specific research question, the nature of the sample, and the available instrumentation. For high-throughput screening, a coupled enzymatic assay may be suitable, while for highly sensitive and specific quantification, radiolabeling with HPLC or LC-MS/MS are the methods of choice. These detailed protocols provide a foundation for researchers to investigate the intricate role of I4P in cellular signaling and to explore its potential as a therapeutic target.
References
- 1. benchchem.com [benchchem.com]
- 2. The Inositol Phosphates - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Measurement of phospholipase C by monitoring inositol phosphates using [³H]inositol-labeling protocols in permeabilized cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a continuous coupled enzymatic assay for myo-inositol monophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-radioactive, isomer-specific inositol phosphate mass determinations: high-performance liquid chromatography-micro-metal-dye detection strongly improves speed and sensitivity of analyses from cells and micro-enzyme assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. abcam.com [abcam.com]
Application Note: Monitoring D-myo-Inositol 4-monophosphate (IP4) Levels in Response to Stimuli
Introduction
Inositol (B14025) phosphates (InsPs) are a group of crucial second messenger molecules that regulate a wide array of cellular processes.[1][2][3][4][5] D-myo-Inositol 4-monophosphate (IP4), a specific isomer of inositol tetrakisphosphate, is an important node in the complex inositol phosphate (B84403) signaling network. Its levels can change in response to various extracellular stimuli, implicating it in the regulation of cellular functions. Monitoring these changes is critical for understanding its physiological role and for identifying potential therapeutic targets in drug development. This document provides detailed protocols for the extraction, separation, and quantification of IP4 from biological samples following stimulation.
The primary methods for quantifying inositol phosphates involve metabolic radiolabeling followed by High-Performance Liquid Chromatography (HPLC), or more direct mass measurement techniques such as HPLC coupled with Mass Spectrometry (MS).[6][7][8][9]
Core Principles
The inositol phosphate signaling pathway is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, by phospholipase C (PLC).[4][5] This reaction is typically triggered by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) by extracellular signals like hormones or growth factors.[5] The hydrolysis of PIP2 generates two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[1][4] IP3 can then be further phosphorylated by a series of kinases to generate more highly phosphorylated inositols, or dephosphorylated. This complex network of enzymatic reactions allows for the generation of numerous inositol phosphate isomers, including this compound, each with potential signaling roles.[2][10]
Monitoring the levels of specific isomers like IP4 provides a snapshot of the activity of these signaling pathways in response to a given stimulus.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. myo-inositol metabolites as cellular signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cellular language of myo-inositol signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 5. Second messenger system - Wikipedia [en.wikipedia.org]
- 6. Quantitation of Inositol Phosphates by HPLC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]
- 7. Mass measurement of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for the analysis of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Inositol Phosphate System—A Coordinator of Metabolic Adaptability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Use of D-myo-Inositol 4-Monophosphate Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of D-myo-Inositol 4-monophosphate (D-Ins(4)P1) analogs in research and drug development. D-Ins(4)P1 is a key metabolite in the inositol (B14025) phosphate (B84403) signaling pathway, and its analogs are valuable tools for dissecting these complex cellular communication networks.[1]
Introduction to this compound Signaling
This compound is an important intermediate in the metabolism of inositol phosphates. It is primarily generated from the dephosphorylation of D-myo-inositol 1,4-bisphosphate (Ins(1,4)P2) by inositol polyphosphate 1-phosphatase.[1] Subsequently, it can be dephosphorylated to myo-inositol by inositol monophosphatases.[1] The inositol phosphate pathway, originating from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), generates a host of second messengers that regulate a multitude of cellular processes, including calcium signaling, cell growth, and apoptosis.[2][3] Analogs of D-Ins(4)P1 can be designed to modulate the activity of enzymes involved in this pathway, thereby providing insights into their physiological roles and potential as therapeutic targets.
Synthesis of this compound Analogs
The synthesis of specific inositol phosphate analogs is a complex challenge due to the multiple hydroxyl groups on the myo-inositol ring, requiring sophisticated protection and phosphorylation strategies. Chemoenzymatic methods have emerged as a powerful approach, combining the selectivity of enzymes with the versatility of chemical synthesis to produce optically pure inositol phosphate derivatives.
A general strategy for the synthesis of a this compound analog, such as a 4-O-alkylated derivative, is outlined below. This approach utilizes a combination of protective group chemistry and enzymatic resolution to achieve the desired stereochemistry and regioselectivity.
General Synthetic Scheme
The synthesis begins with the protection of myo-inositol, followed by enzymatic resolution to obtain the desired enantiomer. Subsequent protection of specific hydroxyl groups allows for the selective phosphorylation or modification of the 4-position. Final deprotection steps yield the target analog.
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of a this compound Analog (Hypothetical Example: 4-O-Methyl-D-myo-Inositol 1-Phosphate)
This protocol describes a plausible chemoenzymatic route to a 4-O-methylated analog of D-myo-inositol 1-phosphate, which can be adapted for other 4-substituted analogs.
Materials:
-
myo-Inositol
-
Cyclohexanone (B45756) dimethyl acetal (B89532)
-
p-Toluenesulfonic acid (p-TSA)
-
Vinyl acetate (B1210297)
-
Lipase (B570770) (e.g., from Candida antarctica)
-
Benzyl (B1604629) bromide
-
Sodium hydride (NaH)
-
Methyl iodide
-
Tetrabutylammonium fluoride (B91410) (TBAF)
-
Dibenzyl N,N-diisopropylphosphoramidite
-
1H-Tetrazole
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H2)
-
Anhydrous solvents (DMF, THF, Dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Protection of myo-Inositol: React myo-inositol with cyclohexanone dimethyl acetal in the presence of a catalytic amount of p-TSA to yield 1,2:5,6-di-O-cyclohexylidene-myo-inositol.
-
Enzymatic Resolution: Perform an enantioselective acylation of the remaining free hydroxyl groups using vinyl acetate and a lipase in an organic solvent. This will selectively acylate one enantiomer, allowing for the separation of the desired D-enantiomer.
-
Benzylation of 3- and 6-Hydroxyl Groups: Protect the remaining free hydroxyl groups at the 3- and 6-positions using benzyl bromide and NaH in anhydrous DMF.
-
Selective Deprotection of the 4,5-Cyclohexylidene Group: Carefully remove the cyclohexylidene group at the 4,5-positions using milder acidic conditions to expose the diol.
-
Selective Methylation of the 4-Hydroxyl Group: Utilize a protecting group strategy to differentiate between the 4- and 5-hydroxyls. For instance, selectively silylate the more reactive 5-hydroxyl group, followed by methylation of the 4-hydroxyl group with methyl iodide and a base. Subsequent removal of the silyl (B83357) group with TBAF will yield the 4-O-methylated intermediate.
-
Phosphorylation of the 1-Hydroxyl Group: Phosphorylate the free 1-hydroxyl group using dibenzyl N,N-diisopropylphosphoramidite and 1H-tetrazole, followed by oxidation with m-CPBA.
-
Deprotection: Remove all benzyl and cyclohexylidene protecting groups by catalytic hydrogenation using Pd/C and H2 gas to yield the final product, 4-O-Methyl-D-myo-Inositol 1-Phosphate.
-
Purification: Purify the final compound using ion-exchange chromatography.
Protocol 2: In Vitro Enzyme Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of synthesized D-Ins(4)P1 analogs against a relevant enzyme, such as inositol monophosphatase.
Materials:
-
Purified inositol monophosphatase
-
This compound (substrate)
-
Synthesized D-Ins(4)P1 analog (inhibitor)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the synthesized analog in the assay buffer.
-
In a 96-well plate, add the enzyme, the substrate (this compound), and the varying concentrations of the inhibitor analog. Include control wells with no inhibitor and no enzyme.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Stop the reaction by adding the malachite green reagent, which will react with the inorganic phosphate produced by the enzymatic reaction to generate a colored product.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition for each concentration of the analog.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized this compound analogs. This data is for illustrative purposes to demonstrate how to structure such information.
Table 1: Synthesis Yields of this compound Analogs
| Analog ID | Modification at 4-position | Overall Yield (%) | Purity (%) |
| IP1A-01 | -OCH3 (Methyl) | 15 | >98 |
| IP1A-02 | -F (Fluoro) | 12 | >99 |
| IP1A-03 | -N3 (Azido) | 10 | >97 |
Table 2: Biological Activity of this compound Analogs
| Analog ID | Target Enzyme | IC50 (µM) | Ki (µM) |
| IP1A-01 | Inositol Monophosphatase | 5.2 | 2.8 |
| IP1A-02 | Inositol Monophosphatase | 1.8 | 0.9 |
| IP1A-03 | Inositol Monophosphatase | 12.5 | 7.1 |
Visualizations
Signaling Pathway
The following diagram illustrates the central position of this compound in the broader inositol phosphate signaling cascade.
References
- 1. caymanchem.com [caymanchem.com]
- 2. d-myo-Inositol 1,4,5,6-tetrakisphosphate produced in human intestinal epithelial cells in response to Salmonella invasion inhibits phosphoinositide 3-kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defining Signal Transduction by Inositol Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
Application of D-myo-Inositol 4-monophosphate in Cancer Cell Signaling Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol (B14025) and its phosphorylated derivatives, collectively known as inositol phosphates, are crucial second messengers in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of inositol phosphate (B84403) signaling is frequently observed in various cancers, making the components of this pathway attractive targets for therapeutic intervention. Among the various inositol phosphates, D-myo-Inositol 4-monophosphate holds a unique position within the cellular inositol phosphate metabolic network. While extensive research has focused on myo-inositol and higher-order inositol polyphosphates like inositol hexakisphosphate (IP6), the specific roles of this compound in cancer cell signaling are an emerging area of investigation.
These application notes provide a comprehensive overview of the current understanding of the role of inositols in cancer, with a specific focus on the potential applications of this compound. We present quantitative data from studies on related inositol compounds, detailed protocols for key experiments, and signaling pathway diagrams to guide researchers in designing and executing studies to elucidate the function of this compound in cancer biology.
Data Presentation
Quantitative data on the anti-cancer effects of inositols is crucial for designing effective experiments. While specific data for this compound is limited in the current literature, the following table summarizes the inhibitory concentration of the parent compound, myo-inositol, on a prostate cancer cell line. This information can serve as a valuable starting point for dose-response studies with this compound.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| myo-Inositol | DU-145 (Prostate Cancer) | Trypan Blue Exclusion | 0.06 mg/mL | [1] |
Signaling Pathways and Mechanisms of Action
Inositol phosphates are key regulators of several critical cancer-related signaling pathways. The anti-cancer effects of myo-inositol and other inositol phosphates are often attributed to their ability to modulate the PI3K/Akt/mTOR and MAPK/ERK pathways, which are central to cell survival, proliferation, and metabolism.[2][3][4]
The enzyme inositol monophosphatase (IMPase) catalyzes the dephosphorylation of inositol monophosphates, including this compound, to generate myo-inositol.[5][6] The expression and activity of IMPase have been implicated in cancer progression, suggesting that the cellular levels of inositol monophosphates are critical for maintaining normal cellular function.[7][8] Dysregulation of IMPase could, therefore, alter the cellular concentration of this compound, potentially impacting downstream signaling events.
Below are diagrams illustrating the established role of inositols in the PI3K/Akt signaling pathway and the metabolic context of this compound.
Caption: The PI3K/Akt signaling pathway and points of inhibition by inositols.
Caption: Metabolic pathway showing the relationship of this compound.
Experimental Protocols
Detailed and reproducible protocols are essential for investigating the role of this compound in cancer cell signaling. The following are key experimental protocols that can be adapted for this purpose.
Cell Viability Assay (Trypan Blue Exclusion Method)
This protocol is adapted from a study on myo-inositol in DU-145 prostate cancer cells and can be used to determine the IC50 of this compound.[1]
Materials:
-
Cancer cell line of interest (e.g., DU-145)
-
Complete cell culture medium (e.g., MEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in an appropriate solvent, e.g., sterile water or PBS)
-
Trypan Blue solution (0.4%)
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 1 x 10^5 cells per well in 2 mL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare a stock solution of this compound. On the day of the experiment, prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., a range from 0.01 mg/mL to 1 mg/mL is a good starting point based on myo-inositol data).
-
Remove the medium from the wells and replace it with 2 mL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubation: Incubate the plates for a predetermined time course (e.g., 24, 48, and 72 hours).
-
Cell Harvesting: After incubation, aspirate the medium, wash the cells once with PBS, and then add 200 µL of trypsin-EDTA to each well. Incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with 800 µL of complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Cell Counting: Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells for each concentration and the control. The IC50 value is the concentration of the compound that inhibits cell growth by 50% compared to the control.
Caption: Experimental workflow for the Cell Viability Assay.
Western Blot Analysis of PI3K/Akt Pathway
This protocol provides a general framework for analyzing the phosphorylation status of key proteins in the PI3K/Akt pathway following treatment with this compound.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-p85 PI3K, anti-total-p85 PI3K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with this compound at the desired concentrations and time points. After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels. Use a loading control (e.g., β-actin) to ensure equal protein loading.
In Vitro Kinase/Phosphatase Assay
This protocol can be adapted to investigate the direct effect of this compound on the activity of kinases (e.g., PI3K, Akt) or phosphatases (e.g., IMPase) in a cell-free system.
Materials:
-
Recombinant kinase or phosphatase of interest
-
Substrate for the enzyme (e.g., PIP2 for PI3K, a peptide substrate for Akt, or this compound for a phosphatase assay)
-
This compound
-
Kinase or phosphatase reaction buffer
-
ATP (for kinase assays)
-
Detection reagent (e.g., ADP-Glo™ for kinase assays, a malachite green-based phosphate detection kit for phosphatase assays)
-
96-well plates
-
Plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, set up the reactions containing the reaction buffer, the enzyme, and the substrate.
-
Inhibitor Addition: Add this compound at various concentrations to the appropriate wells. Include a no-inhibitor control.
-
Reaction Initiation: For kinase assays, initiate the reaction by adding ATP. For phosphatase assays, the reaction starts upon addition of the enzyme or substrate.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specific time period.
-
Reaction Termination and Detection: Stop the reaction according to the detection kit's instructions. Add the detection reagent to measure the enzyme activity (e.g., luminescence for ADP production in kinase assays, or absorbance for phosphate release in phosphatase assays).
-
Data Analysis: Plot the enzyme activity against the concentration of this compound to determine its inhibitory or stimulatory effect.
Conclusion
The study of inositol phosphates in cancer cell signaling is a rapidly evolving field. While much of the focus has been on myo-inositol and higher-order polyphosphates, this compound represents a promising but understudied molecule. The information and protocols provided in these application notes offer a solid foundation for researchers to explore the specific roles of this compound in cancer. By leveraging the established knowledge of inositol signaling and employing the detailed methodologies outlined here, the scientific community can begin to unravel the precise mechanisms by which this key metabolite contributes to cancer pathogenesis and explore its potential as a novel therapeutic target.
References
- 1. Proteomic Analysis of Anticancer Effect of Myo-inositol in Human Prostate Cancer (DU-145) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging role of inositol monophosphatase in cancer [ouci.dntb.gov.ua]
- 3. Broad Spectrum Anticancer Activity of Myo-Inositol and Inositol Hexakisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Broad Spectrum Anticancer Activity of Myo-Inositol and Inositol Hexakisphosphate | Semantic Scholar [semanticscholar.org]
- 5. Emerging role of inositol monophosphatase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inositol monophosphatase 2 promotes epithelial ovarian cancer cell proliferation and migration by regulating the AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inositol monophosphatase 1 (IMPA1) promotes triple-negative breast cancer progression through regulating mTOR pathway and EMT process - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Role of D-myo-Inositol 4-monophosphate in Insulin Signaling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The insulin (B600854) signaling pathway is a cornerstone of metabolic regulation, and its dysregulation is a hallmark of insulin resistance and type 2 diabetes. Inositol (B14025) and its various phosphorylated derivatives have emerged as significant modulators of this pathway. While the roles of myo-inositol, D-chiro-inositol, and higher-order inositol polyphosphates have been areas of intense investigation, the specific contribution of D-myo-Inositol 4-monophosphate (Ins(4)P1) is less understood. This document provides an overview of the current understanding of inositol phosphates in insulin signaling, with a focus on the potential role of this compound, and offers detailed protocols for its investigation.
Inositol-containing compounds are believed to act as second messengers in insulin signaling.[1] Myo-inositol and D-chiro-inositol, for instance, are components of inositol phosphoglycans (IPGs) that are released upon insulin stimulation and can modulate the activity of key metabolic enzymes.[1] Furthermore, myo-inositol supplementation has been demonstrated to improve insulin sensitivity by upregulating the expression of key signaling molecules in the AMPK/PI3K/AKT pathway.[2][3] Studies have also shown that myo-inositol can stimulate the translocation of the glucose transporter GLUT4 to the plasma membrane, a critical step in glucose uptake.[4][5] Conversely, certain inositol pyrophosphates, such as IP7, can act as negative regulators of insulin signaling by inhibiting the kinase Akt.[6]
Recent metabolomic studies have shed new light on the potential importance of inositol monophosphates. A study on intermittent fasting, a regimen known to improve insulin sensitivity, revealed a significant increase in the levels of myo-inositol-1-phosphate and myo-inositol-3-phosphate in adipose tissue.[7] This finding suggests that an elevation in inositol monophosphates may be associated with beneficial metabolic adaptations. While this study did not specifically measure this compound, it provides a strong rationale for investigating its potential role in insulin signaling. This application note will, therefore, explore the methodologies to dissect the precise function of this compound in this critical signaling cascade.
Data Presentation
The following table summarizes the observed effects of various inositol derivatives on key events in the insulin signaling pathway, as reported in the literature. This provides a comparative context for investigating this compound.
| Inositol Derivative | Effect on Insulin Signaling Pathway | Key Findings |
| Myo-inositol (MI) | Enhances insulin sensitivity | Upregulates mRNA expression of AMPK, AKT, and PDK-1 in PBMCs of patients with NAFLD.[2][3] |
| Stimulates GLUT4 translocation | Increases GLUT4 translocation to the plasma membrane in skeletal muscle of mice.[4][5] | |
| D-chiro-inositol (DCI) | Mediates insulin action | Component of inositol phosphoglycans (IPGs) that act as second messengers.[1] |
| Inositol Pyrophosphate (IP7) | Inhibits insulin signaling | Inhibits Akt kinase activity, thus attenuating the insulin signal.[6] |
| Inositol Monophosphates (InsP1s) | Associated with improved insulin sensitivity | Levels of myo-inositol-1-phosphate and myo-inositol-3-phosphate are elevated in the adipose tissue of mice undergoing intermittent fasting, which correlates with improved metabolic parameters.[7] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the complex interactions within the insulin signaling pathway and the experimental approaches to study the effects of this compound, the following diagrams are provided.
Caption: Insulin signaling cascade leading to glucose uptake and potential points of modulation by this compound.
Caption: A generalized workflow for investigating the effects of this compound on insulin signaling in vitro.
Experimental Protocols
The following protocols provide a framework for researchers to investigate the effects of this compound on key aspects of the insulin signaling pathway in a cell culture model.
Protocol 1: Cell Culture, Treatment, and Protein Extraction
Objective: To prepare cell lysates from adipocytes or myocytes treated with this compound and insulin for subsequent analysis of protein phosphorylation.
Materials:
-
3T3-L1 preadipocytes or L6 myoblasts
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS)
-
Calf Serum (for L6 cells)
-
Penicillin-Streptomycin solution
-
Insulin (for differentiation and stimulation)
-
Dexamethasone, IBMX (for 3T3-L1 differentiation)
-
This compound (solubilized in sterile water or appropriate buffer)
-
Phosphate (B84403) Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes or L6 myoblasts in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
For 3T3-L1 cells, induce differentiation to adipocytes by treating confluent cells with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin for 2 days. Then, maintain in DMEM with 10% FBS and 1 µg/mL insulin for another 2 days, followed by DMEM with 10% FBS.
-
For L6 cells, induce differentiation to myotubes by switching confluent myoblasts to DMEM with 2% horse serum for 5-7 days.
-
-
Serum Starvation:
-
Once cells are fully differentiated, wash them with PBS and incubate in serum-free DMEM for 4-18 hours.
-
-
Pre-treatment with this compound:
-
Prepare various concentrations of this compound in serum-free DMEM.
-
Aspirate the starvation medium and add the this compound-containing medium to the cells. Incubate for a predetermined time (e.g., 1-4 hours). Include a vehicle control.
-
-
Insulin Stimulation:
-
Add insulin to a final concentration of 100 nM to the wells (except for the basal/unstimulated control).
-
Incubate for 15-30 minutes at 37°C.
-
-
Protein Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA or Bradford assay. Store at -80°C.
-
Protocol 2: Western Blotting for Insulin Signaling Proteins
Objective: To determine the effect of this compound on the phosphorylation status of key insulin signaling proteins, such as Akt and IRS-1.
Materials:
-
Cell lysates from Protocol 1
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-IRS-1 (Tyr612), anti-total IRS-1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 3.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels for each sample.
-
Protocol 3: 2-Deoxy-D-[³H]-glucose Uptake Assay
Objective: To measure the effect of this compound on insulin-stimulated glucose uptake.
Materials:
-
Differentiated 3T3-L1 adipocytes or L6 myotubes in 12- or 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[³H]-glucose
-
Unlabeled 2-Deoxy-D-glucose
-
Cytochalasin B
-
Scintillation cocktail and counter
Procedure:
-
Cell Preparation and Treatment:
-
Perform cell culture, differentiation, serum starvation, pre-treatment with this compound, and insulin stimulation as described in Protocol 1.
-
-
Glucose Uptake:
-
After insulin stimulation, wash the cells twice with KRH buffer.
-
Add KRH buffer containing 0.5 µCi/mL 2-Deoxy-D-[³H]-glucose and 10 µM unlabeled 2-Deoxy-D-glucose to each well.
-
Incubate for 5-10 minutes at 37°C.
-
To determine non-specific uptake, include a set of wells treated with cytochalasin B (an inhibitor of glucose transport).
-
-
Termination of Uptake and Lysis:
-
Stop the uptake by aspirating the glucose solution and washing the cells three times with ice-cold PBS.
-
Lyse the cells by adding 0.1 M NaOH.
-
-
Measurement:
-
Transfer a portion of the lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Use another portion of the lysate to determine the protein concentration.
-
-
Data Analysis:
-
Calculate the specific glucose uptake by subtracting the non-specific uptake (from cytochalasin B-treated wells) from the total uptake.
-
Normalize the glucose uptake to the protein concentration for each sample.
-
Conclusion
The investigation into the role of this compound in insulin signaling is a promising area of research with the potential to uncover novel regulatory mechanisms and therapeutic targets for metabolic diseases. While direct evidence for its specific function is still emerging, the broader context of inositol phosphate metabolism strongly suggests its involvement. The protocols and information provided herein offer a robust framework for researchers to systematically explore the impact of this compound on the insulin signaling cascade, from proximal phosphorylation events to the ultimate physiological outcome of glucose uptake. Such studies will be instrumental in elucidating the complete picture of inositol-mediated regulation of insulin action.
References
- 1. Inositols in Insulin Signaling and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of myo‐inositol supplementation on AMPK/PI3K/AKT pathway and insulin resistance in patients with NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of myo-inositol supplementation on AMPK/PI3K/AKT pathway and insulin resistance in patients with NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-pinitol and myo-inositol stimulate translocation of glucose transporter 4 in skeletal muscle of C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insulin Signaling: Inositol Phosphates Get Into the Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adipose Inositol Monophosphate Metabolism Is Associated with Fasting Regimen-Elicited Metabolic Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Studying D-myo-Inositol 4-monophosphate Protein Binding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for studying the interaction between D-myo-Inositol 4-monophosphate (IP4) and its binding proteins. IP4 is a key metabolite in the inositol (B14025) phosphate (B84403) signaling cascade, and understanding its protein interactions is crucial for elucidating its role in cellular processes and for the development of novel therapeutics.
Introduction to this compound (IP4)
This compound is a member of the inositol phosphate family, a group of signaling molecules involved in a wide array of cellular functions. While D-myo-Inositol 1,4,5-trisphosphate (IP3) is well-established as a second messenger that mobilizes intracellular calcium, its metabolite, D-myo-Inositol 1-monophosphate (IP1), has emerged as a stable and reliable marker for G-protein coupled receptor (GPCR) activation. Although this document focuses on this compound, many of the techniques described are applicable to other inositol monophosphates, including the more commonly studied D-myo-Inositol 1-monophosphate.
Gq-Coupled GPCR Signaling Pathway
The activation of Gq-coupled GPCRs by an agonist leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and IP3. IP3 is rapidly metabolized through a cascade of dephosphorylations, ultimately leading to the formation of inositol monophosphates, including IP1. The accumulation of IP1 is often used as a surrogate measure of GPCR activation.[1]
Application Notes and Protocols
This section details several key techniques for studying the binding of this compound to proteins.
Homogeneous Time-Resolved Fluorescence (HTRF) - IP-One Assay
Application Note:
The IP-One assay is a competitive immunoassay designed to quantify the accumulation of D-myo-inositol 1-phosphate (IP1) in cell lysates.[2] It is a high-throughput and robust method for monitoring the activation of Gq-coupled GPCRs.[3] The assay principle relies on the competition between native IP1 produced by the cells and a d2-labeled IP1 tracer for binding to a specific anti-IP1 antibody labeled with a Europium cryptate.[4] When the cryptate and d2 are in close proximity, a FRET signal is generated. An increase in cellular IP1 leads to a decrease in the HTRF signal.
Experimental Protocol:
-
Materials:
-
Cells expressing the GPCR of interest
-
IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1 cryptate, lysis buffer, and IP1 standards)
-
White, opaque 96- or 384-well microplates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a white, opaque microplate at a predetermined density and incubate overnight.
-
Cell Stimulation:
-
Remove the culture medium.
-
Add stimulation buffer containing LiCl (to inhibit IP1 degradation) and the agonist of interest at various concentrations.[5]
-
Incubate for the desired time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Add the HTRF lysis buffer containing the IP1-d2 conjugate and the anti-IP1 cryptate to each well.
-
Incubate for 1 hour at room temperature.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the concentration of IP1 from a standard curve.
-
Biotin (B1667282) Pull-Down Assay
Application Note:
The biotin pull-down assay is a powerful technique for identifying novel protein binding partners of this compound.[6] This method involves synthesizing a biotinylated version of the inositol phosphate of interest.[1] The biotinylated probe is then incubated with a cell lysate, and any proteins that bind to the probe are "pulled down" using streptavidin-coated beads. The captured proteins can then be identified by mass spectrometry or Western blotting.[7]
Experimental Protocol:
-
Materials:
-
Biotinylated this compound (requires chemical synthesis)
-
Cell lysate
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
-
Procedure:
-
Synthesis of Biotinylated IP4: This is a specialized chemical synthesis step. A protocol for biotinylating myo-inositol is available.[8]
-
Incubation:
-
Incubate the biotinylated IP4 probe with the cell lysate for 1-2 hours at 4°C with gentle rotation.
-
-
Capture:
-
Add streptavidin-coated beads to the lysate and incubate for another hour at 4°C.
-
-
Washing:
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, Western blotting, or mass spectrometry.
-
-
Isothermal Titration Calorimetry (ITC)
Application Note:
Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat changes associated with a binding event.[9] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10] This makes it a gold-standard method for characterizing the binding of this compound to a purified protein.
Experimental Protocol:
-
Materials:
-
Purified protein of interest
-
This compound
-
ITC instrument
-
Dialysis buffer
-
-
Procedure:
-
Sample Preparation:
-
Dialyze the purified protein and dissolve the IP4 in the same buffer to minimize heat of dilution effects.
-
Degas both the protein and IP4 solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the IP4 solution into the injection syringe.
-
Perform a series of small injections of the IP4 solution into the protein solution while monitoring the heat released or absorbed.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change for each injection.
-
Fit the resulting binding isotherm to a suitable binding model to determine the KD, n, and ΔH.
-
-
Surface Plasmon Resonance (SPR)
Application Note:
Surface Plasmon Resonance (SPR) is another label-free technique that allows for the real-time analysis of molecular interactions.[11] In a typical experiment, a purified protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of IP4 to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[12] SPR can be used to determine the association (kon) and dissociation (koff) rate constants, as well as the equilibrium dissociation constant (KD).[11]
Experimental Protocol:
-
Materials:
-
Purified protein of interest
-
This compound
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer
-
-
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface (e.g., using EDC/NHS for amine coupling).
-
Inject the purified protein to immobilize it on the surface.
-
Deactivate any remaining active groups.
-
-
Binding Analysis:
-
Flow a series of concentrations of IP4 over the sensor surface and record the binding response.
-
After each injection, flow running buffer over the surface to monitor dissociation.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable kinetic model to determine kon and koff.
-
The KD can be calculated as koff / kon or determined from a steady-state affinity analysis.
-
-
Quantitative Data Summary
The following table summarizes available quantitative data for the interaction of various inositol phosphates with proteins. It is important to note that specific binding data for this compound is limited in the current literature. The data for related compounds can serve as a valuable reference for experimental design.
| Inositol Phosphate | Interacting Protein/Antibody | Technique | Affinity (KD or IC50) | Reference |
| Ins(1,4,5)P3 | PLCδ PH domain | SPR | 126 ± 23 nM (KD) | [1] |
| L-Ins(1,4,5)P3 | PLCδ PH domain | SPR | 262 ± 72 nM (KD) | [1] |
| Ins(1,3,4,5)P4 | EST684797-PH domain | ITC | 43 nM (KD) | [13] |
| Ins(1,3,4)P3 | EST684797-PH domain | ITC | 49 nM (KD) | [13] |
| Ins(1,4,5)P3 | Anti-Ins(1,4,5)P3 Antibody | ELISA | 12 nM (IC50) | [14] |
| Ins(1,3,4,5)P4 | Anti-Ins(1,4,5)P3 Antibody | ELISA | 730 nM (IC50) | [14] |
| Ins(1,4,5)P3 | Ins(1,4,5)P3 Receptor | Binding Assay | 2.3 ± 0.2 nM (KD) | [15] |
| D-Ins(1,4,5)P3 | PLC-δ1 | Binding Assay | 5.4 ± 0.5 µM (IC50) | [16] |
Conclusion
The study of this compound-protein interactions is essential for a complete understanding of inositol phosphate signaling. The techniques outlined in this document, including HTRF, biotin pull-down assays, ITC, and SPR, provide a powerful toolkit for researchers to identify and characterize these interactions. While direct quantitative data for IP4 binding remains to be extensively explored, the methodologies presented here offer robust approaches for advancing our knowledge in this critical area of cell biology and drug discovery.
References
- 1. novapublishers.com [novapublishers.com]
- 2. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 4. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Identification of myo-inositol-binding proteins by using the biotin pull-down strategy in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of myo-inositol-binding proteins by using the biotin pull-down strategy in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and characterization of a D-myo-inositol 1,4,5-trisphosphate-specific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modification of a competitive protein binding assay for determination of inositol 1,4,5-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
challenges in D-myo-Inositol 4-monophosphate purification from cell lysates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of D-myo-Inositol 4-monophosphate (D-myo-Ins(4)P1) from cell lysates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Possible Cause | Suggested Solution |
| Low Yield of D-myo-Ins(4)P1 | Incomplete Cell Lysis: Insufficient disruption of cell membranes to release intracellular contents. | - Optimize lysis buffer with appropriate detergents (e.g., Triton X-100, NP-40).- Employ mechanical disruption methods such as sonication or homogenization on ice. |
| Degradation of D-myo-Ins(4)P1: Presence of active phosphatases in the cell lysate.[1] | - Perform all extraction and purification steps at 4°C to minimize enzymatic activity.[1]- Include phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) in the lysis buffer. | |
| Inefficient Binding to Purification Resin: Suboptimal conditions for affinity or ion-exchange chromatography. | - For ion-exchange chromatography, ensure the pH of the loading buffer allows for proper charge interaction between D-myo-Ins(4)P1 and the resin.- For affinity chromatography, verify the integrity and binding capacity of the affinity matrix. | |
| Loss During Washing Steps: D-myo-Ins(4)P1 prematurely eluting from the column during washes. | - Use wash buffers with an ionic strength high enough to remove non-specific binders but low enough to retain D-myo-Ins(4)P1.- Minimize the volume and duration of wash steps. | |
| Poor Purity of D-myo-Ins(4)P1 | Co-elution of Other Inositol (B14025) Phosphate (B84403) Isomers: Lack of resolution between different inositol monophosphate isomers.[2] | - Utilize a high-resolution separation technique such as High-Performance Liquid Chromatography (HPLC) with a suitable anion-exchange column.[2][3][4]- Optimize the gradient elution conditions (e.g., salt concentration, pH) to improve isomer separation.[2] |
| Contamination with Nucleotides: ATP and other nucleotides binding to the purification matrix.[1] | - Pre-treat the cell lysate with apyrase to degrade ATP.[1]- Optimize the wash steps in ion-exchange chromatography to selectively remove nucleotides before eluting D-myo-Ins(4)P1. | |
| Presence of Other Cellular Metabolites: Co-purification of other small molecules with similar chemical properties. | - Incorporate an additional purification step, such as size-exclusion chromatography, to separate molecules based on size.- Consider using a more specific affinity resin if available. | |
| Inconsistent Results | Variability in Cell Culture Conditions: Differences in cell density, growth phase, or stimulation can alter D-myo-Ins(4)P1 levels. | - Standardize cell culture protocols, including seeding density, growth media, and harvesting time.- Ensure consistent stimulation conditions if studying signaling pathways. |
| Instability of D-myo-Ins(4)P1 in Storage: Degradation of the purified product over time. | - Store purified D-myo-Ins(4)P1 at -80°C in a buffer containing a cryoprotectant (e.g., glycerol).- Avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
1. What is the first critical step in purifying this compound from cell lysates?
The initial and most critical step is the rapid and efficient quenching of metabolic activity and subsequent cell lysis to release the intracellular contents while preserving the integrity of D-myo-Ins(4)P1. This is typically achieved by flash-freezing the cell pellet in liquid nitrogen and lysing the cells in an ice-cold acidic solution, such as perchloric acid or trichloroacetic acid, which also helps to precipitate proteins.[5]
2. How can I enrich for this compound from a complex cell lysate?
A highly effective method for enriching phosphorylated molecules like inositol phosphates is through the use of titanium dioxide (TiO2) beads.[6][7] In an acidic environment, the phosphate group of D-myo-Ins(4)P1 binds to the TiO2 beads. After washing away unbound contaminants, the enriched inositol phosphates can be eluted by increasing the pH.[6][7]
3. What type of chromatography is best suited for separating this compound from its isomers?
Anion-exchange High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating inositol phosphate isomers.[2][3][4] The separation is based on the differential interaction of the negatively charged phosphate groups with the positively charged stationary phase. A shallow salt or pH gradient is typically used for elution to achieve high resolution.[2]
4. How can I quantify the amount of purified this compound?
Quantification can be challenging due to the lack of a chromophore. Common methods include:
-
Mass Spectrometry (MS): Following separation by LC, MS can provide sensitive and specific quantification.[8]
-
Radioactive Labeling: Cells can be metabolically labeled with [3H]-myo-inositol, and the radioactivity in the purified fraction corresponding to D-myo-Ins(4)P1 can be measured by scintillation counting.
-
Enzymatic Assays: Specific phosphatases can be used to release inorganic phosphate, which can then be quantified using a colorimetric assay.
5. What are the expected levels of D-myo-Inositol monophosphates in cultured cells?
The intracellular concentrations of inositol monophosphates can vary significantly depending on the cell type and its metabolic state. The following table provides a summary of reported concentrations in different cell lines.
| Cell Line | Inositol Monophosphate Isomer(s) | Concentration (µM) | Reference |
| HL60 (human promyelocytic leukemia) | Ins(1)P and/or Ins(3)P | Predominant monophosphate | [9] |
| BAF3 (murine pro-B) | Ins(2)P | Most abundant monophosphate | [9] |
| Normal Human Myeloid Blasts | Ins(1)P and/or Ins(3)P | Predominant monophosphate | [9] |
| C8166 (HTLV-1 transformed T-helper) | Ins(1)P and/or Ins(3)P | Predominant monophosphate | [9] |
Experimental Protocols
Protocol 1: Extraction and Enrichment of Inositol Phosphates using Titanium Dioxide (TiO2) Beads
This protocol is adapted from established methods for the enrichment of inositol phosphates from cell lysates.[5][6][7]
Materials:
-
Cell pellet
-
Ice-cold 1 M Perchloric Acid (PCA)
-
Titanium dioxide (TiO2) beads
-
Wash Buffer: 1 M PCA
-
Elution Buffer: 10% Ammonium (B1175870) Hydroxide
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold 1 M PCA. Vortex vigorously for 1 minute and incubate on ice for 15 minutes with intermittent vortexing.
-
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully collect the supernatant, which contains the soluble inositol phosphates.
-
TiO2 Bead Preparation: Wash the required amount of TiO2 beads (typically 5-10 mg per sample) twice with 1 M PCA.
-
Binding: Add the clarified supernatant to the washed TiO2 beads. Incubate for 30 minutes at 4°C with gentle rotation to allow binding of the inositol phosphates.
-
Washing: Pellet the TiO2 beads by centrifugation at 3,000 x g for 2 minutes at 4°C. Discard the supernatant. Wash the beads twice with 1 mL of ice-cold 1 M PCA to remove non-specifically bound molecules.
-
Elution: Elute the bound inositol phosphates by resuspending the TiO2 beads in 200 µL of 10% ammonium hydroxide. Incubate for 10 minutes at room temperature with occasional vortexing.
-
Collection: Centrifuge at 3,000 x g for 2 minutes. Carefully collect the supernatant containing the purified inositol phosphates. Repeat the elution step once more and pool the supernatants.
-
Neutralization and Storage: Neutralize the eluate with an appropriate acid (e.g., formic acid) before downstream analysis or storage at -80°C.
Visualizations
Signaling Pathway of this compound
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Separation of inositol phosphates and glycerophosphoinositol phosphates by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of labeled inositol phosphate isomers by high-pressure liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC separation of inositol polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inositol Phosphates Purification Using Titanium Dioxide Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Technical Support Center: D-myo-Inositol 4-monophosphate (IP1) Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the stability of D-myo-Inositol 4-monophosphate (IP1) during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound (IP1) degradation during extraction?
A1: The primary causes of IP1 degradation during extraction are enzymatic activity and harsh chemical conditions. Phosphatases present in the biological sample can dephosphorylate IP1.[1][2][3] Additionally, certain inositol (B14025) phosphates can be labile under acidic conditions, which are often used for extraction.[4] Physical factors such as high temperatures can also accelerate degradation.
Q2: How does pH affect the stability of IP1 during extraction?
A2: The pH of the extraction buffer is critical for IP1 stability. Acidic conditions, typically using perchloric acid or trichloroacetic acid, are employed to precipitate proteins and lipids, thereby quenching enzymatic activity.[4][5] However, prolonged exposure to strong acids can lead to the degradation of inositol phosphates.[4] While lower inositol phosphates like IP1 are generally more stable than higher polyphosphates, it is crucial to perform acidic extraction steps at low temperatures (e.g., on ice) to minimize potential degradation.[4][5]
Q3: What is the optimal temperature for extracting IP1 to ensure its stability?
A3: To minimize enzymatic degradation and potential acid-catalyzed hydrolysis, all extraction steps should be performed at low temperatures, typically 4°C or on ice.[4][5] This is particularly important during tissue homogenization and acid precipitation steps.
Q4: Are there any specific reagents that can inhibit the degradation of IP1 during extraction?
A4: Yes, phosphatase inhibitors can be added to the extraction buffer to prevent enzymatic dephosphorylation of IP1. While not always explicitly mentioned for IP1, the general principle of inhibiting phosphatases is crucial for preserving all inositol phosphates.[3] Additionally, using a strong acid like perchloric acid helps to rapidly denature and precipitate proteins, including phosphatases.[4]
Q5: What are the recommended methods for quenching enzymatic activity when starting an IP1 extraction?
A5: The most common and effective method for quenching enzymatic activity is the rapid homogenization of the sample in a cold, strong acid solution, such as perchloric acid or trichloroacetic acid.[4] This procedure swiftly denatures enzymes, including phosphatases, that would otherwise degrade IP1.
Q6: How should I store my samples before and after extraction to ensure IP1 stability?
A6: For pre-extraction storage, it is best to flash-freeze tissue or cell samples in liquid nitrogen and store them at -80°C to prevent any changes in inositol phosphate (B84403) levels. Post-extraction, neutralized acidic extracts should also be stored at -80°C to ensure long-term stability of IP1.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable IP1 | Enzymatic Degradation: Phosphatases in the sample may have degraded the IP1. | Ensure rapid homogenization in ice-cold acid (e.g., perchloric acid) to quench enzyme activity immediately upon sample collection.[4] Work quickly and keep samples on ice throughout the procedure. |
| Acid Hydrolysis: Prolonged exposure to harsh acidic conditions may have degraded the IP1. | Minimize the time samples are in acidic solutions. Perform all acid incubation steps on ice to reduce the rate of potential hydrolysis.[4] | |
| Sample Loss during Extraction: IP1 may be lost during phase separation or purification steps. | Be careful during the removal of the precipitated protein and lipid layers. If using purification columns, ensure they are appropriate for retaining and eluting monophosphorylated inositols. | |
| High variability between replicate samples | Inconsistent Quenching: The time between sample collection and quenching of enzymatic activity may vary. | Standardize the sample handling procedure to ensure rapid and consistent quenching for all samples. |
| Incomplete Extraction: The extraction procedure may not be consistently releasing all the IP1 from the samples. | Ensure thorough homogenization of the tissue or cells to allow for complete extraction into the acidic solution. | |
| Precipitation of IP1: Inositol phosphates can form insoluble complexes with cations at low pH. | The addition of chelating agents like EDTA can help prevent the formation of these insoluble salts.[6] |
Quantitative Data on Inositol Phosphate Stability
| Condition | Effect on Inositol Phosphate Stability | Reference |
| Low Temperature (4°C or on ice) | Minimizes enzymatic degradation and acid-catalyzed hydrolysis. | [4][5] |
| Acidic pH (e.g., Perchloric Acid) | Quenches enzymatic activity but can cause degradation with prolonged exposure. | [4] |
| Presence of Phosphatases | Leads to rapid dephosphorylation and degradation. | [1][3] |
Experimental Protocols
Protocol for Extraction of this compound from Cell Culture
This protocol is adapted from methods described for the extraction of inositol phosphates, with a focus on preserving their stability.[4][5]
Materials:
-
Ice-cold 1 M Perchloric Acid (PCA)
-
Ice-cold deionized water
-
1.5 M K₂CO₃ / 5 mM EDTA
-
pH indicator paper or pH meter
-
Microcentrifuge (refrigerated at 4°C)
-
Vortex mixer
Procedure:
-
Cell Lysis and Quenching:
-
Aspirate the culture medium from the cell culture dish.
-
Immediately add 500 µL of ice-cold 1 M PCA to the dish.
-
Scrape the cells into the PCA solution and transfer to a microcentrifuge tube.
-
Incubate on ice for 15-20 minutes to allow for complete protein precipitation.[4]
-
-
Centrifugation:
-
Centrifuge the tubes at 18,000 x g for 5 minutes at 4°C.[4] The resulting pellet contains proteins and membranes, while the supernatant contains the soluble inositol phosphates.
-
-
Neutralization:
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube.
-
Add 1.5 M K₂CO₃ / 5 mM EDTA dropwise while vortexing until the pH of the solution is between 6 and 8. Check the pH using indicator paper or a pH meter. The addition of K₂CO₃ will cause the precipitation of potassium perchlorate.
-
Incubate on ice for 10 minutes to ensure complete precipitation.
-
-
Removal of Precipitate:
-
Centrifuge at 3,500 x g for 1 minute at 4°C.[4]
-
Carefully collect the supernatant, which now contains the neutralized extract with this compound.
-
-
Storage:
-
Store the neutralized extract at -80°C for future analysis.
-
Visual Guides
Caption: Inositol phosphate signaling pathway leading to the formation of this compound.
Caption: Experimental workflow for stable extraction of this compound.
Caption: Factors influencing the stability of this compound during extraction.
References
- 1. Degradation of inositol 1,3,4,5-tetrakisphosphates by porcine brain cytosol yields inositol 1,3,4-trisphosphate and inositol 1,4,5-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Inositol Phosphates - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. udspace.udel.edu [udspace.udel.edu]
- 4. Inositol Phosphates Purification Using Titanium Dioxide Beads [bio-protocol.org]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
Technical Support Center: D-myo-Inositol 4-monophosphate (IP1) Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of D-myo-Inositol 4-monophosphate (IP1). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the accurate quantification of IP1.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in analyzing this compound (IP1) by mass spectrometry?
A1: The analysis of IP1 by mass spectrometry is challenging due to its high polarity, the presence of multiple positional isomers, and its relatively low abundance in complex biological matrices.[1][2] These factors can lead to issues with chromatographic retention, ion suppression, and difficulty in distinguishing IP1 from its isomers.[1]
Q2: What are the main sources of interference in IP1 mass spectrometry?
A2: The primary sources of interference are:
-
Isomeric Interference: Inositol (B14025) monophosphates exist as multiple isomers (e.g., IP1, IP2, IP3, etc.) that are isobaric, meaning they have the same mass-to-charge ratio (m/z).[3] Distinguishing this compound from these other isomers is a critical challenge.
-
Matrix Effects: Components of the biological sample (e.g., salts, lipids, sugars) can co-elute with IP1 and suppress or enhance its ionization, leading to inaccurate quantification.[4][5] Glucose, in particular, is a known interfering compound in inositol analysis due to its similar mass and potential for co-elution.[6]
-
In-source Fragmentation: Higher-order inositol phosphates (e.g., IP2, IP3) can fragment within the mass spectrometer's ion source, generating ions with the same m/z as IP1, leading to overestimation.[3][7]
Q3: How can I differentiate this compound from its isomers?
A3: Differentiating IP1 from its isomers requires a combination of effective chromatographic separation and mass spectrometric techniques:
-
Chromatography: Anion-exchange chromatography is a common method for separating inositol phosphate (B84403) isomers based on their charge.[8] Hydrophilic interaction liquid chromatography (HILIC) can also be employed.
-
Derivatization: Methylation of the phosphate groups can improve chromatographic separation on reverse-phase columns and enhance ionization efficiency.[1][9]
-
Tandem Mass Spectrometry (MS/MS): By carefully selecting precursor and product ion transitions (Selected Reaction Monitoring, SRM), it is possible to achieve some degree of isomer specificity based on their unique fragmentation patterns.[1]
Q4: What is the recommended ionization mode for IP1 analysis?
A4: Negative ion mode electrospray ionization (ESI) is generally recommended for the analysis of inositol phosphates. The phosphate group is acidic and readily forms a deprotonated molecule [M-H]⁻, leading to better sensitivity compared to the positive ion mode.[10][11]
Troubleshooting Guides
This section provides step-by-step guidance for common problems encountered during IP1 mass spectrometry analysis.
Issue 1: No or Low IP1 Signal
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Extraction | Review your sample preparation protocol. Ensure complete cell lysis and efficient extraction of polar analytes. Consider comparing different extraction methods (see Table 1). |
| Sample Degradation | Inositol phosphates can be degraded by phosphatases. Work quickly on ice and use phosphatase inhibitors during sample preparation.[12] |
| Poor Ionization | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).[13] Ensure the mobile phase is compatible with ESI and contains appropriate additives to promote ionization. |
| Incorrect MS/MS Transition | Verify the precursor and product ions for IP1. For the deprotonated molecule [M-H]⁻, the precursor ion will have an m/z of 259.0. Product ions can be generated by fragmentation of the inositol ring. |
| Instrument Contamination | A contaminated ion source or transfer optics can lead to signal suppression. Perform routine cleaning and maintenance of your mass spectrometer.[14] |
| LC System Issues | Check for leaks, clogs, or pump malfunctions in your LC system.[13] Ensure the column is properly conditioned and has not exceeded its lifetime. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Causes and Solutions:
| Cause | Solution |
| Column Overload | Inject a smaller sample volume or dilute your sample. |
| Secondary Interactions | The phosphate group of IP1 can interact with active sites on the column or in the LC system. Use a column specifically designed for polar analytes or add a competing agent to the mobile phase. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition and pH to improve peak shape. Ensure the injection solvent is compatible with the mobile phase.[15] |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and mass spectrometer to reduce peak broadening.[15] |
Issue 3: High Background Noise
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents.[16] Prepare fresh mobile phases daily. |
| Matrix Effects | Implement a more rigorous sample clean-up procedure to remove interfering matrix components.[17] Consider using a divert valve to direct the early-eluting, unretained components to waste. |
| Carryover | Inject a blank sample after a high-concentration sample to check for carryover. If present, optimize the needle wash procedure on your autosampler.[18] |
| Instrument Contamination | Clean the ion source and other components of the mass spectrometer as recommended by the manufacturer.[14] |
Data Presentation
Table 1: Comparison of Sample Preparation Methods for IP1 Analysis
| Method | Principle | Advantages | Disadvantages |
| Protein Precipitation (e.g., with perchloric acid) | Proteins are denatured and precipitated by the acid, leaving small molecules like IP1 in the supernatant. | Simple, fast, and inexpensive. | May not effectively remove all interfering matrix components. |
| Liquid-Liquid Extraction (LLE) | IP1 is partitioned between two immiscible liquid phases to separate it from interfering compounds. | Can provide a cleaner sample than protein precipitation. | Can be labor-intensive and may result in lower recovery if not optimized. |
| Solid-Phase Extraction (SPE) | IP1 is retained on a solid sorbent while interfering compounds are washed away. Titanium dioxide (TiO2) cartridges are often used for phosphopeptide and phosphometabolite enrichment.[1] | Provides excellent sample clean-up and can be used to concentrate the sample. | Requires method development to optimize loading, washing, and elution steps. |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
This protocol is a general guideline and may require optimization for specific cell types.
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Add 1 mL of ice-cold 0.5 M perchloric acid to the cell pellet. Vortex vigorously for 1 minute and incubate on ice for 15 minutes.
-
Protein Precipitation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.
-
Neutralization: Carefully transfer the supernatant to a new tube and neutralize with 2 M KOH. A precipitate of potassium perchlorate (B79767) will form.
-
Salt Removal: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.
-
Sample Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for IP1 Analysis
-
LC System: A reverse-phase C18 column or a HILIC column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from high aqueous to high organic content.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Precursor Ion (m/z): 259.0 [M-H]⁻
-
Product Ions (m/z): Monitor characteristic fragment ions for IP1. The transition m/z 259.0 → 97.0 (H2PO4⁻) is a common choice.
Visualizations
Caption: Simplified phosphoinositide signaling pathway showing the generation of IP1.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High‐resolution mass spectrometric analysis of myo‐inositol hexakisphosphate using electrospray ionisation Orbitrap - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effect in F₂-isoprostanes quantification by HPLC-MS/MS: a validated method for analysis of iPF₂α-III and iPF₂α-VI in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Quantitation of Inositol Phosphates by HPLC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]
- 9. Quantitative structural characterization of phosphatidylinositol phosphates from biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. IP-MS Sample Preparation Guidelines - Creative Proteomics [creative-proteomics.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. insights.allumiqs.com [insights.allumiqs.com]
- 17. Control of matrix effects in the analysis of urinary F2-isoprostanes using novel multidimensional solid-phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. zefsci.com [zefsci.com]
Navigating the Separation of Inositol Monophosphate Isomers: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful separation and quantification of inositol (B14025) monophosphate (IP1) isomers are critical for advancing research in cellular signaling and drug development. However, the inherent structural similarities and polar nature of these molecules present significant analytical challenges. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower researchers in optimizing their HPLC-based separation of inositol monophosphate isomers.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems encountered during the HPLC separation of inositol monophosphate isomers, offering systematic solutions to enhance resolution, sensitivity, and reproducibility.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Peak Co-elution | - Inappropriate column chemistry.- Mobile phase pH is not optimal for ionization differences.- Insufficient ionic strength of the mobile phase.- Gradient slope is too steep. | - Column Selection: Employ a strong anion exchange (SAX) column, as it is a highly effective method for separating inositol phosphates.[1][2] Alternatively, consider Hydrophilic Interaction Liquid Chromatography (HILIC) or a reversed-phase column with a micellar mobile phase.[3][4]- pH Adjustment: Carefully adjust the mobile phase pH to maximize the charge differences between isomers.[5][6] Small changes in pH can significantly impact resolving ability.[5]- Optimize Mobile Phase: Increase the buffer concentration or add inorganic salts to the mobile phase to improve interaction with the stationary phase.[3][4]- Gradient Optimization: Lengthen the gradient time or use a segmented gradient to improve the separation of closely eluting peaks. |
| Peak Tailing / Asymmetric Peaks | - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH. | - Mobile Phase Modification: Add a competing salt to the mobile phase to minimize secondary interactions.- Reduce Sample Load: Decrease the injection volume or the concentration of the sample.- pH Adjustment: Ensure the mobile phase pH is appropriate for the column type to achieve optimal peak shape. For HILIC, a higher pH can sometimes improve peak shape.[4] |
| Low Sensitivity / Poor Detection | - Inadequate detection method for non-UV absorbing compounds.- Low abundance of isomers in the sample. | - Detector Selection: Use Pulsed Amperometric Detection (PAD) with High-Performance Anion-Exchange Chromatography (HPAEC), which is highly sensitive for polyhydroxylated compounds like inositols.[7][8] Mass Spectrometry (MS) or a Charged Aerosol Detector (CAD) are also suitable alternatives.[4]- Sample Preparation: For biological samples with low analyte concentrations, consider radiolabeling with [3H]myo-inositol to enhance detection sensitivity.[2][9] |
| Irreproducible Retention Times | - Fluctuations in mobile phase composition.- Column degradation.- Temperature variations. | - Mobile Phase Preparation: Ensure accurate and consistent preparation of mobile phase buffers. Degas the mobile phase prior to use.[5]- Column Care: Use a guard column to protect the analytical column. Flush and store the column according to the manufacturer's recommendations.- Temperature Control: Use a column oven to maintain a constant temperature throughout the analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for separating inositol monophosphate isomers?
A1: Strong Anion Exchange (SAX)-HPLC is a widely used and effective technique for the separation of inositol phosphate (B84403) isomers due to their negative charges.[1][2] High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is another highly sensitive and popular method.[8][10]
Q2: My inositol monophosphate isomers are not UV active. What detection method should I use?
A2: Since inositol monophosphates lack a UV chromophore, alternative detection methods are necessary. Pulsed Amperometric Detection (PAD) is an excellent choice as it is highly sensitive for hydroxylated compounds.[7][8] Other suitable detectors include Mass Spectrometry (MS) and Charged Aerosol Detectors (CAD).[4] For enhanced sensitivity with biological samples, radiolabeling followed by an in-line radioactive flow detector can be employed.[3]
Q3: How can I improve the resolution between closely eluting isomers?
A3: Optimizing the mobile phase is crucial. Small adjustments to the pH can significantly alter the elution profile and improve resolution.[5] Additionally, modifying the ionic strength of the mobile phase by adjusting the buffer concentration or adding salts can enhance separation.[3] Employing a shallower gradient during elution can also help to separate peaks that are close together.
Q4: What are the advantages of using a reversed-phase column with a micellar mobile phase?
A4: This method provides an alternative to ion-exchange HPLC.[3] The use of a surfactant in the mobile phase, such as hexadecyltrimethylammonium hydroxide (B78521) (HDTMA+OH-), allows for the separation of isomers based on a mixed mechanism of electrostatic forces and micelle formation.[3] A key advantage is the use of low-quenching solvents that are compatible with in-line radioactive flow detectors.[3]
Q5: Are there any specific considerations for sample preparation?
A5: Yes, proper sample preparation is critical for effective separation.[5][6] For biological samples, this may involve extraction and purification steps to remove interfering substances. If using radiolabeling, it's important to ensure efficient incorporation of the label into the inositol phosphates. For samples where inositol is linked via a phosphate ester, hydrolysis with 6 N HCl at 110°C for 24 hours may be required.[11]
Experimental Protocols
Protocol 1: Separation of Inositol Monophosphate Isomers using SAX-HPLC
This protocol outlines a general method for the separation of inositol monophosphate isomers using a strong anion exchange column.
Workflow Diagram:
Caption: Workflow for SAX-HPLC analysis of inositol monophosphates.
Methodology:
-
Column: Strong Anion Exchange (SAX) HPLC column.
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: High concentration ammonium (B1175870) phosphate buffer (e.g., 1.25 M (NH₄)₂HPO₄, adjusted to pH 3.8 with H₃PO₄).
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 60-90 minutes), followed by a column wash and re-equilibration. The exact gradient will need to be optimized based on the specific isomers of interest.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: For radiolabeled samples, an in-line scintillation counter is used. For non-labeled samples, a suitable detector like a CAD or MS is required.
-
Sample Preparation: Biological samples are typically extracted with an acid (e.g., perchloric acid or trichloroacetic acid), neutralized, and filtered before injection.[2][9]
Protocol 2: HPAEC-PAD for Inositol Isomer Analysis
This protocol details a method for the analysis of inositol isomers using high-performance anion-exchange chromatography with pulsed amperometric detection.
Troubleshooting Logic Diagram:
Caption: Troubleshooting logic for HPAEC-PAD analysis.
Methodology:
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis, such as a Dionex CarboPac™ MA1 or PA20 column.[8][10][12]
-
Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate (B1210297). A typical starting condition is a low concentration of NaOH (e.g., 50 mM), with a gradient of increasing sodium acetate to elute the more highly charged species.[13]
-
Flow Rate: Typically in the range of 0.4-1.0 mL/min.[10][12]
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode. The waveform potentials and durations should be optimized for carbohydrate detection.
-
Sample Preparation: Samples should be dissolved in deionized water and filtered through a 0.2 µm filter before injection. For dietary supplements, ultrasonication may be used to aid dissolution.[10]
References
- 1. Analyses of Inositol Phosphates and Phosphoinositides by Strong Anion Exchange (SAX)-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC [jove.com]
- 3. High-performance liquid chromatographic separation of inositol phosphate isomers employing a reversed-phase column and a micellar mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolites – A Serious Challenge for LC/MS Separations and Usual Detection Techniques [sigmaaldrich.com]
- 5. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]
- 6. HPLC separation of inositol polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of myo-inositol and D-chiro-inositol in dietary supplements by high-performance anion exchange chromatography with pulsed amperometric detection (HPAEC-PAD) | Tạp chí Kiểm nghiệm và An toàn thực phẩm [vjol.info.vn]
- 11. Analysis of inositol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Inositol Phosphate Antibody Cross-Reactivity
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting cross-reactivity issues encountered with inositol (B14025) phosphate (B84403) antibodies.
Frequently Asked Questions (FAQs)
Q1: What is antibody cross-reactivity and why is it a concern with inositol phosphate antibodies?
Antibody cross-reactivity occurs when an antibody raised against a specific antigen (in this case, a particular inositol phosphate isomer) also binds to other, structurally similar molecules.[1] This is a significant concern for inositol phosphate research because of the high structural similarity between the various inositol phosphate isomers. For instance, an antibody designed to detect Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) might also bind to Inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4) due to shared structural motifs.[2] This can lead to inaccurate quantification and false-positive results, ultimately compromising the integrity of experimental data.
Q2: How can I initially assess the potential cross-reactivity of an inositol phosphate antibody?
A preliminary check for potential cross-reactivity can be done by performing a sequence alignment of the antibody's immunogen against other related proteins or molecules.[1] The NCBI BLAST tool is a valuable resource for this purpose.[1] By comparing the immunogen sequence to other inositol phosphate structures, you can estimate the likelihood of off-target binding.
Q3: My ELISA results show high background. Could this be due to cross-reactivity?
High background in an ELISA can indeed be a sign of cross-reactivity, but it can also result from several other factors. These include insufficient blocking, suboptimal antibody concentrations, or issues with the washing steps.[3][4] It is crucial to systematically troubleshoot each of these possibilities. If you suspect cross-reactivity, consider using a more specific blocking agent or optimizing your antibody dilutions.[5]
Q4: Are monoclonal or polyclonal antibodies better for avoiding cross-reactivity?
Monoclonal antibodies are generally preferred when high specificity is required, as they recognize a single epitope on the antigen. Polyclonal antibodies, on the other hand, recognize multiple epitopes and have a higher likelihood of cross-reacting with structurally similar molecules.[1] If you are experiencing cross-reactivity with a polyclonal antibody, switching to a monoclonal antibody could be a viable solution.[1][6]
Q5: Can I do anything to my sample to reduce non-specific binding?
Yes, sample preparation can influence non-specific binding. For certain sample types, such as serum or plasma, matrix effects can cause interference.[7] Diluting the sample may help reduce these effects.[7] Additionally, for some applications, specialized assay diluents are available that are formulated to minimize cross-reactivity and non-specific binding.[7]
Troubleshooting Guides
Guide 1: High Background or Non-Specific Signal in Immunoassays
Problem: Your immunoassay (e.g., ELISA, Western Blot) shows high background noise or signal in negative controls, potentially masking the specific signal from your target inositol phosphate.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent or extend the blocking time.[4] Consider switching to a different blocking buffer, such as one containing non-mammalian proteins or a protein-free formulation, to avoid cross-reactivity with assay components.[5][7] |
| Suboptimal Antibody Concentration | Titrate both the primary and secondary antibody concentrations to find the optimal balance between specific signal and background noise.[4] Using too high a concentration can lead to increased non-specific binding.[4] |
| Inadequate Washing | Increase the number of wash steps or the duration of each wash. Adding a detergent like Tween 20 to the wash buffer can also help reduce non-specific interactions.[4] |
| Cross-Reactivity of Secondary Antibody | If you are using a secondary antibody that might recognize endogenous immunoglobulins in your sample (e.g., mouse-on-mouse staining), this can cause high background.[8] Include a control where the primary antibody is omitted to check for this.[8] Using a directly conjugated primary antibody can circumvent this issue.[1] |
| Cross-Reactivity of Primary Antibody | The primary antibody may be binding to other structurally similar inositol phosphate isomers. To confirm this, perform a competition assay. |
Guide 2: Confirming Specificity of a Phospho-Specific Inositol Phosphate Antibody
Problem: You need to verify that your antibody specifically recognizes the phosphorylated form of your target and not the non-phosphorylated version.
Validation Workflow:
Caption: Workflow for validating phospho-specific antibodies.
Expected Results:
-
Specific Antibody: The phospho-specific antibody should show a strong signal in the untreated sample and a significantly reduced or absent signal in the phosphatase-treated sample.[9][10]
-
Total Protein Control: The antibody for the total protein should show a consistent signal in both the treated and untreated samples, confirming equal protein loading.[10]
Key Experimental Protocols
Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to quantify the degree of cross-reactivity of an inositol phosphate antibody with structurally related isomers.
Methodology:
-
Coating: Coat a 96-well microplate with the target inositol phosphate antigen.
-
Blocking: Block the plate with a suitable blocking buffer to prevent non-specific binding.[3]
-
Competition: In separate tubes, pre-incubate the primary antibody with varying concentrations of the target inositol phosphate (as a positive control) and potential cross-reacting inositol phosphate isomers.
-
Incubation: Add the pre-incubated antibody-antigen mixtures to the coated and blocked wells.
-
Detection: Add a labeled secondary antibody that binds to the primary antibody.
-
Substrate Addition: Add a substrate that will produce a measurable signal (e.g., colorimetric or fluorescent).
-
Data Analysis: The signal intensity will be inversely proportional to the amount of free antibody that bound to the coated plate. By comparing the inhibition curves of the different inositol phosphate isomers, you can determine the relative cross-reactivity. A significant shift in the IC50 value for a competing isomer indicates cross-reactivity.[2]
Immunoprecipitation (IP) followed by Mass Spectrometry (MS)
This advanced method provides definitive evidence of antibody specificity by identifying the exact molecule bound by the antibody.
Methodology:
-
Cell Lysis: Prepare cell or tissue lysates under conditions that preserve the integrity of inositol phosphates.
-
Immunoprecipitation: Incubate the lysate with your inositol phosphate antibody to form an antibody-antigen complex.
-
Capture: Use protein A/G beads to capture the antibody-antigen complex.
-
Washing: Thoroughly wash the beads to remove non-specifically bound molecules.
-
Elution: Elute the bound molecules from the beads.
-
Mass Spectrometry: Analyze the eluted sample by mass spectrometry to identify the precise inositol phosphate isomer(s) that were captured by the antibody.[9]
Signaling Pathway and Experimental Workflow Diagrams
Inositol Phosphate Signaling Pathway
Caption: Simplified overview of the inositol phosphate pathway.
Troubleshooting Logic for Cross-Reactivity
Caption: Decision tree for troubleshooting cross-reactivity.
References
- 1. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 2. Preparation and characterization of a D-myo-inositol 1,4,5-trisphosphate-specific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 4. biocompare.com [biocompare.com]
- 5. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - US [thermofisher.com]
- 6. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 9. typeshare.co [typeshare.co]
- 10. Immunoblot validation of phospho-specific antibodies using lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
preventing enzymatic degradation of D-myo-Inositol 4-monophosphate in samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the enzymatic degradation of D-myo-Inositol 4-monophosphate (IP1) in experimental samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during sample preparation and analysis, leading to the degradation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable IP1 levels | Enzymatic degradation during sample collection and processing: Inositol (B14025) phosphatases, particularly inositol monophosphatase (IMPase), rapidly dephosphorylate IP1 to myo-inositol. | Immediate quenching of enzymatic activity: Snap-freeze samples in liquid nitrogen immediately after collection. For cell cultures, rapidly aspirate the medium and add ice-cold quenching solution (e.g., 1 M perchloric acid) to the plate. |
| Suboptimal storage conditions: Prolonged storage at inappropriate temperatures can lead to continued enzymatic activity and degradation of IP1. | Store samples at -80°C: For long-term storage, samples should be maintained at -80°C. Avoid repeated freeze-thaw cycles. | |
| Inconsistent IP1 measurements between replicates | Variable time between sample collection and quenching: Inconsistent timing can lead to different degrees of enzymatic degradation across samples. | Standardize the workflow: Ensure that the time from sample collection to quenching is consistent for all samples. Work quickly and efficiently on ice. |
| Incomplete inactivation of phosphatases: Insufficient mixing with the quenching solution or using a suboptimal quenching method may not completely halt enzymatic activity. | Ensure thorough mixing with quenching solution: Vigorously vortex or homogenize the sample immediately after adding the quenching solution to ensure complete inactivation of enzymes. | |
| Artifactual inositol phosphate (B84403) isomers detected | Phosphate group migration during acid extraction: Strong acids, such as perchloric acid, can cause the migration of phosphate groups on the inositol ring, leading to the formation of isomers that were not originally present in the sample.[1] | Perform all acid extraction steps at 4°C: Keeping the samples cold during extraction minimizes the risk of phosphate group migration.[2] |
| Contamination from other sources of inositol phosphates. | Use high-purity reagents and dedicated labware: Ensure all solutions and equipment are free from contaminants that could interfere with the analysis. | |
| Poor recovery of IP1 after extraction | Incomplete extraction from the sample matrix: The extraction method may not be efficient in releasing all the IP1 from the sample. | Optimize the extraction protocol: The titanium dioxide (TiO₂) bead extraction method offers high affinity for phosphate groups and can improve recovery.[2][3] |
| Loss of sample during processing steps. | Careful handling during transfers and washes: Be meticulous during pipetting and centrifugation steps to avoid loss of the sample pellet or supernatant containing the analyte. |
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for the degradation of this compound (IP1)?
A1: The primary enzyme that degrades this compound is inositol monophosphatase (IMPase) . This enzyme catalyzes the dephosphorylation of IP1 to produce myo-inositol.[4]
Q2: How can I inhibit inositol monophosphatase (IMPase) activity in my samples?
A2: IMPase activity can be effectively inhibited by the inclusion of specific inhibitors in your lysis or extraction buffers. The two most common inhibitors are:
-
Lithium Chloride (LiCl): A well-established inhibitor of IMPase.[4][5][6][7]
-
L-690,330: A potent competitive inhibitor of IMPase.[5][6][8]
Q3: What are the recommended concentrations for IMPase inhibitors?
A3: The effective concentration of inhibitors can vary depending on the experimental system. However, based on published data, the following concentrations can be used as a starting point:
| Inhibitor | Type of Inhibition | IC₅₀ / Kᵢ | Recommended Starting Concentration |
| Lithium Chloride (LiCl) | Uncompetitive | IC₅₀: 1.6 mM (human brain) | 10-30 mM |
| L-690,330 | Competitive | Kᵢ: 0.19 - 0.42 µM (human/bovine) | 10 µM |
IC₅₀ and Kᵢ values are sourced from references[4][8][9].
Q4: Are there other phosphatases I should be concerned about?
A4: Yes, while IMPase is the direct degrading enzyme for IP1, other phosphatases can degrade higher inositol polyphosphates (IPs), which are precursors to IP1 in the inositol signaling pathway. These include:
-
Inositol polyphosphate 1-phosphatase (INPP1): Hydrolyzes the 1-position phosphate from inositol 1,4-bisphosphate and inositol 1,3,4-trisphosphate.[3]
-
Inositol polyphosphate 4-phosphatases (INPP4A and INPP4B): Dephosphorylate the 4-position phosphate of their substrates.
-
Multiple inositol polyphosphate phosphatase (MINPP1): Can dephosphorylate a range of inositol polyphosphates.
Inhibiting these enzymes can help preserve the entire inositol phosphate pool, including the precursors to IP1. A broad-spectrum phosphatase inhibitor cocktail can be considered if degradation of higher inositol phosphates is a concern.
Q5: What is the best method for quenching enzymatic activity in my samples?
A5: The most effective method for quenching enzymatic activity is to use an acidic solution, which denatures the enzymes. 1 M perchloric acid (HClO₄) is a commonly used and effective quenching agent.[2][3] It is crucial to add the ice-cold perchloric acid to the samples as rapidly as possible after collection. For adherent cells, the culture medium should be aspirated quickly, and the cells washed with ice-cold PBS before adding the perchloric acid directly to the plate.[3]
Q6: Can you provide a reliable protocol for extracting inositol phosphates?
A6: Yes, the Titanium Dioxide (TiO₂) Bead Extraction method is a highly efficient protocol for purifying inositol phosphates from biological samples.[2][3] This method takes advantage of the high affinity of TiO₂ for phosphate groups.
Experimental Protocols
Protocol 1: Quenching and Perchloric Acid Extraction of Inositol Phosphates
This protocol is adapted from established methods for the extraction of water-soluble inositol phosphates from cell cultures.[2][3]
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
1 M Perchloric Acid (HClO₄), ice-cold
-
Neutralization solution (e.g., 2 M KOH, 0.5 M HEPES)
-
Centrifuge capable of reaching 18,000 x g at 4°C
-
Vortex mixer
Procedure:
-
Cell Lysis:
-
For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 800 µL of ice-cold 1 M perchloric acid directly to the culture dish.
-
Incubate on ice for 10 minutes with intermittent vortexing or scraping to ensure complete cell lysis.
-
-
Protein Precipitation:
-
Transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 18,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the soluble inositol phosphates, and transfer it to a new pre-chilled tube.
-
-
Neutralization:
-
Neutralize the acidic extract by adding a neutralization solution dropwise while vortexing. Monitor the pH until it reaches ~7.0.
-
-
Sample Storage:
-
The neutralized extract can be used immediately for analysis or stored at -80°C for later use.
-
Protocol 2: Inositol Phosphate Purification using Titanium Dioxide (TiO₂) Beads
This protocol provides a method for the enrichment of inositol phosphates from an acidic extract.[2][3]
Materials:
-
Titanium dioxide (TiO₂) beads
-
1 M Perchloric Acid (HClO₄), ice-cold
-
10% Ammonium (B1175870) Hydroxide (B78521) (NH₄OH)
-
Centrifuge
-
Rotating mixer
Procedure:
-
Bead Preparation:
-
Weigh out approximately 4-5 mg of TiO₂ beads per sample.
-
Wash the beads once with water and then once with 1 M perchloric acid.
-
Resuspend the beads in 1 M perchloric acid.
-
-
Binding of Inositol Phosphates:
-
Add the prepared TiO₂ bead suspension to the acidic supernatant from the perchloric acid extraction (Protocol 1, step 3).
-
Incubate on a rotating mixer for 15 minutes at 4°C to allow the inositol phosphates to bind to the beads.
-
-
Washing:
-
Pellet the beads by centrifugation at 3,500 x g for 1 minute.
-
Discard the supernatant and wash the beads twice with ice-cold 1 M perchloric acid.
-
-
Elution:
-
To elute the bound inositol phosphates, add 200 µL of 10% ammonium hydroxide to the bead pellet and vortex briefly.
-
Incubate on a rotating mixer for 5 minutes at room temperature.
-
Centrifuge at 3,500 x g for 1 minute and collect the supernatant.
-
Repeat the elution step and pool the supernatants to ensure complete recovery.
-
-
Sample Concentration:
-
The eluted sample can be concentrated using a vacuum evaporator before analysis.
-
Visualizations
Enzymatic Degradation Pathway of this compound
Caption: Enzymatic degradation pathway leading to myo-inositol.
Experimental Workflow for IP1 Sample Preparation
Caption: Workflow for sample preparation to preserve IP1.
References
- 1. Inositol phosphates in the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INPP4B inositol polyphosphate-4-phosphatase type II B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Inositol-phosphate phosphatase - Wikipedia [en.wikipedia.org]
- 5. The structure of phosphoinositide phosphatases: Insights into substrate specificity and catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple Inositol Polyphosphate Phosphatase Compartmentalization Separates Inositol Phosphate Metabolism from Inositol Lipid Signaling [mdpi.com]
- 7. ovid.com [ovid.com]
- 8. Multiple inositol polyphosphate phosphatase: a hidden phytate digester with bioactive function potential in animal husbandry: review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing D-myo-Inositol 4-monophosphate (IP1) Detection Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of D-myo-Inositol 4-monophosphate (IP1) detection assays, particularly focusing on the widely used Homogeneous Time-Resolved Fluorescence (HTRF) platform.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the IP1-HTRF assay?
A1: The IP1-HTRF assay is a competitive immunoassay designed to quantify the accumulation of inositol (B14025) monophosphate (IP1) in cells, which is a stable downstream metabolite in the Gq/11 signaling pathway.[1][2] The assay principle relies on the competition between native IP1 produced by cells and a synthetic IP1 analog labeled with a fluorescent acceptor (d2) for binding to a monoclonal anti-IP1 antibody labeled with a fluorescent donor (Europium cryptate). When the donor and acceptor are in close proximity, Förster Resonance Energy Transfer (FRET) occurs. An increase in cellular IP1 displaces the d2-labeled IP1 from the antibody, leading to a decrease in the FRET signal. This signal is inversely proportional to the concentration of IP1 in the sample.[2]
Q2: Why is Lithium Chloride (LiCl) included in the stimulation buffer?
A2: Lithium chloride is a crucial component of the stimulation buffer as it inhibits the enzyme inositol monophosphatase, which is responsible for the degradation of IP1 into myo-inositol.[3][4] By blocking this degradation step, LiCl allows for the accumulation of IP1 within the cells upon Gq-coupled receptor activation, thereby amplifying the signal and increasing the assay window.[3][4]
Q3: What is the difference between adherent and suspension cell protocols, and which one should I choose?
A3: The choice between an adherent and a suspension cell protocol depends on the cell type and experimental goals.
-
Adherent Cell Protocol: Cells are seeded in microplates and allowed to attach and grow overnight. This format is often considered more physiologically relevant for cell types that naturally grow attached. It generally requires fewer cells to achieve a robust signal compared to suspension protocols.[3][5]
-
Suspension Cell Protocol: Cells are prepared as a suspension and added to the microplate immediately before the assay. This method is often faster and more amenable to high-throughput screening (HTS) workflows. However, it may require a higher cell density to generate a comparable signal to the adherent format.[3][5]
The decision should be based on your specific cell line's characteristics and the desired throughput of your experiment.[3]
Q4: How stable are the HTRF reagents and the final signal?
A4: The HTRF reagents (IP1-d2 and anti-IP1 cryptate) are stable for extended periods when stored correctly. Working solutions can be stable for up to 96 hours at room temperature or 4°C.[6] The final HTRF signal is also highly stable, with measurements remaining consistent for at least eight days when plates are stored at room temperature.[6] This stability provides flexibility in experimental timing and allows for re-reading plates if necessary.[6]
Troubleshooting Guides
Low Signal or Poor Assay Window
Problem: I am observing a very low HTRF signal, or the difference between my stimulated and unstimulated wells (assay window) is too small.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Cell Number | Perform a cell titration experiment to determine the optimal cell density for your specific cell line. Too few cells will produce insufficient IP1, while too many cells can lead to high basal IP1 levels and a reduced assay window.[3][7] |
| Insufficient Agonist Stimulation Time | Optimize the agonist incubation time. The kinetics of IP1 accumulation can vary between different receptors and cell lines. A time-course experiment (e.g., 15, 30, 60, 120 minutes) is recommended.[2][8] |
| Low Receptor Expression | If using a transiently or stably transfected cell line, verify the expression level of the Gq-coupled receptor. Low expression will result in a weak signal.[8] |
| Inefficient Gq Coupling | Some GPCRs may not couple efficiently to the Gq pathway in the chosen cell line. Consider co-expressing a promiscuous G protein, such as Gα15 or Gα16, to enhance the signal.[8] |
| Agonist Potency or Concentration Issues | Verify the potency and concentration of your agonist. Ensure it has not degraded. Perform a full dose-response curve to confirm you are using an appropriate concentration (typically EC80 for antagonist mode).[2] |
| Incorrect Plate Reader Settings | Ensure your plate reader is certified for HTRF and that you are using the correct settings for Terbium cryptate donor and red acceptor (excitation at ~320-340 nm, emission at 620 nm and 665 nm).[9][10] An incorrect delay time or integration time will significantly impact the signal.[7] |
| Reagent Degradation | Ensure that the HTRF reagents have been stored and handled correctly. Avoid multiple freeze-thaw cycles.[6][7] |
High Background Signal
Problem: The HTRF signal in my negative control (unstimulated) wells is excessively high, reducing the assay window.
| Possible Cause | Troubleshooting Steps |
| Constitutive Receptor Activity | The receptor may have high basal activity, leading to IP1 production even without an agonist. This can be confirmed by comparing with a parental cell line lacking the receptor. If this is the case, the assay can be used to screen for inverse agonists.[2] |
| High Cell Density | Seeding too many cells per well can lead to high background IP1 levels. Optimize the cell number as described in the "Low Signal" section.[3] |
| Autofluorescence from Media or Compounds | Phenol (B47542) red in cell culture media can contribute to background fluorescence. Using phenol red-free media for the assay is recommended. Test compounds can also be autofluorescent; run a control well with the compound in the absence of cells to check for this.[7] |
| Light Leakage or Non-Optimal Plates | Use opaque, white microplates specifically designed for fluorescence assays to minimize light scatter and well-to-well crosstalk.[11] Ensure the plate is properly sealed during incubation and reading.[7] |
| Contamination | Microbial contamination can lead to non-specific signals. Ensure proper aseptic techniques during cell culture and assay setup. |
| Reader Settings Not Optimized | An unoptimized read height or incorrect gain settings on the plate reader can contribute to high background. Perform plate and read height optimization as recommended by the instrument manufacturer.[10][12] |
Data Presentation: Quantitative Assay Parameters
The following tables summarize key quantitative data to aid in assay optimization and performance evaluation.
Table 1: Impact of Cell Density on Assay Performance (Adherent vs. Suspension CHO-M1 Cells) [5]
| Cell Format | Cells per Well | Signal-to-Background (S/B) Ratio | Carbachol EC50 (nM) |
| Adherent | 1,000 | 1.84 | ~500 |
| Adherent | 2,000 | 2.40 | ~500 |
| Adherent | 3,000 | 3.01 | ~500 |
| Adherent | 4,000 | 3.39 | ~500 |
| Suspension | 2,000 | < 2 | Not Determined |
| Suspension | 4,000 | < 2 | Not Determined |
| Suspension | 10,000 | 3.56 | ~500 |
Table 2: Representative Agonist Potencies (EC50) in IP1-HTRF Assays [8]
| Receptor (Expression) | Cell Line | Agonist | EC50 |
| M1 Muscarinic (stable) | CHO | Carbachol | 535 nM |
| TRH1/Gq (stable) | CHO-K1 | TRH | 0.8 nM |
| mGluR 1/Gq (transient) | HEK293 | Quisqualate | 113 nM |
| mGluR 5/Gq (transient) | HEK293 | Quisqualate | 13 nM |
| P2Y1/Gq (endogenous) | HEK293 | ATP | 1.6 µM |
Table 3: Assay Quality Metrics
| Parameter | Description | Recommended Value | Reference |
| Z'-Factor | A statistical measure of assay robustness that considers both the signal window and data variability. | > 0.5 for HTS | [13] |
| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the positive control to the mean signal of the negative control. | Assay dependent, but higher is generally better. | [5] |
| Coefficient of Variation (%CV) | A measure of the variability of replicate wells. | < 10-15% | [10] |
Experimental Protocols
Protocol 1: IP1 Detection in Adherent Cells (384-well format)
This protocol is adapted from established methodologies.[3][8]
-
Cell Seeding:
-
Trypsinize and count cells.
-
Resuspend cells in complete growth medium to the desired concentration (e.g., determined from cell titration).
-
Dispense 20 µL of the cell suspension into each well of a white, solid-bottom 384-well tissue culture-treated plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Agonist/Antagonist Treatment:
-
Prepare agonist and antagonist dilutions in 1x stimulation buffer containing LiCl.
-
Gently remove the cell culture medium from the plate.
-
For antagonist mode, add 10 µL of antagonist solution and incubate for 15-30 minutes at 37°C.
-
Add 10 µL of agonist solution (or buffer for unstimulated controls) to each well.
-
Incubate for the optimized stimulation time (e.g., 60 minutes) at 37°C.
-
-
Cell Lysis and HTRF Reagent Addition:
-
Prepare the IP1-d2 and anti-IP1 cryptate working solutions in the provided lysis buffer.
-
Add 5 µL of the IP1-d2 working solution to each well.
-
Add 5 µL of the anti-IP1 cryptate working solution to each well.
-
Seal the plate and incubate for 1 hour at room temperature, protected from light.
-
-
Signal Detection:
-
Remove the plate seal.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
Protocol 2: IP1 Detection in Suspension Cells (384-well format)
This protocol is adapted from established methodologies.[3][14]
-
Cell Preparation:
-
Harvest and count cells.
-
Wash the cells once with phosphate-free buffer (e.g., HBSS).
-
Resuspend the cell pellet in 1x stimulation buffer containing LiCl to the desired concentration.
-
-
Assay Plate Preparation:
-
Dispense 10 µL of the cell suspension into each well of a white, solid-bottom 384-well plate.
-
For antagonist mode, add 5 µL of antagonist solution and incubate for 15-30 minutes at 37°C.
-
Add 5 µL of agonist solution (or buffer for unstimulated controls) to each well.
-
Incubate for the optimized stimulation time (e.g., 60 minutes) at 37°C.
-
-
Cell Lysis and HTRF Reagent Addition:
-
Prepare the IP1-d2 and anti-IP1 cryptate working solutions in the provided lysis buffer.
-
Add 5 µL of the IP1-d2 working solution to each well.
-
Add 5 µL of the anti-IP1 cryptate working solution to each well.
-
Seal the plate and incubate for 1 hour at room temperature, protected from light.
-
-
Signal Detection:
-
Remove the plate seal.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
Mandatory Visualizations
Caption: Gq signaling pathway leading to IP1 accumulation.
Caption: General experimental workflow for an IP1-HTRF assay.
Caption: Troubleshooting decision tree for IP1 assays.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Optimized HTRF settings for SpectraMax multi-mode microplate readers [moleculardevices.com]
- 10. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 11. Optimization of an HTRF Assay for the Detection of Soluble Mutant Huntingtin in Human Buffy Coats: A Potential Biomarker in Blood for Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. bmglabtech.com [bmglabtech.com]
addressing low abundance of D-myo-Inositol 4-monophosphate in samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low abundance of D-myo-Inositol 4-monophosphate in their samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound (Ins(4)P1) is a key metabolic intermediate in the inositol (B14025) phosphate (B84403) signaling pathway.[1][2] It is a phosphorylated form of myo-inositol and serves as a precursor for the synthesis of more complex inositol phosphates, such as inositol triphosphate (IP3), which are critical second messengers in cellular signaling.[1] These signaling pathways regulate a wide array of cellular processes, making the accurate measurement of intermediates like Ins(4)P1 crucial for understanding cellular function and disease.
Q2: Why am I observing low levels or no signal for this compound in my samples?
A2: The low abundance of this compound in biological samples can be attributed to several factors:
-
Rapid Metabolic Turnover: As a metabolic intermediate, Ins(4)P1 can be rapidly converted to other inositol phosphates by cellular kinases and phosphatases, resulting in low steady-state levels.
-
Enzymatic Degradation: During sample collection and processing, endogenous phosphatases can dephosphorylate inositol phosphates.[3] It is critical to inhibit these enzymes immediately upon cell lysis.
-
Low Endogenous Concentrations: The basal concentration of inositol monophosphates can be low in many cell types and tissues compared to more abundant polyphosphorylated forms.
-
Sample Loss During Preparation: Inositol phosphates can be lost during extraction and cleanup procedures if the protocol is not optimized.
-
Analytical Sensitivity: The concentration of Ins(4)P1 in your sample may be below the limit of detection (LOD) of your analytical method.
Q3: How can I improve the recovery of this compound from my samples?
A3: To enhance the recovery of this low-abundance analyte, consider the following:
-
Immediate Enzyme Inactivation: Use an acidic extraction method (e.g., with perchloric acid or trichloroacetic acid) to precipitate proteins and inactivate phosphatases that can degrade your target analyte.
-
Enrichment with Titanium Dioxide (TiO2) Beads: Due to its low concentration, enrichment of Ins(4)P1 is often necessary. TiO2 beads have a high affinity for phosphate groups and can be used to selectively capture and concentrate inositol phosphates from complex biological samples.
-
Optimization of Extraction Protocol: Ensure your extraction protocol is validated for inositol phosphates. Factors such as the choice of acid, extraction time, and temperature can influence recovery.
-
Use of Internal Standards: Incorporate a stable isotope-labeled internal standard for myo-inositol or a related inositol phosphate to account for sample loss during preparation and analytical variability.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Low or No Signal in Mass Spectrometry Analysis
| Possible Cause | Recommended Solution |
| Analyte concentration is below the instrument's limit of detection (LOD). | Employ an enrichment strategy, such as solid-phase extraction with titanium dioxide (TiO2) beads, to concentrate the analyte before analysis. |
| Ion suppression from co-eluting matrix components (e.g., salts, glucose). | Improve chromatographic separation to resolve this compound from interfering compounds.[4][5] Utilize a sample cleanup procedure to remove interfering substances. Consider using a different ionization source or modifying the mobile phase. |
| Inefficient ionization of the analyte. | Optimize mass spectrometer source parameters, including capillary voltage, source temperature, and gas flow rates.[4][6] Negative ion mode electrospray ionization (ESI) is generally preferred for inositol phosphates.[4][7] |
| Incorrect mass transition (MRM) settings. | Verify the precursor and product ion masses for this compound. For the deprotonated molecule [M-H]⁻, the precursor ion is m/z 259.0. Fragment ions will need to be determined empirically or from literature. |
| Degradation of the analyte during sample storage or preparation. | Ensure samples are stored at -80°C and processed quickly on ice. Use acidic extraction methods to promptly inactivate degradative enzymes. |
| Instrument Contamination. | Clean the ion source and mass spectrometer inlet to remove any buildup of contaminants that could be suppressing the signal.[8] |
Issue 2: Poor Peak Shape and Reproducibility in Liquid Chromatography
| Possible Cause | Recommended Solution |
| Suboptimal chromatographic conditions. | Optimize the mobile phase composition, gradient, and flow rate. Anion-exchange chromatography is often effective for separating inositol phosphate isomers. |
| Column contamination or degradation. | Flush the column with a strong solvent to remove contaminants. If peak shape does not improve, consider replacing the column.[9] |
| Interaction of the analyte with the analytical column. | Use a column specifically designed for polar, anionic compounds. Ensure the mobile phase pH is appropriate to maintain the desired ionization state of the analyte. |
| Sample overload. | Reduce the injection volume or dilute the sample. |
| System leaks or blockages. | Systematically check for leaks and blockages from the injector to the detector.[6][10] |
Experimental Protocols
Protocol 1: Extraction and Enrichment of Inositol Phosphates from Mammalian Cells using Titanium Dioxide (TiO2) Beads
This protocol is adapted from methods describing the enrichment of inositol phosphates for downstream analysis.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
1 M Perchloric acid (PCA), ice-cold
-
Titanium dioxide (TiO2) beads
-
Wash buffer: 1 M PCA
-
Elution buffer: 1.5 M Ammonium (B1175870) hydroxide (B78521)
-
Centrifuge, vortexer, and rotator
-
Lyophilizer or vacuum concentrator
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Acid Extraction: Add 1 mL of ice-cold 1 M PCA to the cell pellet. Vortex vigorously and incubate on ice for 15 minutes to precipitate proteins and extract metabolites.
-
Clarification: Centrifuge at 20,000 x g for 10 minutes at 4°C. Carefully collect the supernatant containing the inositol phosphates.
-
Enrichment: a. Add an appropriate amount of pre-washed TiO2 beads to the acidic extract. b. Incubate on a rotator for 15 minutes at 4°C to allow binding of the phosphorylated compounds. c. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Washing: Wash the beads twice with 1 mL of ice-cold 1 M PCA to remove non-specifically bound molecules.
-
Elution: Elute the bound inositol phosphates by incubating the beads with 200 µL of 1.5 M ammonium hydroxide for 10 minutes at room temperature with gentle mixing.
-
Sample Concentration: Pellet the beads and collect the supernatant. Dry the eluate using a lyophilizer or vacuum concentrator. The dried sample can be reconstituted in a suitable solvent for LC-MS or GC-MS analysis.
Protocol 2: Quantitative Analysis by HPLC-MS/MS
This is a representative protocol based on methods for myo-inositol and other inositol phosphates.[4][5][11]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A suitable anion-exchange column or a column designed for polar compounds.
-
Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Optimize a gradient from a low to high percentage of Mobile Phase B to achieve separation.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI.
-
Capillary Voltage: 3.0-3.5 kV.[4]
-
Source Temperature: 120-150°C.[4]
-
Desolvation Temperature: 350-400°C.[4]
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): m/z 259.0 ([M-H]⁻)
-
Product Ion (Q3): A specific fragment ion (e.g., m/z 79 or 97, corresponding to PO3⁻ or H2PO4⁻) should be determined by direct infusion of a standard.
-
Protocol 3: Quantitative Analysis by GC-MS (after dephosphorylation and derivatization)
This method is based on the analysis of myo-inositol after dephosphorylation and requires derivatization to increase volatility.[12][13][14][15]
Procedure:
-
Dephosphorylation: Treat the extracted inositol phosphate sample with a phosphatase enzyme to convert it to myo-inositol.
-
Derivatization: a. Dry the sample completely. b. Add a derivatization reagent such as a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS) in pyridine. c. Heat the sample at 70-80°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) derivative of myo-inositol.[13]
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 280°C).
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Scan for characteristic fragment ions of the myo-inositol-TMS derivative.
-
Data Presentation
Table 1: Reported Concentrations of Inositol Phosphates in Various Mammalian Cell Lines
| Inositol Phosphate | HCT116 Cells (µM) | HeLa Cells (µM) | MCF7 Cells (µM) |
| InsP6 | ~25-40 | Detectable | Low/Undetectable |
| InsP7 | Detectable | Detectable | Low/Undetectable |
| InsP8 | Detectable | Not Reported | Not Reported |
Data synthesized from qualitative and quantitative reports in the literature.[16] Absolute concentrations can vary significantly with cell type, growth conditions, and analytical methodology.
Visualizations
Caption: Inositol Phosphate Signaling Pathway.
Caption: Experimental Workflow for Inositol Phosphate Analysis.
Caption: Troubleshooting Logic for Low Signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Characterization of D-myo-inositol 1,4,5-trisphosphate phosphatase in rat liver plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. benchchem.com [benchchem.com]
- 8. zefsci.com [zefsci.com]
- 9. agilent.com [agilent.com]
- 10. youtube.com [youtube.com]
- 11. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Data on the optimization of a GC-MS procedure for the determination of total plasma myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: Quantification of D-myo-Inositol 4-monophosphate
Welcome to the technical support center for the validation of D-myo-Inositol 4-monophosphate (D-myo-Ins(4)P1) quantification methods. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental quantification of this important signaling molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound?
A1: The primary methods for the quantification of this compound include High-Performance Liquid Chromatography (HPLC) often coupled with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Ion Chromatography (HPIC), and enzymatic assays. A specialized immunoassay, the IP-One HTRF assay, is also commonly used to measure the accumulation of inositol (B14025) monophosphates as a surrogate for Gq-coupled receptor activation.[1]
Q2: What are the key validation parameters to consider when developing a quantification method for this compound?
A2: Key validation parameters, in line with ICH guidelines, include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (intra- and inter-day variability), specificity, and robustness.[2] For LC-MS/MS methods, it is also crucial to assess matrix effects.
Q3: What are some common challenges encountered during the quantification of inositol phosphates?
A3: Common challenges include the presence of multiple isomers which can be difficult to separate, the polar nature of inositol phosphates making them challenging for traditional reversed-phase chromatography, and potential interference from other cellular components.[3] For mass spectrometry-based methods, ion suppression from co-eluting compounds like glucose can be a significant issue.[4] Some methods may also require a derivatization step to improve detection, which can add complexity and variability.[4]
Q4: How can I prepare my biological samples for this compound analysis?
A4: Sample preparation depends on the matrix and the chosen analytical method. For biological fluids like urine, a simple dilution and spiking with an internal standard may be sufficient.[4] For plasma or serum, protein precipitation with a solvent like acetonitrile (B52724) is a common first step.[4] Tissue samples typically require homogenization followed by extraction procedures. It is crucial to minimize enzymatic degradation of inositol phosphates during sample handling.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions between the polar analyte and the stationary phase; Column void or contamination. | - Optimize mobile phase pH to minimize secondary interactions. - Use a different column chemistry (e.g., HILIC). - Check for and replace a contaminated guard column or column. - Ensure proper packing of the column bed. |
| Poor Resolution | Inadequate separation of isomers or from interfering peaks. | - Adjust mobile phase composition and gradient. - Optimize column temperature. - Try a column with higher efficiency or different selectivity. |
| Inconsistent Retention Times | Fluctuations in pump pressure; Changes in mobile phase composition; Column degradation. | - Check the HPLC system for leaks and ensure stable pressure. - Prepare fresh mobile phase and ensure proper mixing. - Use a guard column and ensure the mobile phase pH is within the column's stable range. |
| Low Signal Intensity | Low analyte concentration; Improper detector settings; Sample degradation. | - Concentrate the sample if possible. - Optimize detector parameters (e.g., wavelength for UV detection). - Ensure proper sample storage and handling to prevent degradation. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Issue | Potential Cause | Troubleshooting Steps |
| Ion Suppression | Co-eluting matrix components, especially glucose.[4] | - Improve chromatographic separation to resolve D-myo-Ins(4)P1 from interfering compounds.[4] - Use a stable isotope-labeled internal standard to compensate for matrix effects. - Optimize sample cleanup procedures to remove interfering substances. |
| Low Sensitivity | Poor ionization efficiency; Suboptimal MS/MS parameters. | - Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). Negative ion mode is often preferred for inositol phosphates.[5] - Perform daughter ion scans to identify the most intense and specific fragment ions for Multiple Reaction Monitoring (MRM).[4] |
| Poor Peak Shape | Suboptimal chromatography; Issues with the ESI source. | - Refer to HPLC troubleshooting for chromatographic issues. - Clean the ESI probe and ion transfer optics. - Ensure proper nebulization of the eluent. |
| Inaccurate Quantification | Matrix effects; Non-linear detector response. | - Use a matrix-matched calibration curve. - Dilute the sample to minimize matrix effects. - Ensure the analyte concentration is within the linear range of the assay. |
Enzymatic Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High Background Signal | Contamination of reagents with inorganic phosphate; Non-specific enzyme activity. | - Use high-purity water and reagents. - Run a blank reaction without the substrate to check for background phosphate. - Include controls to assess the activity of coupling enzymes in the absence of the primary substrate. |
| Low Enzyme Activity | Suboptimal assay conditions (pH, temperature); Enzyme degradation. | - Optimize pH and temperature for all enzymes in the assay. - Ensure proper storage and handling of enzymes. - Verify the activity of each enzyme individually. |
| Interference | Compounds in the sample that inhibit or activate the enzymes. | - Perform a spike and recovery experiment to assess for matrix interference. - Include a sample preparation step to remove potential inhibitors. - Run the assay with and without the sample matrix to identify any effects. |
Quantitative Data Summary
The following tables summarize typical validation parameters for different methods used to quantify inositol phosphates. Note that direct comparative data for this compound across all methods is limited in the literature.
Table 1: HPLC and High-Performance Ion Chromatography (HPIC) Validation Parameters for Inositol Phosphates
| Parameter | HPLC (myo-inositol) | HPIC (various inositol phosphates)[2] |
| Linearity (r²) | > 0.999 | ≥ 0.9999 |
| LOD | 0.05 mg/L | 0.23 - 1.98 µg/mL |
| LOQ | 0.17 mg/L | 0.76 - 6.61 µg/mL |
| Intra-day Precision (%RSD) | 2.3% | 0.22% - 2.80% |
| Inter-day Precision (%RSD) | 1.1% | 1.02% - 8.57% |
| Accuracy (Recovery %) | 98.07% - 98.43% | 97.04% - 99.05% |
Table 2: LC-MS/MS Validation Parameters for myo-Inositol [4]
| Parameter | Value |
| Linearity (r²) | 0.9995 (aqueous), 0.9966 (urine matrix) |
| Intra-assay CV (%) | 2.3% (standard solution), 3.6% (urine) |
| Inter-assay CV (%) | 1.1% (standard solution), 3.5% (urine) |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of myo-Inositol in Biological Fluids[4]
This protocol is adapted for the general quantification of myo-inositol and can be optimized for this compound.
1. Sample Preparation:
-
Urine: Spike neat urine with a known concentration of a stable isotope-labeled internal standard (e.g., [²H₆]-myo-inositol). Dilute the sample with an equal volume of HPLC-grade water. Centrifuge to remove particulates before analysis.[4]
-
Plasma/Serum: Precipitate proteins by adding two volumes of acetonitrile containing the internal standard. Vortex and centrifuge to pellet the proteins. Transfer the supernatant and lyophilize. Reconstitute the sample in HPLC-grade water before injection.[4]
2. HPLC Conditions:
-
Column: A column suitable for separating polar, underivatized compounds, such as a lead-form resin-based column.
-
Mobile Phase: An isocratic elution with a high percentage of water (e.g., 95% water: 5% acetonitrile) is often used.[4]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.[4]
-
Column Temperature: Maintained at an elevated temperature (e.g., 60°C) to improve peak shape and resolution.[4]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for inositol phosphates.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions need to be determined for this compound and the internal standard. For myo-inositol, a common transition is m/z 178.8 → 86.4.[4]
Signaling Pathway and Experimental Workflow Diagrams
Caption: GPCR signaling pathway leading to this compound.
Caption: General experimental workflow for LC-MS/MS quantification.
Caption: Logical troubleshooting workflow for quantification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of Modified High-Performance Ion Chromatography Analytical Method for Inositol Phosphates in Soybeans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative structural characterization of phosphatidylinositol phosphates from biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
best practices for handling and storage of D-myo-Inositol 4-monophosphate
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the handling, storage, and use of D-myo-Inositol 4-monophosphate in research applications.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound?
A1: this compound should be stored as a lyophilized powder at -20°C.[1] Under these conditions, it is stable for at least five years.[1]
Q2: How do I reconstitute this compound?
A2: Reconstitute the lyophilized powder in high-purity water. It is soluble in water up to 10 mg/mL.[1] For other inositol (B14025) phosphates, it is recommended to aliquot stock solutions after reconstitution and freeze them at -20°C. These stock solutions are typically stable for up to three months.
Q3: What is the stability of this compound in solution?
A3: For optimal stability in solution, it is recommended to store aliquots at -20°C for no longer than three months. While specific data for the 4-monophosphate isomer is limited, inositol polyphosphates, in general, are susceptible to degradation in solutions with a pH below 4 or above 9.
Q4: What are the primary applications of this compound in research?
A4: this compound is a key intermediate in the inositol phosphate (B84403) signaling cascade, which is crucial for various cellular processes.[1][2] It is often used in biochemical assays to study the activity of enzymes such as inositol polyphosphate 1-phosphatase and inositol monophosphatase.[1] It also serves as an important molecule in understanding the broader context of G protein-coupled receptor (GPCR) signaling pathways that lead to the production of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG).[2]
Q5: What personal protective equipment (PPE) is required when handling this compound?
A5: While not classified as a hazardous substance, standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.[3] Handle in accordance with good industrial hygiene and safety practices.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Table 1: Storage and Stability
| Parameter | Value | Citation |
| Storage Temperature | -20°C | [1] |
| Form | Lyophilized Powder | |
| Long-term Stability (Solid) | ≥ 5 years | [1] |
| Stock Solution Stability | Up to 3 months at -20°C | |
| pH Sensitivity (in solution) | Potential decomposition at pH < 4 or pH > 9 |
Table 2: Physical and Chemical Properties
| Parameter | Value | Citation |
| Molecular Formula | C₆H₁₃O₉P (Free Acid) | [2][4] |
| Molecular Weight | 260.14 g/mol (Free Acid) | [4] |
| Appearance | White to off-white solid | |
| Solubility in Water | 10 mg/mL | [1] |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no activity in enzymatic assays | Improper storage of the compound. | Ensure the lyophilized powder has been stored at -20°C. If using a stock solution, verify it is not older than 3 months and has been stored at -20°C. |
| Incorrect buffer pH. | Check the pH of your assay buffer. Extreme pH (<4 or >9) can lead to the degradation of the inositol phosphate. | |
| Inaccurate concentration. | Re-calculate the concentration of your stock solution. Ensure the lyophilized powder was fully dissolved. Perform a concentration determination if possible. | |
| Low signal in detection assays (e.g., HTRF, ELISA) | Insufficient incubation time. | Optimize the incubation time for your specific assay to allow for sufficient signal generation. |
| Inadequate reagent volumes or improper dilution. | Double-check pipette calibration and all dilution calculations. Ensure all reagents are added in the correct volumes. | |
| High background noise in assays | Contaminated reagents. | Use high-purity water and fresh buffer components for all solutions. |
| Sample matrix effects. | If working with cell lysates, consider a sample clean-up step to remove interfering substances like glucose. | |
| Poor standard curve in quantitative assays | Improper standard dilution. | Ensure the standard is fully dissolved and perform serial dilutions carefully with calibrated pipettes. |
| Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques to minimize errors. |
Signaling Pathway and Experimental Workflow
This compound is a metabolite in the broader Phosphoinositide signaling pathway. The diagram below illustrates the generation of key second messengers, IP3 and DAG, and the position of inositol monophosphates in the metabolic cascade.
Caption: The Phosphoinositide signaling pathway leading to inositol phosphate metabolism.
Experimental Protocols
Protocol: Measuring Gq-Coupled GPCR Activation using an Inositol Monophosphate Accumulation Assay (IP-One HTRF® Assay Principle)
This protocol describes the general steps for a competitive immunoassay to measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gq-coupled receptor activation. This compound can be used as a standard or competitor in similar assay formats.
1. Materials:
-
Cells expressing the Gq-coupled GPCR of interest
-
Cell culture medium and supplements
-
White, 384-well microplate
-
Assay Buffer (typically a HEPES-based buffer with a salt, like LiCl, to inhibit IP1 degradation)
-
Agonist and antagonist compounds
-
IP-One HTRF® detection reagents (or similar):
-
IP1-d2 (acceptor fluorophore)
-
Anti-IP1 Cryptate (donor fluorophore)
-
Lysis buffer
-
-
HTRF-compatible microplate reader
2. Experimental Workflow Diagram:
Caption: Workflow for a competitive HTRF assay to measure inositol monophosphate.
3. Procedure:
-
Cell Seeding: Culture cells expressing the target GPCR. On the day of the assay, harvest and resuspend the cells in assay buffer. Seed the cells into a 384-well white microplate at a pre-determined optimal density (e.g., 10,000-20,000 cells/well).[3]
-
Antagonist Addition (for antagonist mode): Prepare serial dilutions of your antagonist compounds in assay buffer containing Lithium Chloride (LiCl).[3][5] Add the antagonist dilutions to the wells. For control wells, add only the assay buffer with LiCl. Incubate for 15-30 minutes at 37°C.[3]
-
Agonist Stimulation: Prepare a solution of the appropriate agonist in the assay buffer at a concentration predetermined to give an 80% maximal response (EC80). Add the agonist solution to all wells except for the negative controls.[3]
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for the accumulation of intracellular inositol monophosphate.[3]
-
Detection: Prepare the detection reagents by diluting the IP1-d2 (acceptor) and Anti-IP1 Cryptate (donor) in the provided lysis buffer, according to the manufacturer's protocol. Add this detection mix to all wells. This step lyses the cells and initiates the competitive binding reaction.
-
Final Incubation: Incubate the plate at room temperature for at least 1 hour to allow the assay to reach equilibrium.
-
Measurement: Read the plate on an HTRF-compatible microplate reader. The reader will excite the donor (Cryptate) at ~320-340 nm and measure the emission at two wavelengths: 620 nm (donor) and 665 nm (acceptor).[3]
-
Data Analysis: The HTRF signal is calculated as the ratio of the fluorescence intensity at 665 nm to that at 620 nm, often multiplied by 10,000. For antagonist assays, plot the normalized response against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The signal is inversely proportional to the amount of IP1 produced by the cells.[3][6]
References
- 1. A sensitive method for the quantification of the mass of inositol phosphates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
dealing with co-elution of other phosphates in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during the chromatographic analysis of phosphates, with a specific focus on resolving co-elution issues.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of co-elution of different phosphate (B84403) species in ion chromatography?
Co-elution in ion chromatography, where two or more phosphate species elute at the same time, can be caused by several factors:
-
Inadequate Mobile Phase Composition: The elution strength of the mobile phase may not be optimized to resolve species with similar charge-to-size ratios.
-
Inappropriate Stationary Phase: The chosen column chemistry may not provide sufficient selectivity for the target phosphate analytes.
-
Suboptimal pH: The pH of the mobile phase can alter the ionization state of phosphate species, affecting their retention and potentially leading to co-elution.
-
High Sample Matrix Complexity: The presence of interfering ions in the sample can compete with the phosphate species for binding sites on the stationary phase, leading to altered retention times and co-elution.
Q2: How can I detect co-elution if my chromatogram shows a single, symmetrical peak?
A symmetrical peak is not always indicative of a pure compound.[1] Co-elution can be subtle and may not always result in obvious peak distortions like shoulders or merged peaks.[1] To confirm peak purity, more advanced detection methods are necessary:
-
Diode Array Detector (DAD): A DAD or Photodiode Array (PDA) detector acquires UV spectra across the entire peak. If the spectra are identical throughout the peak, the compound is likely pure. Variations in the spectra across the peak suggest the presence of a co-eluting impurity.[1]
-
Mass Spectrometry (MS): A mass spectrometer can be used to analyze the mass-to-charge ratio of the ions eluting at a specific retention time. If multiple ions with different mass-to-charge ratios are detected within a single chromatographic peak, it confirms co-elution.[1]
Q3: What are the primary chromatographic modes used for separating different phosphate species?
The most common techniques for separating phosphate species include:
-
Ion-Exchange Chromatography (IEC): This is a widely used method that separates ions based on their affinity to an ion-exchange resin.[2][3][4] Anion-exchange chromatography is particularly effective for separating negatively charged phosphate ions like orthophosphate, pyrophosphate, and tripolyphosphate.[2]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While less common for inorganic phosphates, RP-HPLC can be used, often with the addition of ion-pairing reagents to the mobile phase to enhance the retention and separation of ionic analytes on a nonpolar stationary phase.[3][4]
-
Paper Chromatography: This technique can be used for the separation and quantification of various phosphorus species, including polyphosphates, metaphosphates, and lower oxides of phosphorus.[5]
Troubleshooting Guide: Co-elution of Phosphates
This guide provides a systematic approach to troubleshooting and resolving co-elution issues during the chromatographic analysis of phosphates.
Step 1: Problem Identification & Initial Checks
The first step is to confirm that co-elution is indeed the issue and to rule out other common chromatographic problems.
Is it truly co-elution?
-
Symptom: Poor peak resolution, with peaks that are not baseline-separated, or the presence of shoulders on a peak.[1] In some cases, a single, broad, or misshapen peak may be observed where multiple peaks are expected.
-
Action:
-
Review the chromatogram for any signs of peak asymmetry, such as fronting or tailing, which could indicate other issues like column overload or secondary interactions.
-
If using a DAD or MS detector, check the peak purity analysis to confirm the presence of multiple components under a single peak.[1]
-
Step 2: Method Optimization
If co-elution is confirmed, the next step is to systematically optimize the chromatographic method.
Troubleshooting Workflow for Co-elution
Caption: A decision tree for troubleshooting co-elution in chromatography.
Data Presentation: Mobile Phase Optimization
The following table provides examples of mobile phase compositions that can be used for the separation of different phosphate species.
| Phosphate Species | Chromatographic Mode | Stationary Phase | Mobile Phase | Typical Flow Rate (mL/min) |
| Orthophosphate, Pyrophosphate, Tripolyphosphate | Anion-Exchange | Dowex 1-X8 resin | Gradient of KCl in acetate (B1210297) buffer (pH 4.5) | 1.0 |
| Orthophosphate | Ion Chromatography | Anion-exchange column | Carbonate/bicarbonate eluent | 1.0 - 1.5 |
| Inositol Phosphates | High-Performance Ion Chromatography | Anion-exchange column | Gradient of HCl | 1.0 |
| Alkyl Phosphates | Reversed-Phase HPLC | C18 column | Acetonitrile/water with ion-pairing reagent | 0.8 - 1.2 |
Note: These are starting points, and further optimization may be required based on the specific sample matrix and analytical goals.
Experimental Protocols
Protocol 1: Separation of Orthophosphate and Polyphosphates by Anion-Exchange Chromatography
This protocol is adapted from a method for separating and quantifying orthophosphate, pyrophosphate, and tripolyphosphate.[2]
1. Materials and Reagents:
-
Anion-exchange resin (e.g., Dowex 1-X8, 100-200 mesh, Cl- form)
-
Potassium chloride (KCl)
-
Glacial acetic acid
-
Sodium acetate
-
Stock solutions of orthophosphate, pyrophosphate, and tripolyphosphate (1000 mg/L)
-
Deionized water
2. Mobile Phase Preparation:
-
Eluent A (0.2 M KCl/acetate buffer, pH 4.5): Dissolve appropriate amounts of KCl and sodium acetate in deionized water, adjust pH to 4.5 with acetic acid, and bring to final volume.
-
Eluent B (0.4 M KCl/acetate buffer, pH 4.5): Prepare similarly to Eluent A but with a higher concentration of KCl.
3. Chromatographic Conditions:
-
Column: Packed with Dowex 1-X8 resin
-
Flow Rate: 1.0 mL/min
-
Gradient:
-
0-10 min: 100% Eluent A (to elute orthophosphate)
-
10-20 min: Gradient to 100% Eluent B
-
20-30 min: 100% Eluent B (to elute polyphosphates)
-
-
Detection: Post-column reaction with molybdate (B1676688) reagent followed by spectrophotometric detection at 880 nm.[6]
4. Sample Preparation:
-
Filter aqueous samples through a 0.45 µm filter.
-
For complex matrices, a sample cleanup step such as solid-phase extraction (SPE) may be necessary to remove interfering substances.
General Experimental Workflow for Phosphate Analysis
Caption: A generalized workflow for the chromatographic analysis of phosphates.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. dspace-test.anu.edu.au [dspace-test.anu.edu.au]
- 3. Ion chromatographic separations of phosphorus species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. helda.helsinki.fi [helda.helsinki.fi]
optimizing cell lysis for maximum D-myo-Inositol 4-monophosphate recovery
Welcome to the technical support center for optimizing the recovery of D-myo-Inositol 4-monophosphate (Ins(4)P1). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and established protocols to maximize experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in preserving Ins(4)P1 levels during cell harvesting?
A1: The most critical step is to rapidly quench cellular metabolism. This ensures that the measured levels of Ins(4)P1 represent an accurate snapshot of its concentration at the time of harvesting. For adherent cells, this is best achieved by quickly removing the culture medium, washing the cells twice with ice-cold PBS, and immediately adding a cold lysis agent like perchloric acid (PA) or trichloroacetic acid (TCA).[1] For suspension cells, pellet the cells by centrifugation, wash with cold PBS, and then proceed immediately to acid extraction.[1] All steps prior to neutralization or elution should be performed at 4°C to minimize potential degradation of inositol (B14025) phosphates.[1][2]
Q2: Which cell lysis method is recommended for maximizing Ins(4)P1 recovery?
A2: Acid extraction is the most widely recommended and effective method for lysing cells to recover inositol phosphates, including Ins(4)P1.[1][3][4] Strong acids like perchloric acid (PA) or trichloroacetic acid (TCA) effectively lyse cells, precipitate proteins and membranes, and release soluble small molecules like inositol phosphates into the supernatant.[1][5] This method is superior to detergent-based lysis, which can interfere with downstream analysis, or physical methods like sonication, which may not be as efficient at inactivating enzymes that could degrade the target molecule.
Q3: How can I efficiently separate Ins(4)P1 from other cellular components after lysis?
A3: A highly effective method for enriching and purifying inositol phosphates from acidic cell extracts is through the use of titanium dioxide (TiO₂) beads.[1][2][3][6] The phosphate (B84403) groups on inositol phosphates bind with high affinity to TiO₂ in an acidic environment. After binding, the beads can be washed to remove salts and other contaminants. The purified inositol phosphates are then easily eluted by increasing the pH, typically with ammonium (B1175870) hydroxide (B78521).[1][2] This technique concentrates the sample and removes interfering substances, making it ideal for downstream analysis.[2][3]
Q4: My Ins(4)P1 yield is consistently low. What are the most likely causes?
A4: Low yield is a common issue that can stem from several factors. The most frequent causes are:
-
Degradation: Inositol phosphates can be labile, especially under prolonged exposure to acidic conditions at room temperature.[1] Ensure all acid extraction steps are performed on ice or at 4°C.
-
Inefficient Extraction: The volume of acid used may be insufficient to completely lyse the cells and extract the metabolites. Ensure the entire cell pellet or plate is covered.
-
Loss During Purification: Inositol phosphates can adhere to plastic surfaces, especially at low concentrations.[7] Pre-rinsing tips and tubes can help, and ensuring proper pH during binding and elution from TiO₂ beads is critical.
-
Incomplete Elution: Elution from TiO₂ beads requires a significant pH shift to basic conditions. Using an insufficient volume or concentration of the elution buffer (e.g., ammonium hydroxide) can result in incomplete recovery. Performing a second elution step is recommended.[1]
Q5: What are the best methods for quantifying the recovered Ins(4)P1?
A5: Quantifying inositol phosphates can be challenging as they lack a strong UV chromophore.[1] Common methods include:
-
Mass Spectrometry (MS): HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying Ins(4)P1 without requiring derivatization.[8]
-
Radioactive Labeling: A traditional and highly sensitive method involves metabolically labeling cells with ³H-myo-inositol.[1][4] After extraction and separation by HPLC, fractions are analyzed by scintillation counting.[1][4]
-
Enzymatic Assays: Specific phosphatases can be used to release inorganic phosphate, which can then be quantified using colorimetric methods.[9] Commercial kits are also available that measure the accumulation of inositol monophosphates via homogenous time-resolved fluorescence (HTRF).[10]
Experimental Protocols & Data
Protocol 1: Perchloric Acid Extraction and TiO₂ Bead Purification
This protocol is adapted from established methods for inositol phosphate extraction and is suitable for cultured mammalian cells.[1][2]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
1 M Perchloric Acid (PA), pre-chilled to 4°C
-
Titanium Dioxide (TiO₂) beads
-
~2.8% Ammonium Hydroxide (~pH 11), pre-chilled to 4°C
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Methodology:
-
Cell Harvesting:
-
Adherent Cells: Aspirate culture medium, wash cells twice with ice-cold PBS. Add 1-3 mL of cold 1 M PA to cover the dish. Incubate on a tilt table at 4°C for 15 minutes. Scrape and collect the acid extract.
-
Suspension Cells: Pellet cells at 200 x g for 3 minutes. Discard supernatant and wash the pellet with 1 mL cold PBS. Centrifuge again, discard the supernatant, and resuspend the cell pellet in 500 µL of cold 1 M PA.
-
-
Lysis & Clarification:
-
Incubate the acid-suspended cells on ice for 15 minutes, vortexing for 5 seconds every few minutes.[1]
-
Centrifuge at 18,000 x g for 5 minutes at 4°C to pellet precipitated proteins and cell debris.[1][2]
-
Carefully transfer the supernatant containing the soluble inositol phosphates to a new pre-chilled tube.
-
-
TiO₂ Bead Binding:
-
Washing:
-
Elution:
-
Add 200 µL of cold ~2.8% ammonium hydroxide to the bead pellet to elute the bound inositol phosphates.[1]
-
Vortex and rotate for 5 minutes at 4°C.
-
Centrifuge at 3,500 x g for 1 minute. Carefully transfer the supernatant (containing the purified Ins(4)P1) to a new tube.
-
Repeat the elution step with another 200 µL of ammonium hydroxide and pool the supernatants for maximum recovery.[1]
-
-
Sample Preparation for Analysis:
-
The eluted sample can be neutralized and concentrated using a centrifugal evaporator (SpeedVac) before analysis by HPLC-MS or other methods.[2]
-
Data Presentation: Comparison of Lysis Methods
| Lysis Method | Principle | Advantages | Disadvantages | Suitability for Ins(4)P1 |
| Acid Extraction (PA/TCA) | Precipitates proteins and macromolecules, releasing small soluble metabolites. | Rapidly quenches metabolism; Removes proteins that can interfere with analysis; Compatible with TiO₂ purification.[1][3] | Requires handling of corrosive acids; Samples must be neutralized for many downstream applications. | Excellent |
| Detergent-Based Lysis | Solubilizes cell membranes using detergents (e.g., Triton X-100, NP-40). | Generally mild and can preserve protein function. | Detergents can interfere with downstream analysis like mass spectrometry and HPLC; May not efficiently inactivate degradative enzymes.[11] | Poor to Fair |
| Physical Lysis (Sonication/Homogenization) | Disrupts cells using mechanical force (high-frequency sound waves or pressure). | Can be effective for tough-to-lyse cells. | Can generate heat, potentially degrading labile molecules; May not fully inactivate enzymes; Efficiency can be variable.[11] | Fair |
Visual Guides and Workflows
Ins(4)P1 Generation and the Inositol Phosphate Pathway
The following diagram illustrates a simplified pathway for the generation of inositol phosphates, highlighting the position of Ins(4)P1.
Caption: Simplified inositol phosphate metabolism pathway.
Experimental Workflow for Ins(4)P1 Recovery
This workflow outlines the key stages from cell culture to final analysis for maximizing Ins(4)P1 recovery.
Caption: Workflow for Ins(4)P1 extraction and purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no Ins(4)P1 detected in the final sample. | 1. Degradation: Sample processing was not kept cold.[1] 2. Inefficient Lysis: Insufficient volume or concentration of acid was used. 3. Incorrect pH for Binding: The extract was not sufficiently acidic for TiO₂ binding. | 1. Maintain 4°C: Ensure all reagents and centrifuges are pre-chilled. Perform all steps on ice until elution. 2. Optimize Lysis: Ensure the entire cell pellet is submerged in acid. For adherent cells, use enough acid to cover the plate surface.[1] 3. Verify Acidity: The pH of the extract should be ~1 before adding TiO₂ beads. |
| High variability between replicate samples. | 1. Inconsistent Cell Numbers: Different numbers of cells were harvested for each replicate. 2. Pipetting Errors: Inaccurate pipetting during extraction or elution steps. 3. Adsorption to Surfaces: Loss of material to tube walls, especially with low concentrations.[7] | 1. Normalize: Count cells or perform a protein quantification assay on an aliquot of cells before lysis to normalize the data.[1] 2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated. Use low-retention tips. 3. Pre-rinse: Pre-rinse pipette tips and microcentrifuge tubes with buffer or water to block non-specific binding sites. |
| Interfering peaks during HPLC or MS analysis. | 1. Contamination: Salts, nucleotides, or other phosphate-containing molecules are co-eluting.[1] 2. Incomplete Washing: The wash steps for the TiO₂ beads were insufficient. | 1. Improve Purification: The TiO₂ bead method is effective at removing many contaminants like ATP and GTP.[1][12] Ensure this step is performed correctly. 2. Thorough Washing: Do not skip the wash steps. Ensure the bead pellet is fully resuspended during each wash. |
| Poor recovery from TiO₂ beads. | 1. Incomplete Elution: The pH shift was not sufficient to release the bound inositol phosphates. 2. Bead Overload: Too much cellular extract was used for the amount of TiO₂ beads. | 1. Verify Elution Buffer: Ensure the ammonium hydroxide solution is fresh and has a pH >10. Perform two sequential elutions and pool the supernatants.[1] 2. Adjust Bead Amount: Use at least 4 mg of beads per sample from a confluent 10-15 cm dish.[1][2] Increase the amount of beads for larger samples. |
Troubleshooting Logic Tree
Use this decision tree to diagnose issues with low Ins(4)P1 recovery.
Caption: Decision tree for troubleshooting low Ins(4)P1 yield.
References
- 1. Inositol Phosphates Purification Using Titanium Dioxide Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Cell Extraction and Enrichment of Inositol Polyphosphate and Inositol Pyrophosphates Using Titanium Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction and analysis of soluble inositol polyphosphates from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Extraction and recovery of inositol phosphates from tissues. | Semantic Scholar [semanticscholar.org]
- 8. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of Di-myo-Inositol-1,1′-Phosphate, a Novel Osmolyte in Hyperthermophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bostonbib.com [bostonbib.com]
- 12. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]
minimizing sample matrix effects in D-myo-Inositol 4-monophosphate analysis
Welcome to the technical support center for the analysis of D-myo-Inositol 4-monophosphate (Ins(4)P1). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a core focus on mitigating sample matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are sample matrix effects and how do they impact Ins(4)P1 analysis?
A1: Sample matrix effects occur when endogenous components of a biological sample interfere with the analytical measurement of the target analyte, in this case, this compound.[1] In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), these interferences can co-elute with Ins(4)P1 and affect the ionization process in the mass spectrometer's source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[1][2] This phenomenon can significantly compromise the accuracy, reproducibility, and sensitivity of your quantitative analysis.[1] Phospholipids (B1166683) are a major cause of ion suppression in biological samples like plasma or tissue extracts.[3]
Q2: My Ins(4)P1 signal is low or non-existent in my LC-MS/MS analysis. What is the most likely cause?
A2: A common cause for low or absent signal, particularly in LC-MS/MS, is ion suppression.[2][4] This is especially prevalent when analyzing complex biological matrices. Co-eluting compounds, such as phospholipids or high concentrations of salts, can reduce the ionization efficiency of Ins(4)P1 in the MS source.[3] Another potential issue for phosphorylated compounds is their interaction with metal surfaces in standard HPLC columns (e.g., stainless steel), which can cause adsorption and sample loss.[5]
Q3: Is derivatization required for the analysis of this compound?
A3: Derivatization is not strictly necessary for LC-MS/MS analysis of inositol (B14025) phosphates and many methods successfully quantify them in their native form.[6] However, due to the high polarity and phosphate (B84403) density of these molecules, derivatization techniques like methylation can be employed.[7][8] This process neutralizes the phosphate groups, which can lead to improved performance in liquid chromatography, particularly on reversed-phase columns.[7][8] For Gas Chromatography (GC-MS) analysis, derivatization (e.g., trimethylsilylation) is a common step to increase volatility.[9]
Q4: How can I compensate for matrix effects if I cannot completely eliminate them?
A4: The most effective way to compensate for matrix effects is by using an appropriate internal standard (IS).[3] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C-labeled Ins(4)P1).[1][10] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification.[3][10] If a SIL-IS is unavailable, the standard addition method can be effective, where known concentrations of the analyte are spiked into the sample extract to create a calibration curve within each sample's unique matrix.[1][11]
Troubleshooting Guide
Issue: Poor Recovery of Ins(4)P1 During Sample Extraction
| Possible Cause | Suggested Solution |
| Analyte Precipitation: At low pH, inositol phosphates can form insoluble complexes with proteins and cations, causing them to precipitate out of the solution.[12] | Adjust the pH of the extraction solution to be above 4.5–5.0 after the initial acid extraction. Consider adding a strong chelator like EDTA to the extraction buffer to prevent the formation of insoluble salts with divalent cations.[12] |
| Inefficient Extraction Method: The chosen sample preparation technique (e.g., protein precipitation) may not be selective enough, leaving behind significant interferences. | Optimize the sample preparation method. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) offer better cleanup than simple protein precipitation.[3] For inositol phosphates, SPE cartridges with TiO₂ or anion-exchange resins are particularly effective.[7][8][13] |
| Analyte Adsorption: Ins(4)P1 may adsorb to plasticware or glassware during extraction and handling steps. | Use low-binding microcentrifuge tubes and pipette tips. Silanizing glassware can also help minimize non-specific binding. |
Issue: High Signal Variability and Poor Reproducibility in LC-MS Analysis
| Possible Cause | Suggested Solution |
| Inconsistent Matrix Effects: The composition of the matrix can vary between samples, leading to different degrees of ion suppression or enhancement.[11] | Implement a robust sample cleanup procedure to remove as many interfering compounds as possible.[3] Crucially, use a stable isotope-labeled internal standard to correct for sample-to-sample variability.[1][10] |
| Phospholipid Contamination: Phospholipids are a primary cause of ion suppression and can build up on the LC column, eluting erratically and causing poor reproducibility.[14] | Employ specific phospholipid removal strategies. This can include specialized SPE cartridges or plates designed to retain phospholipids.[3][14] Modifying the chromatographic gradient to include a high-organic wash step can also help clean the column between injections. |
| Analyte Interaction with HPLC Hardware: Phosphorylated compounds can chelate with metal ions on the surface of stainless steel columns and frits, leading to peak tailing, signal loss, and carryover.[5] | Consider using a metal-free or PEEK-lined HPLC column and tubing. This removes the primary source of metal surface interaction in the sample flow path, significantly improving peak shape and recovery for chelating compounds.[5] |
Quantitative Data Summary
The following tables summarize validation data from various analytical methods for inositol and inositol phosphates, providing a reference for expected performance.
Table 1: Method Performance for Inositol & Inositol Phosphate Analysis
| Analyte | Method | Matrix | Recovery (%) | LOD | LOQ | Citation(s) |
| Myo-Inositol | LC-MS/MS | Infant Formula | 98.07 - 98.43% | 0.05 mg/L | 0.17 mg/L | [15] |
| Myo-Inositol | RP-HPLC | Bulk Drug | 99.75 - 100.04% | 1.08 µg/mL | 3.27 µg/mL | [16] |
| Inositol Phosphates (InsP3-InsP6) | HPIC | Soybeans | 97.04 - 99.05% | - | - | [17][18] |
| Inositol Phosphates (InsP1-InsP6) | Anion-Exchange-MS/MS | Almonds | 73 - 101% | - | - | [12] |
| Myo-Inositol | Enzymatic UV-method | Kit Standard | - | 0.164 mg/L | 0.573 mg/L | [19] |
| Inositol Phosphates | UHPLC-ESI-MS/MS | Biological Samples | - | - | 0.32 - 0.89 pmol | [7][8] |
LOD: Limit of Detection; LOQ: Limit of Quantification; HPIC: High-Performance Ion Chromatography
Experimental Protocols & Methodologies
Protocol 1: Solid-Phase Extraction (SPE) for Ins(4)P1 from Biological Samples
This protocol is a generalized procedure based on methods for purifying inositol phosphates from complex matrices.[7][8][13]
-
Sample Preparation:
-
Harvest cells or tissues and wash with ice-cold PBS.
-
Extract the sample using an acidic solution, such as 0.5 M HCl or 1 M perchloric acid (PA), on ice.[13][20] This step lyses the cells and precipitates proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitate.
-
Carefully collect the supernatant containing the soluble inositol phosphates.
-
(Optional but recommended) Add a known amount of a stable isotope-labeled internal standard to the supernatant.
-
-
SPE Cartridge Conditioning:
-
Use an SPE cartridge suitable for phosphorylated compounds, such as one containing titanium dioxide (TiO₂) or a strong anion-exchange (SAX) resin.[7][8][13][20]
-
Condition the cartridge according to the manufacturer's instructions. This typically involves washing with a high organic solvent (e.g., methanol), followed by water, and finally an equilibration buffer (e.g., the extraction acid).
-
-
Sample Loading & Washing:
-
Load the acidic supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a series of buffers to remove interfering compounds. This may include a low-concentration acid wash followed by a wash with a partially aqueous/organic solvent to remove less polar contaminants.[3]
-
-
Analyte Elution:
-
Elute the bound inositol phosphates using a strong elution buffer. For SAX cartridges, this is typically a high-concentration acid (e.g., up to 2 M HCl).[20] For TiO₂ beads, an alkaline solution may be used.
-
Collect the eluate.
-
-
Post-Elution Processing:
-
Dry the eluate completely using a vacuum centrifuge.
-
Reconstitute the dried sample in the mobile phase used for the LC-MS analysis.
-
The sample is now ready for injection.
-
Protocol 2: Derivatization by Methylation for LC-MS/MS Analysis
This protocol enhances chromatographic performance by neutralizing the polar phosphate groups.[7][8]
-
Ensure the extracted and purified inositol phosphate sample is completely dry.
-
Prepare a fresh solution of (Trimethylsilyl)diazomethane (TMS-diazomethane) in a suitable solvent mixture (e.g., methanol/toluene). Caution: TMS-diazomethane is toxic and explosive. Handle with extreme care in a fume hood.
-
Add the TMS-diazomethane solution to the dried sample.
-
Allow the reaction to proceed for 30-60 minutes at room temperature. The solution may turn yellow.
-
Quench the reaction by adding a small amount of acetic acid until the yellow color disappears.
-
Dry the sample again under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitute the derivatized sample in the appropriate mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. [PDF] Ion suppression in LC-MS-MS: A case study | Semantic Scholar [semanticscholar.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Isomer-selective analysis of inositol phosphates with differential isotope labelling by phosphate methylation using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 15. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wjahr.com [wjahr.com]
- 17. pnfs.or.kr [pnfs.or.kr]
- 18. Validation of Modified High-Performance Ion Chromatography Analytical Method for Inositol Phosphates in Soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
selection of internal standards for D-myo-Inositol 4-monophosphate quantification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the selection of internal standards for the accurate quantification of D-myo-Inositol 4-monophosphate (Ins(4)P1). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound quantification?
A1: The gold standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C- or deuterium-labeled this compound. These standards have nearly identical chemical and physical properties to the endogenous analyte, ensuring they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This co-elution is crucial for accurately correcting variations in sample preparation, injection volume, and matrix effects.[1][2] While a commercially available SIL Ins(4)P1 is not readily found, ¹³C-labeled myo-inositol and deuterated myo-inositol are available and can be used as precursors for in-house synthesis or as closely related standards.
Q2: Can I use a non-isotopically labeled internal standard?
A2: While not ideal, a non-isotopically labeled compound with a similar structure and chromatographic behavior can be used if a SIL standard is unavailable. However, it is crucial to validate its performance thoroughly, as it will not perfectly mimic the analyte's behavior, potentially leading to less accurate quantification.
Q3: What are the advantages of using a ¹³C-labeled internal standard over a deuterated one?
A3: ¹³C-labeled standards are generally considered superior to their deuterated counterparts.[2][3] The carbon-carbon bonds are highly stable, preventing the loss or exchange of the isotopic label during sample preparation and analysis.[1] Deuterated standards, on the other hand, can sometimes exhibit chromatographic shifts and are at a slight risk of back-exchange of deuterium (B1214612) with hydrogen, which can compromise accuracy.[1]
Q4: Where can I obtain a suitable internal standard?
A4: Unlabeled this compound is commercially available from suppliers like Cayman Chemical and MyBioSource.[4][5] For stable isotope-labeled standards, deuterated myo-inositol ([D6]-myo-inositol) is available and can serve as a useful internal standard. While a specific ¹³C-labeled this compound is not readily listed, custom synthesis services may be an option.
Troubleshooting Guides
Issue 1: Poor Peak Shape and/or Low Signal Intensity
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | Biological matrices can suppress the ionization of the analyte. Ensure that your calibration standards and quality control samples are prepared in a matrix that closely matches your samples.[1] A suitable internal standard that co-elutes with the analyte is essential to compensate for these effects.[1] Consider sample cleanup procedures like solid-phase extraction (SPE) to remove interfering substances. |
| Suboptimal LC Conditions | Inositol (B14025) phosphates are highly polar and can be challenging to separate. For Hydrophilic Interaction Liquid Chromatography (HILIC), optimizing the mobile phase pH can improve peak shape.[6] Ion-exchange chromatography is also a powerful technique for separating inositol phosphate (B84403) isomers. |
| In-source Fragmentation | Inositol phosphates can be prone to fragmentation in the electrospray ionization (ESI) source. Optimize the source voltage and other ESI parameters to minimize in-source fragmentation and maximize the signal of the desired precursor ion.[7] |
Issue 2: Inaccurate Quantification and High Variability
| Potential Cause | Troubleshooting Steps |
| Inappropriate Internal Standard | If not using a stable isotope-labeled internal standard that co-elutes with the analyte, the correction for sample loss and matrix effects will be inaccurate. Whenever possible, use a SIL-IS. |
| Isomeric Interference | Biological samples contain multiple isomers of inositol monophosphates which may co-elute and interfere with the quantification of Ins(4)P1. High-resolution chromatography, such as ion-exchange HPLC or capillary electrophoresis, is necessary to separate these isomers.[8] |
| Standard Curve Issues | Ensure the concentration range of your calibration curve brackets the expected concentration of the analyte in your samples. The internal standard concentration should be consistent across all samples and calibration standards. |
Comparison of Internal Standards
| Internal Standard Type | Advantages | Disadvantages | Commercial Availability (for Ins(4)P1) |
| ¹³C-Labeled this compound | Co-elutes perfectly with the analyte.[3] Highly stable isotope label, no risk of back-exchange.[1][3] Provides the most accurate quantification. | Typically more expensive and may require custom synthesis. | Not readily available. |
| Deuterated (²H) myo-Inositol | More commonly available and generally less expensive than ¹³C-labeled standards. Good for correcting matrix effects. | Can sometimes exhibit a slight chromatographic shift compared to the unlabeled analyte.[9] Small risk of deuterium-hydrogen back-exchange.[1] | Readily available. |
| Structurally Similar Compound | Can be a cost-effective alternative if a SIL-IS is not available. | Does not perfectly mimic the analyte's behavior, leading to less accurate quantification. Requires extensive validation. | Varies depending on the chosen compound. |
Experimental Protocols
Sample Preparation (General Protocol)
-
Cell/Tissue Lysis: Homogenize cells or tissues in an acidic solution (e.g., perchloric acid or trichloroacetic acid) to precipitate proteins and extract the polar inositol phosphates.
-
Internal Standard Spiking: Add a known amount of the chosen internal standard to the lysate at the earliest stage to account for any sample loss during subsequent steps.
-
Neutralization: Neutralize the acidic extract with a suitable base (e.g., potassium carbonate).
-
Centrifugation: Centrifuge the neutralized extract to pellet the precipitated proteins and other cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the inositol phosphates.
-
(Optional) Solid-Phase Extraction (SPE): For complex matrices, an SPE cleanup step can be employed to remove interfering substances and enrich the inositol phosphates.
-
Reconstitution: Dry the final extract and reconstitute it in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Method for Inositol Monophosphate Analysis
This protocol is a starting point and should be optimized for your specific instrument and application.
-
Liquid Chromatography (LC):
-
Column: A HILIC column or an anion-exchange column is recommended for the separation of polar inositol phosphates.[6]
-
Mobile Phase A: Water with a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium carbonate).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from high organic to high aqueous mobile phase is typically used.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducible retention times.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for inositol phosphates.
-
Multiple Reaction Monitoring (MRM): Use specific precursor-to-product ion transitions for both this compound and the internal standard for sensitive and selective quantification.
-
Ins(4)P1 Precursor Ion (m/z): ~259
-
Ins(4)P1 Product Ions (m/z): ~97, ~79
-
-
Optimization: Optimize MS parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.
-
Visualizations
Caption: Simplified Inositol Phosphate Signaling Pathway.
Caption: LC-MS/MS Experimental Workflow.
Caption: Decision tree for internal standard selection.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ukisotope.com [ukisotope.com]
- 4. caymanchem.com [caymanchem.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Metabolites – A Serious Challenge for LC/MS Separations and Usual Detection Techniques [sigmaaldrich.com]
- 7. High‐resolution mass spectrometric analysis of myo‐inositol hexakisphosphate using electrospray ionisation Orbitrap - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
improving resolution of D-myo-Inositol 4-monophosphate from its enantiomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the resolution of D-myo-Inositol 4-monophosphate from its enantiomers.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the enantiomeric resolution of this compound and its precursors.
Q1: What is the most common strategy for obtaining enantiomerically pure this compound?
A1: Direct chiral resolution of this compound is challenging due to its high polarity. The most common and effective strategy involves the resolution of a protected, non-phosphorylated myo-inositol precursor. This is typically achieved by derivatizing the racemic precursor with a chiral auxiliary to form diastereomers, which can then be separated using standard chromatography techniques. Following separation, the protecting groups are removed, and the desired enantiomer is phosphorylated at the 4-position to yield enantiomerically pure this compound.
Q2: I am having difficulty separating the diastereomeric esters of my protected myo-inositol. What can I do?
A2: Incomplete separation of diastereomers is a frequent issue. Here are several troubleshooting steps:
-
Optimize Chromatographic Conditions:
-
Mobile Phase: Systematically vary the solvent polarity. A common mobile phase for silica (B1680970) gel chromatography is a mixture of hexane (B92381) and ethyl acetate (B1210297). A shallow gradient or isocratic elution with an optimized solvent ratio can significantly improve resolution.
-
Column: Ensure you are using a high-resolution silica gel column. The particle size and packing quality of the column are critical.
-
Flow Rate: A lower flow rate can sometimes enhance separation by allowing more time for equilibration between the stationary and mobile phases.
-
-
Choice of Chiral Auxiliary: The choice of the chiral resolving agent can impact the separation. If you are using (S)-(+)-O-acetylmandelic acid and observing poor separation, consider other chiral auxiliaries that might produce diastereomers with greater differences in their physical properties.
-
Recrystallization: In some cases, fractional crystallization of the diastereomeric mixture can be an effective method for separation, either alone or in combination with chromatography.
Q3: My yields are consistently low after the resolution and deprotection steps. What are the potential causes and solutions?
A3: Low yields can arise from several factors throughout the multi-step synthesis and purification process.
| Potential Cause | Troubleshooting Suggestions |
| Incomplete Reactions | Monitor reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure all reagents are pure and dry, and that reaction times and temperatures are optimized. |
| Product Loss During Extraction | Perform multiple extractions of the aqueous phase to ensure complete recovery of the product. Use of a continuous liquid-liquid extractor can be beneficial for highly water-soluble compounds. |
| Product Loss During Chromatography | Use a minimal amount of silica gel for purification to reduce adsorption losses. Ensure the chosen solvent system provides good solubility for the compound of interest while allowing for effective separation. |
| Degradation During Deprotection | Some protecting groups require harsh conditions for removal, which can lead to degradation of the inositol (B14025) ring. Choose protecting groups that can be removed under mild conditions. For example, benzyl (B1604629) ethers can be removed by hydrogenolysis, which is generally a mild procedure. |
Q4: How can I confirm the enantiomeric purity of my final this compound?
A4: Confirming the enantiomeric excess (ee) of the final product is crucial. While direct analysis of the phosphorylated compound can be difficult, the enantiomeric purity of the resolved, deprotected precursor can be determined using chiral HPLC. Once the precursor's high enantiomeric purity is established, the subsequent phosphorylation reaction is unlikely to affect the stereochemistry at the inositol ring.
Experimental Protocols
A common route to enantiomerically pure this compound involves the resolution of a protected precursor, such as DL-3,6-di-O-benzyl-myo-inositol.
Protocol 1: Diastereomeric Resolution of a Protected myo-Inositol Precursor
This protocol describes the resolution of a racemic protected myo-inositol derivative using a chiral auxiliary.
Materials:
-
DL-3,6-di-O-benzyl-myo-inositol
-
(S)-(+)-O-acetylmandelic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Esterification: To a solution of DL-3,6-di-O-benzyl-myo-inositol in anhydrous DCM, add (S)-(+)-O-acetylmandelic acid, DCC, and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric esters.
-
Chromatographic Separation: Purify the crude mixture by flash column chromatography on silica gel. Use a gradient of ethyl acetate in hexane to separate the two diastereomers.
-
Collect the fractions containing each diastereomer separately and concentrate them.
-
Deprotection: The separated diastereomers can then be deprotected to yield the enantiomerically pure D- and L-3,6-di-O-benzyl-myo-inositol.
Quantitative Data from Literature for Similar Resolutions
The following table summarizes representative quantitative data for the resolution of protected myo-inositol derivatives from scientific literature.
| Precursor | Chiral Auxiliary | Separation Method | Yield of Diastereomers | Enantiomeric Excess (ee) |
| DL-3,6-di-O-benzyl-1,2:4,5-di-O-isopropylidene-myo-inositol | (S)-(+)-O-acetylmandelic acid | Chromatography | Diastereomer 1: 40-45% Diastereomer 2: 40-45% | >98% |
| DL-1,2,4,6-tetra-O-allyl-myo-inositol | R-(-)-O-acetylmandelic acid | Chromatography | Not specified | >99% |
Visualizations
Phosphoinositide Signaling Pathway
This compound is an important intermediate in the phosphoinositide signaling pathway. It can be formed through the dephosphorylation of D-myo-inositol 1,4-bisphosphate by inositol polyphosphate 1-phosphatase.
Caption: Simplified phosphoinositide signaling pathway.
Experimental Workflow for Chiral Resolution
The following diagram illustrates the general workflow for the chiral resolution of a protected myo-inositol precursor.
Caption: Workflow for chiral resolution and synthesis.
Validation & Comparative
A Researcher's Guide to Confirming D-myo-Inositol 4-monophosphate in Biological Samples
A comprehensive comparison of analytical techniques for the accurate identification and quantification of a key signaling molecule.
For researchers, scientists, and drug development professionals, the unambiguous identification and quantification of D-myo-Inositol 4-monophosphate (D-Ins(4)P1) in biological samples is paramount. This inositol (B14025) phosphate (B84403) isomer plays a crucial role in various cellular signaling pathways, and its accurate measurement is essential for understanding its physiological and pathological significance. This guide provides a detailed comparison of the most effective analytical methods, complete with experimental protocols and performance data, to aid in the selection of the most appropriate technique for your research needs.
Method Comparison: Performance at a Glance
Choosing the right analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of the most common techniques used for the analysis of this compound.
| Analytical Technique | Principle | Sensitivity | Selectivity | Throughput | Key Advantages | Key Disadvantages |
| HPLC-ESI-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High (pmol to fmol)[1] | Very High | Moderate to High | High specificity for isomer separation; provides structural information.[2][3] | Requires sophisticated instrumentation; potential for ion suppression from matrix components.[3] |
| Anion-Exchange Chromatography (AEC) | Separation based on the charge of the phosphate groups. | Moderate to High[1][4] | Good | Moderate | Excellent for separating inositol phosphates with different numbers of phosphate groups.[5][6] | Co-elution of isomers with the same number of phosphate groups can be a challenge.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography followed by mass-based detection. | High | High | Moderate | High resolution and sensitivity.[7] | Requires derivatization of the non-volatile inositol phosphates, which can be a multi-step and time-consuming process.[1][5] |
| Enzymatic Assays | Utilizes specific enzymes to convert the analyte into a detectable product. | Moderate | High | High | High specificity for a particular isomer; suitable for high-throughput screening. | Availability of specific enzymes for all inositol phosphate isomers can be limited; indirect measurement. |
In-Depth Experimental Protocols
Reproducibility is key in scientific research. This section provides detailed methodologies for the principal analytical techniques discussed.
High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS)
This method offers a powerful combination of separation and specific detection, making it a gold standard for the analysis of inositol phosphates.
1. Sample Preparation (from Biological Tissue):
-
Homogenize tissue samples in a cold acidic solution (e.g., 0.5 M HCl) to extract inositol phosphates.[6]
-
Centrifuge the homogenate to pellet cellular debris.
-
The supernatant containing the inositol phosphates can be further purified and concentrated using solid-phase extraction (SPE) with a strong anion-exchange (SAX) resin.[6]
-
Elute the inositol phosphates from the SAX cartridge using a high salt buffer (e.g., 2 N HCl).[6]
-
Remove the acid from the eluate by lyophilization or using a suitable desalting cartridge.[6]
2. HPLC Separation:
-
Column: A strong anion-exchange column, such as a Dionex CarboPac PA100, is commonly used.[6]
-
Mobile Phase: A gradient elution with an acidic mobile phase (e.g., HCl or methanesulfonic acid) is effective for separating inositol phosphate isomers.[1][6] An acidic eluent system allows for the elution of isomers in increasing order of their phosphate groups.[6]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
3. MS/MS Detection:
-
Ionization Mode: Negative ion electrospray ionization (ESI) is preferred for detecting the negatively charged phosphate groups.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves selecting the precursor ion of this compound and monitoring for a specific product ion after fragmentation.[3][8]
Anion-Exchange Chromatography (AEC) with Post-Column Derivatization and UV Detection
A robust and widely used method for the separation of inositol phosphates.
1. Sample Preparation:
-
Follow the same extraction and purification steps as described for HPLC-MS/MS.
2. AEC Separation:
-
Column: A strong anion-exchange column.
-
Mobile Phase: A gradient of a salt solution (e.g., sodium sulfate) is used to elute the inositol phosphates based on their charge.[5]
3. Post-Column Derivatization and Detection:
-
After separation, the eluent is mixed with a reagent that reacts with the phosphate groups to produce a colored or fluorescent compound.
-
A common method involves a post-column reaction with a ferric nitrate (B79036) solution.[6]
-
The resulting complex is then detected by a UV-Vis detector at a specific wavelength (e.g., 290 nm).[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for routine analysis due to the extensive sample preparation, GC-MS can provide high-resolution separation and identification.
1. Sample Preparation and Derivatization:
-
Extract and purify the inositol phosphates as previously described.
-
The phosphate groups must be removed by enzymatic or chemical hydrolysis to yield myo-inositol.[5]
-
The resulting myo-inositol is then derivatized to make it volatile. A common derivatization agent is a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) to form trimethylsilyl (B98337) (TMS) derivatives.[1][5]
2. GC Separation:
-
Column: A capillary column suitable for the separation of TMS derivatives.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A temperature gradient is used to separate the derivatized inositol isomers.
3. MS Detection:
-
Ionization: Electron ionization (EI) is typically used.
-
Detection: The mass spectrometer is operated in full scan mode to obtain the mass spectrum of the derivatized myo-inositol for identification, or in selected ion monitoring (SIM) mode for quantification.
Visualizing the Cellular Context and Workflow
To better understand the biological relevance and the analytical process, the following diagrams illustrate the signaling pathway of inositol phosphates and a typical experimental workflow.
Caption: Inositol phosphate signaling pathway.
Caption: General experimental workflow.
By carefully considering the strengths and weaknesses of each analytical technique and adhering to robust experimental protocols, researchers can confidently confirm the identity and quantity of this compound in their biological samples, paving the way for new discoveries in cellular signaling and drug development.
References
- 1. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review [mdpi.com]
- 2. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anion exchange chromatographic separation of inositol phosphates and their quantification by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Quantification of plasma myo-inositol using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative structural characterization of phosphatidylinositol phosphates from biological samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of D-myo-Inositol 4-Monophosphate and Other Inositol Monophosphates: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between inositol (B14025) monophosphate isomers is critical for dissecting cellular signaling pathways and developing targeted therapeutics. This guide provides an objective comparison of D-myo-Inositol 4-monophosphate and other key inositol monophosphates, supported by experimental data and detailed methodologies.
In the intricate world of cellular communication, inositol phosphates act as crucial second messengers, orchestrating a multitude of physiological processes. Among these, the monophosphorylated forms of myo-inositol, while less studied than their polyphosphorylated counterparts like inositol trisphosphate (IP3), play fundamental roles in the maintenance of cellular inositol homeostasis and as precursors for more complex signaling molecules. This comparative guide focuses on this compound (Ins(4)P1) and its isomers, such as D-myo-Inositol 1-monophosphate (Ins(1)P1) and D-myo-Inositol 3-monophosphate (Ins(3)P1), to elucidate their distinct biochemical properties and biological significance.
Biochemical Properties and Enzymatic Interactions
The primary enzyme responsible for the dephosphorylation of inositol monophosphates is inositol monophosphatase (IMPase). The substrate specificity of this enzyme is a key determinant of the cellular fate of different inositol monophosphate isomers. While comprehensive comparative kinetic data is sparse, existing studies provide valuable insights into the enzymatic handling of these isomers.
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |
| D-myo-Inositol 1-phosphate | Bovine Brain | ~45 (Ki for F-) | - | [1] |
| D-myo-Inositol 4-phosphate | Bovine Brain | - | - | [2] |
| D-myo-Inositol 1-phosphate | Fungal Phytase | - | Higher activity | [3] |
| D-myo-Inositol 2-phosphate | Fungal Phytase | - | Lower activity | [3] |
Inositol monophosphatase, a key enzyme in the phosphoinositide signaling pathway, is responsible for the final step in the recycling of inositol by dephosphorylating inositol monophosphates.[4] Studies on bovine brain IMPase have shown that it can hydrolyze both D-myo-inositol 1-phosphate and D-myo-inositol 4-phosphate.[2] This suggests a broad substrate specificity for equatorial hydroxyl groups on the myo-inositol ring. In contrast, inositol 2-phosphate, which has an axial phosphate (B84403) group, is a poor substrate for this enzyme.[5]
Furthermore, studies with fungal phytases have demonstrated differential activities towards myo-inositol 1-monophosphate and myo-inositol 2-monophosphate, with the former being a preferred substrate.[3] This highlights that substrate preference can vary between different phosphatases, which could have significant implications for inositol metabolism in different organisms or cellular compartments.
Role in Cellular Signaling Pathways
The various inositol monophosphate isomers are situated at critical junctures within the broader inositol phosphate signaling network. Their primary role is as intermediates in the metabolic cascade that recycles inositol for the resynthesis of phosphoinositides, which are precursors to key second messengers like diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[6][7]
The generation of specific inositol monophosphate isomers is dependent on the initial cleavage of phosphoinositides by phospholipase C (PLC) and subsequent dephosphorylation steps. For instance, the dephosphorylation of D-myo-inositol 1,4-bisphosphate can yield this compound.[8]
While direct signaling roles for inositol monophosphates are not as well-defined as for higher inositol phosphates, their cellular concentrations are critical for maintaining the flux of the entire pathway. For example, D-myo-inositol 1-phosphate is a key indicator of G protein-coupled receptor (GPCR) activation that is coupled to phospholipase C beta.[9][10] Inhibition of inositol monophosphatase by lithium chloride leads to the accumulation of D-myo-inositol 1-phosphate, a principle that is exploited in assays to measure GPCR activity.[9][10]
The specific functions of this compound in signaling are less clear, though its production is an established part of the inositol phosphate metabolic cascade.[8] It is plausible that different isomers, due to their distinct spatial arrangements of the phosphate group, could have differential (though perhaps subtle) interactions with other cellular components, a topic that warrants further investigation.
Experimental Protocols
Separation and Quantification of Inositol Monophosphate Isomers by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of inositol phosphate isomers.[4][5][11][12][13]
Methodology:
-
Sample Preparation:
-
Cells are typically labeled with [³H]myo-inositol to allow for radiometric detection.
-
Cells are lysed using an acidic solution (e.g., perchloric acid or trichloroacetic acid) to precipitate proteins and extract soluble inositol phosphates.
-
The acidic extract is neutralized and clarified by centrifugation.
-
-
HPLC Separation:
-
Anion-exchange chromatography is the most common method for separating inositol phosphates based on their charge. A strong anion exchange (SAX) column is typically used.
-
A gradient elution is employed, using a mobile phase with increasing ionic strength (e.g., a gradient of ammonium (B1175870) phosphate or ammonium formate) to elute the different inositol phosphate isomers.
-
The specific gradient profile can be optimized to achieve baseline separation of the monophosphate isomers.
-
-
Detection and Quantification:
-
For radiolabeled samples, fractions are collected and analyzed by liquid scintillation counting.
-
Alternatively, mass spectrometry (MS) can be coupled with HPLC for non-radioactive detection and quantification, providing high sensitivity and specificity.
-
Peak areas are integrated and compared to known standards to quantify the amount of each isomer.
-
Inositol Monophosphatase Activity Assay
The activity of inositol monophosphatase can be measured by quantifying the release of inorganic phosphate from inositol monophosphate substrates. The malachite green assay is a common colorimetric method for this purpose.[14][15][16][17][18]
Methodology:
-
Reaction Setup:
-
The reaction mixture contains a suitable buffer (e.g., Tris-HCl), Mg²⁺ (a required cofactor for IMPase), the purified enzyme, and the inositol monophosphate isomer to be tested.
-
Reactions are initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Control reactions without the enzyme or without the substrate are included to account for non-enzymatic phosphate release.
-
-
Phosphate Detection:
-
The reaction is stopped by the addition of the malachite green reagent, which contains malachite green, ammonium molybdate, and a strong acid.
-
In the presence of inorganic phosphate, a stable green complex is formed.
-
The absorbance of the complex is measured spectrophotometrically at a wavelength of approximately 620-660 nm.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of inorganic phosphate.
-
The amount of phosphate released in the enzymatic reactions is determined by interpolating the absorbance values onto the standard curve.
-
The specific activity of the enzyme (e.g., in µmol of phosphate released per minute per mg of enzyme) can then be calculated. To determine kinetic parameters (Km and Vmax), the assay is performed with varying substrate concentrations.
-
Conclusion
This compound and its isomers are integral components of the inositol phosphate signaling network. While their roles are primarily viewed as metabolic intermediates, the subtle differences in their structure and interaction with enzymes like inositol monophosphatase suggest the potential for more nuanced regulatory functions that are yet to be fully elucidated. The application of robust analytical techniques such as HPLC and enzymatic assays is paramount for researchers seeking to unravel the specific contributions of each isomer to cellular physiology and pathology. Further comparative studies focusing on the kinetic interactions of these monophosphates with a wider range of cellular proteins will undoubtedly provide a clearer picture of their individual and collective importance in health and disease.
References
- 1. Kinetic studies with myo-inositol monophosphatase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical and kinetic mechanism of the inositol monophosphatase reaction and its inhibition by Li+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-myo-Inositol 1,4,5,6-tetrakisphosphate produced in human intestinal epithelial cells in response to Salmonella invasion inhibits phosphoinositide 3-kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid separation method for inositol phosphates and their isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Labeled Inositol Phosphate Isomers by High-Pressure Liquid Chromatography (HPLC)-丁香实验 [biomart.cn]
- 6. ROLES OF INOSITOL PHOSPHATES AND INOSITOL PYROPHOSPHATES IN DEVELOPMENT, CELL SIGNALING AND NUCLEAR PROCESSES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Separation of inositol phosphates and glycerophosphoinositol phosphates by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of labeled inositol phosphate isomers by high-pressure liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. eubopen.org [eubopen.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. sciencellonline.com [sciencellonline.com]
A Comparative Guide to D-myo-Inositol 4-monophosphate and D-myo-Inositol 3-monophosphate for Researchers and Drug Development Professionals
An objective comparison of the functional differences between two key inositol (B14025) monophosphate isomers, supported by metabolic pathway analysis and relevant experimental considerations.
This guide provides a detailed comparison of D-myo-Inositol 4-monophosphate (Ins(4)P1) and D-myo-Inositol 3-monophosphate (Ins(3)P1), two isomers of inositol monophosphate. While structurally similar, their distinct metabolic origins suggest divergent functional roles within the cell. This document summarizes their metabolic pathways, highlights the key enzymatic players, and discusses the implications for cellular signaling and drug development.
Metabolic Pathways: Distinct Origins Define Function
The primary functional distinction between Ins(4)P1 and Ins(3)P1 lies in their metabolic pathways. Ins(3)P1 is a crucial intermediate in the de novo synthesis of myo-inositol, the precursor for all inositol-containing compounds, while Ins(4)P1 is a catabolic product of the phosphoinositide signaling cascade.
D-myo-Inositol 3-monophosphate (Ins(3)P1): The Biosynthetic Precursor
Ins(3)P1 is synthesized from D-glucose-6-phosphate in a two-step enzymatic process. The first and rate-limiting step is the isomerization of D-glucose-6-phosphate to 1D-myo-inositol 3-phosphate, catalyzed by D-myo-inositol-3-phosphate synthase (MIPS) (EC 5.5.1.4). Subsequently, Ins(3)P1 is dephosphorylated by inositol monophosphatase (IMPase) to yield myo-inositol[1][2][3]. This pathway is fundamental for maintaining the cellular pool of myo-inositol, which is essential for the synthesis of phosphatidylinositol (PI) and its phosphorylated derivatives (phosphoinositides)[2].
This compound (Ins(4)P1): The Signaling Catabolite
In contrast, Ins(4)P1 is primarily a degradation product of the well-established second messenger, D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3). Following receptor-stimulated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), Ins(1,4,5)P3 is generated and can be sequentially dephosphorylated. The pathway to Ins(4)P1 involves the action of inositol polyphosphate 5-phosphatase to produce inositol 1,4-bisphosphate (Ins(1,4)P2), which is then dephosphorylated at the 1-position by inositol polyphosphate 1-phosphatase to yield Ins(4)P1. Finally, Ins(4)P1 is dephosphorylated by IMPase to myo-inositol, thus recycling the inositol backbone[4].
Functional Differences: An Area for Future Research
Despite their distinct metabolic contexts, direct comparative studies on the functional differences between Ins(4)P1 and Ins(3)P1 are notably scarce in the current scientific literature. Their roles are largely inferred from their positions in their respective pathways.
-
Ins(3)P1 is primarily viewed as a biosynthetic intermediate. Its main known function is to serve as the immediate precursor to myo-inositol in the de novo pathway. The regulation of its synthesis through MIPS is a critical control point for cellular inositol levels[1][3].
-
Ins(4)P1 , as a product of the phosphoinositide signaling cascade, is considered part of the "off-signal" for Ins(1,4,5)P3-mediated calcium signaling, contributing to the termination of the signal and the recycling of inositol.
Enzyme Kinetics and Inhibition:
Protein Binding and Cellular Signaling:
There is a lack of direct comparative studies on the binding of Ins(4)P1 and Ins(3)P1 to specific cellular proteins. While techniques exist to identify inositol phosphate-binding proteins, specific and comparative binding affinity data for these two monophosphates are needed. It is plausible that their different phosphorylation positions could lead to differential recognition by protein binding domains, potentially implicating them in distinct signaling events, although this remains to be experimentally demonstrated. For example, a study on phospholipase C-δ1 showed that inositol monophosphates with the phosphate (B84403) at the 1 or 2 position had no significant effect on binding, but a direct comparison with the 3- and 4-phosphate isomers was not reported[7].
Quantitative Data Summary
Due to the limited availability of direct comparative experimental data, a quantitative comparison table is not feasible at this time. Future research directly comparing the kinetic parameters of enzymes acting on both isomers and the binding affinities of these isomers to various proteins is needed to populate such a table.
Experimental Protocols
For researchers interested in investigating the functional differences between Ins(4)P1 and Ins(3)P1, the following experimental approaches are recommended.
Protocol 1: Inositol Monophosphatase (IMPase) Activity Assay
This protocol allows for the measurement of IMPase activity using either Ins(3)P1 or Ins(4)P1 as a substrate. The release of inorganic phosphate can be quantified using a colorimetric method.
Materials:
-
Purified or recombinant IMPase
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT
-
Substrates: D-myo-Inositol 3-monophosphate and this compound solutions (e.g., 10 mM stock solutions)
-
Malachite Green Reagent for phosphate detection
-
Phosphate standard solution (e.g., KH₂PO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Substrate Solutions: Dilute the stock solutions of Ins(3)P1 and Ins(4)P1 in Assay Buffer to desired final concentrations (e.g., for determining Km, a range of concentrations from 0.1 to 10 times the expected Km should be used).
-
Enzyme Reaction:
-
In a 96-well plate, add 50 µL of the substrate solution.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of pre-warmed IMPase solution (diluted in Assay Buffer to a suitable concentration).
-
Incubate at 37°C for a fixed time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 25 µL of 1 M HCl.
-
-
Phosphate Detection:
-
Add 100 µL of Malachite Green Reagent to each well.
-
Incubate at room temperature for 15 minutes for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using the phosphate standard solution to determine the concentration of inorganic phosphate released.
-
Data Analysis: Calculate the initial velocity of the reaction (nmol of phosphate released per minute per mg of enzyme). For kinetic analysis, plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax for each isomer.
Protocol 2: Competitive Binding Assay to Identify Protein Interactions
This protocol describes a method to compare the binding of Ins(4)P1 and Ins(3)P1 to a protein of interest using a competitive binding assay with a labeled inositol phosphate ligand.
Materials:
-
Purified protein of interest
-
Binding Buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% BSA
-
Labeled Ligand: e.g., [³H]-Ins(1,4,5)P3 or a biotinylated inositol phosphate probe
-
Unlabeled Competitors: D-myo-Inositol 3-monophosphate and this compound
-
Filtration apparatus with glass fiber filters (e.g., GF/B)
-
Scintillation counter and scintillation fluid (for radiolabeled ligand) or streptavidin-coated plates and detection system (for biotinylated probe)
Procedure:
-
Incubation:
-
In microcentrifuge tubes, combine the purified protein, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled competitor (Ins(3)P1 or Ins(4)P1).
-
Include a control with no competitor (for total binding) and a control with a large excess of unlabeled ligand (for non-specific binding).
-
Incubate on ice for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through the glass fiber filters under vacuum.
-
Wash the filters quickly with ice-cold Binding Buffer to remove unbound ligand.
-
-
Quantification:
-
For radiolabeled ligand: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
For biotinylated probe: If using streptavidin-coated plates, transfer the bound complex to the plate, wash, and detect using an appropriate method (e.g., enzyme-linked assay).
-
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value for each competitor (Ins(3)P1 and Ins(4)P1). The IC₅₀ values can then be used to calculate the binding affinity (Ki) for each isomer.
-
Conclusion and Future Directions
The functional differences between this compound and D-myo-Inositol 3-monophosphate are primarily defined by their distinct metabolic origins. Ins(3)P1 is a key player in the de novo synthesis of myo-inositol, while Ins(4)P1 is a product of the phosphoinositide signaling pathway's catabolic arm. A significant gap in the current understanding is the lack of direct experimental evidence comparing their specific biological activities.
For researchers and drug development professionals, this highlights a critical area for investigation. Targeting the enzymes that produce or degrade these specific isomers, such as MIPS or inositol polyphosphate 1-phosphatase, could offer novel therapeutic strategies. Furthermore, elucidating any unique signaling roles of Ins(4)P1 or Ins(3)P1 beyond their established metabolic functions could uncover new drug targets. Future studies employing comparative enzyme kinetics, protein binding assays, and cell-based signaling experiments are essential to fully unravel the distinct functional contributions of these two inositol monophosphate isomers.
References
- 1. HPLC separation of inositol polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. D-myo-inositol 1,4,5-trisphosphate analogues modified at the 3-position inhibit phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]
- 5. Using Biotinylated <i>myo</i>-Inositol Hexakisphosphate to Investigate Inositol Pyrophosphate–Protein Interactions with… [ouci.dntb.gov.ua]
- 6. Frontiers | Chronic Elevation of Skeletal Muscle [Ca2+]i Impairs Glucose Uptake. An in Vivo and in Vitro Study [frontiersin.org]
- 7. Modulation of Ins(2,4,5)P3-stimulated Ca2+ mobilization by ins(1,3,4, 5)P4: enhancement by activated G-proteins, and evidence for the involvement of a GAP1 protein, a putative Ins(1,3,4,5)P4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
D-myo-Inositol 4-Monophosphate: A Comparative Analysis of its Levels in Healthy and Diseased Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of D-myo-Inositol 4-monophosphate levels in healthy versus diseased tissues. This compound is a key intermediate in the complex inositol (B14025) phosphate (B84403) signaling pathway, playing a crucial role in cellular communication and regulation. Alterations in the levels of inositol phosphates have been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and fibrotic diseases. This document summarizes the available quantitative data, details the experimental methodologies for measurement, and visualizes the relevant signaling pathways to facilitate a deeper understanding of the role of this compound in pathology.
Quantitative Data Summary
Direct quantitative comparisons of this compound in healthy versus diseased human tissues are not widely available in the literature. However, studies on related enzymes and in specific disease models provide valuable insights.
| Disease State | Tissue/Cell Type | Observation | Fold Change/Significance | Reference |
| Idiopathic Pulmonary Fibrosis (IPF) | Lung Fibroblasts (ASS1-deficient) | Decreased abundance of inositol-4-monophosphate | Significantly lower compared to normal lung fibroblasts | [1] |
| Alzheimer's Disease | Brain | Increased activity of myo-inositol monophosphatase | Significantly higher than in control brains | [2] |
Note: The increased activity of myo-inositol monophosphatase in Alzheimer's disease suggests a potential alteration in the levels of its substrates, which include this compound. However, direct measurement of the substrate was not reported in this study.
Experimental Protocols
The quantification of this compound in biological samples is a technically demanding process that requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a commonly employed technique.
1. Tissue Extraction of Inositol Phosphates
This protocol is a generalized procedure for the extraction of inositol phosphates from tissue samples.
-
Sample Preparation: Flash-freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic activity. Homogenize the frozen tissue in a pre-chilled solution of perchloric acid (e.g., 0.5 M) to precipitate proteins and extract acid-soluble metabolites.
-
Neutralization: Centrifuge the homogenate to pellet the precipitated protein. Carefully collect the supernatant and neutralize it with a suitable base, such as potassium carbonate, to precipitate the perchlorate.
-
Desalting and Enrichment: The neutralized extract can be further purified and enriched for inositol phosphates using solid-phase extraction (SPE) with anion exchange cartridges. Elute the inositol phosphates with a high-salt buffer.
-
Lyophilization: Lyophilize the eluted fraction to dryness and reconstitute in a suitable solvent for HPLC-MS analysis.
2. Quantification by HPLC-Mass Spectrometry
-
Chromatographic Separation:
-
Column: A strong anion exchange (SAX) column is typically used for the separation of negatively charged inositol phosphates.
-
Mobile Phase: A gradient elution with a buffer system, such as ammonium (B1175870) phosphate or ammonium carbonate, is employed to resolve the different inositol phosphate isomers.
-
Flow Rate: A flow rate of approximately 0.2-0.5 mL/min is commonly used.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is the preferred method for detecting inositol phosphates.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification. The transition from the precursor ion (m/z of this compound) to a specific product ion is monitored.
-
Quantification: Absolute quantification is achieved by using a standard curve generated from known concentrations of a this compound standard. The use of a stable isotope-labeled internal standard is recommended to correct for matrix effects and variations in extraction efficiency.
-
Signaling Pathways and Experimental Workflows
Inositol Phosphate Signaling Pathway
The inositol phosphate pathway is a critical signaling cascade that regulates a multitude of cellular processes. This compound is an intermediate in this pathway, primarily produced by the dephosphorylation of higher inositol polyphosphates.
Caption: Inositol phosphate signaling pathway.
Experimental Workflow for this compound Quantification
The following diagram outlines the key steps involved in the quantification of this compound from tissue samples.
Caption: Experimental workflow for quantification.
Logical Relationship in Idiopathic Pulmonary Fibrosis
In idiopathic pulmonary fibrosis, the deficiency of the enzyme argininosuccinate (B1211890) synthase 1 (ASS1) has been linked to alterations in inositol phosphate metabolism, including a decrease in inositol-4-monophosphate.
Caption: Altered inositol metabolism in IPF.
References
The Ambiguous Role of D-myo-Inositol 4-monophosphate in Cellular Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of D-myo-Inositol 4-monophosphate (Ins(4)P1) within the broader context of inositol (B14025) phosphate (B84403) signaling. While the inositol phosphate family is replete with well-established second messengers, the specific signaling function of Ins(4)P1 remains largely unvalidated. This document summarizes the current understanding of Ins(4)P1's metabolic position, contrasts its unclarified role with the validated functions of other key inositol phosphates, and details experimental protocols that can be employed to investigate its potential signaling activities.
Introduction to Inositol Phosphate Signaling
The myo-inositol signaling pathway is a cornerstone of cellular communication, translating extracellular signals into a diverse array of intracellular responses. This is achieved through the generation of various phosphorylated forms of myo-inositol, known as inositol phosphates (InsPs). The most extensively studied of these is D-myo-inositol 1,4,5-trisphosphate (InsP3), a canonical second messenger that mobilizes intracellular calcium.[1][2][3][4] Higher phosphorylated inositols, such as inositol pyrophosphates, are also emerging as critical regulators of cellular energy and metabolism.[5]
This compound is a recognized intermediate in the intricate web of inositol phosphate metabolism.[6][7] It is primarily known to be formed through the dephosphorylation of D-myo-inositol 1,4-bisphosphate. However, beyond its role as a metabolic intermediate, direct evidence for a specific signaling function for Ins(4)P1 is currently lacking in the scientific literature.
Comparative Analysis of Inositol Phosphates
To understand the potential role of Ins(4)P1, it is crucial to compare it with other inositol phosphates whose signaling functions have been rigorously validated.
| Inositol Phosphate | Validated Signaling Role | Downstream Effectors/Pathways |
| D-myo-Inositol 1,4,5-trisphosphate (InsP3) | Yes. Well-established second messenger. | Binds to InsP3 receptors on the endoplasmic reticulum, leading to the release of intracellular Ca2+.[1][2][3] |
| D-myo-Inositol 3,4,5,6-tetrakisphosphate (InsP4) | Yes. Modulator of various cellular processes. | Can influence Ca2+ signaling and has been implicated in the regulation of gene expression and ion channels. |
| Inositol Pentakisphosphate (InsP5) & Inositol Hexakisphosphate (InsP6) | Yes. Regulators of diverse nuclear and cytosolic processes. | Involved in chromatin remodeling, mRNA export, DNA repair, and regulation of enzymatic activity. |
| Inositol Pyrophosphates (e.g., IP7, IP8) | Yes. Energetic signaling molecules. | Regulate cellular energy levels and are involved in protein pyrophosphorylation.[5] |
| This compound (Ins(4)P1) | Not validated. Primarily considered a metabolic intermediate. | No specific signaling targets or pathways have been conclusively identified. |
Investigating the Signaling Potential of this compound: Experimental Protocols
The following section details experimental methodologies that can be adapted to investigate and potentially validate a signaling role for this compound.
Quantification of Intracellular Ins(4)P1 Levels
A critical first step is to determine if the intracellular concentration of Ins(4)P1 changes in response to specific cellular stimuli.
Methodology: Mass Spectrometry
-
Principle: This technique allows for the sensitive and specific quantification of inositol phosphates.
-
Protocol:
-
Cell Culture and Stimulation: Grow cells of interest to the desired confluency. Stimulate with agonists known to activate phospholipase C and inositol phosphate metabolism.
-
Extraction of Inositol Phosphates: Lyse the cells and extract the soluble inositol phosphates using a suitable method, such as perchloric acid precipitation followed by neutralization.
-
Chromatographic Separation: Separate the different inositol phosphate isomers using high-performance liquid chromatography (HPLC) or capillary electrophoresis.[8]
-
Mass Spectrometric Detection: Quantify the amount of Ins(4)P1 using a mass spectrometer, often coupled with tandem mass spectrometry (MS/MS) for enhanced specificity. Stable isotope-labeled internal standards can be used for absolute quantification.[9][10]
-
Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR can be used to identify and quantify inositol phosphates, particularly when combined with isotopic labeling.
-
Protocol:
-
Metabolic Labeling: Culture cells in a medium containing 13C-labeled myo-inositol to incorporate the label into the inositol phosphate pool.[11]
-
Extraction: Extract inositol phosphates as described for mass spectrometry.
-
NMR Analysis: Analyze the extracts using 1H-13C heteronuclear multiple quantum coherence (HMQC) NMR to identify and quantify the labeled Ins(4)P1.[11]
-
Synthesis of this compound for In Vitro Studies
To directly test the biological activity of Ins(4)P1, it is necessary to have a pure source of the molecule.
Methodology: Chemoenzymatic Synthesis
-
Principle: This approach combines chemical synthesis and enzymatic reactions to produce specific inositol phosphate isomers.
-
Protocol:
-
Chemical Synthesis of Precursors: Synthesize a protected myo-inositol derivative with a free hydroxyl group at the 4-position.
-
Enzymatic Phosphorylation: Utilize a specific kinase to phosphorylate the 4-hydroxyl group.
-
Deprotection and Purification: Remove the protecting groups and purify the final Ins(4)P1 product using chromatographic techniques.[5][12][13]
-
Assessing the Biological Activity of Ins(4)P1
Once purified Ins(4)P1 is available, its effects on key signaling pathways can be investigated.
Methodology: Calcium Mobilization Assay
-
Principle: To determine if Ins(4)P1 can induce calcium release, similar to InsP3.
-
Protocol:
-
Cell Permeabilization: Permeabilize cells (e.g., with saponin) to allow the entry of inositol phosphates.
-
Loading with Calcium Indicator: Load the permeabilized cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM).
-
Stimulation and Measurement: Add a defined concentration of purified Ins(4)P1 and monitor changes in intracellular calcium concentration using fluorescence microscopy or a plate reader. Compare the response to that induced by a known concentration of InsP3.[3][14]
-
Methodology: Protein Binding Assays
-
Principle: To identify potential protein targets that specifically interact with Ins(4)P1.
-
Protocol:
-
Immobilization of Ins(4)P1: Covalently link synthesized Ins(4)P1 to a solid support (e.g., agarose (B213101) beads).
-
Incubation with Cell Lysate: Incubate the Ins(4)P1-coupled beads with a cell lysate containing a complex mixture of proteins.
-
Washing and Elution: Wash away non-specifically bound proteins and elute the proteins that specifically bind to Ins(4)P1.
-
Protein Identification: Identify the eluted proteins using techniques such as mass spectrometry. Candidate binding partners can then be further validated using techniques like surface plasmon resonance or isothermal titration calorimetry.[15][16]
-
Visualizing the Inositol Phosphate Pathway and Experimental Workflows
// Nodes PIP2 [label="PIP2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLC [label="PLC", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; InsP3 [label="D-myo-Inositol\n1,4,5-trisphosphate\n(InsP3)", fillcolor="#FBBC05", fontcolor="#202124"]; InsP2 [label="D-myo-Inositol\n1,4-bisphosphate\n(InsP2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ins4P1 [label="D-myo-Inositol\n4-monophosphate\n(Ins(4)P1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_Release [label="Ca2+ Release", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Dephosphorylation [label="Dephosphorylation", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Unknown [label="???", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges PIP2 -> PLC [label="Signal", color="#202124"]; PLC -> InsP3 [label="Hydrolysis", color="#202124"]; InsP3 -> Ca_Release [label="Activates", color="#202124"]; InsP3 -> InsP2 [label="Dephosphorylation", color="#202124"]; InsP2 -> Ins4P1 [label="Dephosphorylation", color="#202124"]; Ins4P1 -> Unknown [label="Potential Signaling?", style=dashed, color="#EA4335"]; } Inositol phosphate metabolism and the unknown role of Ins(4)P1.
Conclusion
The role of this compound in cell signaling remains an open question. While it is a known metabolite in the inositol phosphate pathway, there is a conspicuous absence of direct evidence for its function as a second messenger, in stark contrast to other members of its molecular family. The experimental approaches outlined in this guide provide a roadmap for researchers to systematically investigate the potential signaling role of Ins(4)P1. Elucidating the function, or lack thereof, of this enigmatic molecule will provide a more complete understanding of the intricate inositol phosphate signaling network and may uncover novel targets for therapeutic intervention.
References
- 1. Inositol polyphosphates and intracellular calcium release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How do inositol phosphates regulate calcium signaling? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myo-Inositol 1,4,5-trisphosphate mobilizes Ca2+ from isolated adipocyte endoplasmic reticulum but not from plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inositol phosphate formation and its relationship to calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Determination of myo-inositol phosphates in food samples by flow injection-capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A sensitive method for the quantification of the mass of inositol phosphates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Harnessing 13C-labeled myo-inositol to interrogate inositol phosphate messengers by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A chemoenzymatic synthesis of D-myo-inositol 1,4,5-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Ca2+ release activities of D-myo-inositol 1,4,5-trisphosphate analogs are quantized - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Polyphosphoinositide binding domains: key to inositol lipid biology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of D-myo-Inositol 4-Monophosphate Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the metabolism of D-myo-Inositol 4-monophosphate (Ins(4)P1), a key intermediate in the intricate inositol (B14025) phosphate (B84403) signaling network. Understanding the species-specific nuances of this pathway is critical for advancing research in cellular signaling and for the development of targeted therapeutics.
This compound is primarily metabolized through dephosphorylation to myo-inositol, a reaction catalyzed by the enzyme inositol monophosphatase (IMP). This enzyme plays a crucial role in the recycling of inositol for the synthesis of phosphatidylinositol and its phosphorylated derivatives, which are fundamental to a vast array of cellular processes.
Metabolic Pathway of D-myo-Inositol Phosphate
The metabolism of D-myo-inositol phosphates is a central part of cellular signaling in eukaryotes.[1] Myo-inositol, a six-carbon cyclic alcohol, can be phosphorylated to form various inositol phosphates, which act as second messengers.[1] The synthesis of myo-inositol is a critical process, starting from glucose-6-phosphate which is converted to inositol-1-phosphate by myo-inositol-1-phosphate synthase (MIPS).[2] Inositol monophosphatase-1 (IMPA) then dephosphorylates inositol-1-phosphate to produce myo-inositol.[2]
This compound is one of several possible inositol monophosphate isomers and its metabolism is integrated into the broader inositol phosphate signaling cascade. The dephosphorylation of inositol monophosphates, including Ins(4)P1, is a key step in maintaining inositol homeostasis.
Cross-Species Comparison of Inositol Monophosphatase Activity
Inositol monophosphatase (IMP) is the primary enzyme responsible for the hydrolysis of inositol monophosphates to inositol. Its activity is crucial for the phosphatidylinositol signaling pathway. While specific kinetic data for this compound across a wide range of species is not extensively documented in comparative studies, data for the enzyme's activity with D-myo-inositol 1-phosphate, a closely related substrate, provides valuable insights.
| Species | Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Divalent Cation Requirement | Reference |
| Methanococcus jannaschii | MJ109 (I-1-Pase) | D-myo-Inositol 1-phosphate | 0.091 ± 0.016 | 9.3 ± 0.45 | 8.0 | Mg2+, Mn2+ | [3] |
| Arabidopsis thaliana | IMPL2 | Histidinol (B1595749) 1-phosphate | 0.180 ± 0.05 | - | 7.5 | Mg2+ | [4] |
| Mammalia (general) | I-1-Pase | D-myo-Inositol 1-phosphate | - | - | - | Mg2+, Co2+ | [3] |
Note: The Arabidopsis thaliana IMPL2 enzyme shows high specificity for histidinol 1-phosphate and does not hydrolyze D-myo-inositol 1-phosphate, highlighting significant substrate specificity differences across species and enzyme isoforms.[4] The mammalian enzyme is noted to be activated by Co2+, which distinguishes it from the M. jannaschii enzyme.[3]
Experimental Protocol: Inositol Monophosphatase Activity Assay
The activity of inositol monophosphatase is commonly determined by measuring the amount of inorganic phosphate (Pi) released from the substrate.
Objective: To determine the kinetic parameters (Km and Vmax) of inositol monophosphatase.
Materials:
-
Purified inositol monophosphatase
-
This compound (or other inositol monophosphate substrate)
-
Tris buffer (50 mM, pH 8.0)
-
MgCl2 (40 mM)
-
Colorimetric reagent for phosphate detection (e.g., Malachite Green-based reagent)
-
Microplate reader
-
Standard solutions of inorganic phosphate (for calibration curve)
Procedure:
-
Reaction Setup: Prepare reaction mixtures in microplate wells. For each reaction, combine Tris buffer, MgCl2 solution, and varying concentrations of the inositol monophosphate substrate.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified inositol monophosphatase to each well. The total reaction volume is typically kept small (e.g., 16 µL) to conserve reagents.[3]
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination and Phosphate Detection: Stop the reaction by adding the colorimetric reagent. This reagent will react with the released inorganic phosphate to produce a colored product.
-
Measurement: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Generate a standard curve using the absorbance readings from the known concentrations of inorganic phosphate.
-
Convert the absorbance readings of the enzymatic reactions to the concentration of released Pi using the standard curve.
-
Calculate the initial reaction velocity (V0) for each substrate concentration.
-
Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Species-Specific Differences in Inositol Phosphate Metabolism
Significant differences in inositol and phosphoinositide metabolism have been observed between different cell types and species. For instance, a study comparing neuronal and glial cells revealed that glioma cells have a much larger intracellular inositol pool and exhibit 3-5 times higher PIP phosphatase activity compared to neuroblastoma cells.[5] This suggests that different cell types, even within the same organism, can have distinct mechanisms for regulating their inositol phosphate signaling pathways.[5]
Furthermore, the response to stimuli can vary. In neonatal rat hearts, noradrenaline stimulation primarily leads to inositol phosphates produced by dephosphorylation of Ins(1,4,5)P3, whereas in isolated cardiomyocytes, both phosphorylation and dephosphorylation pathways are activated.[6] These findings underscore the importance of considering the specific cellular and organismal context when studying inositol phosphate metabolism.
In spontaneously hypertensive rats, basal levels of inositol phosphates were found to be higher in the femoral artery compared to normotensive controls, and the response to noradrenaline was altered.[7] This indicates that pathological conditions can also lead to significant changes in inositol phosphate metabolism.
Conclusion
The metabolism of this compound, primarily through the action of inositol monophosphatase, is a fundamental process in cellular signaling. While the core pathway is conserved, significant variations in enzyme kinetics, substrate specificity, and regulatory responses exist across different species and cell types. These differences highlight the evolutionary adaptation of the inositol phosphate signaling system and have important implications for the translation of research findings from model organisms to humans. Further comparative studies focusing specifically on the metabolism of this compound are warranted to fully elucidate the species-specific intricacies of this vital signaling pathway.
References
- 1. Reactome | Inositol phosphate metabolism [reactome.org]
- 2. researchgate.net [researchgate.net]
- 3. Cloning and Expression of the Inositol Monophosphatase Gene from Methanococcus jannaschii and Characterization of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the inositol monophosphatase gene family in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences in the metabolism of inositol and phosphoinositides by cultured cells of neuronal and glial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different pathways of inositol phosphate metabolism in intact neonatal rat hearts and isolated cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences in inositol phosphate production in blood vessels of normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Relative Abundance of D-myo-Inositol 4-monophosphate and Other Inositol Phosphates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative abundance of D-myo-Inositol 4-monophosphate (Ins(4)P1) in relation to other inositol (B14025) phosphates. The information presented is supported by experimental data to aid in understanding the complex landscape of inositol phosphate (B84403) signaling.
Introduction to Inositol Phosphates
Inositol phosphates are a diverse group of signaling molecules that play crucial roles in numerous cellular processes. These molecules are derived from myo-inositol and are phosphorylated at various positions on the inositol ring, creating a complex array of isomers with distinct biological functions. The relative abundance of these isomers can vary significantly between different cell types and in response to various stimuli, reflecting their specific roles in cellular signaling cascades.
This compound is one of the many inositol phosphate isomers. Understanding its abundance relative to other inositol phosphates is critical for elucidating its specific functions and its potential as a therapeutic target.
Comparative Abundance of Inositol Phosphates
The quantification of inositol phosphates is challenging due to the large number of isomers and their similar physicochemical properties. However, advancements in analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), have enabled the separation and quantification of various inositol phosphate species.
| Inositol Phosphate | Cell Type/Tissue | Concentration (nmol/mg protein or pmol/10^6 cells) | Reference |
| Free myo-Inositol | |||
| HeLa | 34.9 ± 10.7 nmol/mg protein | [1] | |
| HEK293T | 58.9 ± 8.3 nmol/mg protein | [1] | |
| HCT116 | 36.4 ± 9.9 nmol/mg protein | [1] | |
| HepG2 | 7.7 ± 0.9 nmol/mg protein | [1] | |
| MDA-MB-231 | 672.6 ± 166.9 nmol/mg protein | [1] | |
| Inositol Monophosphates (Total) | |||
| myo-Inositol 1-phosphate | Quail Fibroblasts (Normal, Exponentially Growing) | 0.40–0.45 nmol/µmol phospholipid | |
| Inositol Trisphosphates (InsP3) | |||
| Ins(1,4,5)P3 | Rat Brain | 13-40 nmol/g | |
| Ins(1,4,5)P3 | Rat Salivary Gland | 13-40 nmol/g | |
| Ins(1,3,4)P3 | Rat Brain, Salivary Gland | Detected | |
| Inositol Tetrakisphosphates (InsP4) | |||
| D-myo-inositol 1,4,5,6-tetrakisphosphate | T84 intestinal epithelial cells (post-treatment) | ~2–4 µM (estimated intracellular) | |
| Inositol Pentakisphosphate (InsP5) | |||
| Ins(1,3,4,5,6)P5 | HCT116 cells | Concentrations varying between 2–120 µM | [2] |
| Inositol Hexakisphosphate (InsP6) | |||
| HCT116 cells | 24–46 µM | [2] | |
| Mouse Brain | 40.68 ± 3.84 pmol/mg wet weight | ||
| Inositol Pyrophosphates | |||
| 5-PP-InsP5 (IP7) | HCT116 cells | 0–5 µM | [2] |
| Most mammalian tissues | 1 to 5 µM | [1] |
Key Observations:
-
High Abundance of Precursors: Free myo-inositol, the precursor for all inositol phosphates, is present at high concentrations in cells, although these levels can vary significantly between cell lines.
-
InsP6 is a Major Inositol Phosphate: Inositol hexakisphosphate (InsP6) is one of the most abundant inositol phosphates in mammalian cells.[1]
-
Lower Abundance of Signaling Molecules: Inositol phosphates that act as second messengers, such as Ins(1,4,5)P3 and inositol pyrophosphates (e.g., IP7), are generally present at lower micromolar concentrations.[1][2]
-
Data Gap for Ins(4)P1: Specific quantitative data for the basal levels of this compound across different cell types remains limited in the reviewed literature, making a direct comparison of its relative abundance challenging.
Experimental Protocols
The accurate quantification of inositol phosphates requires specialized analytical methods. Below are summaries of commonly used experimental protocols.
Extraction and Quantification of Inositol Phosphates by High-Performance Ion Chromatography (HPIC)
This method is suitable for the separation and quantification of inositol phosphates from InsP2 to InsP6.
Experimental Workflow:
Methodology:
-
Extraction: Inositol phosphates are extracted from the biological sample.
-
Chromatographic Separation: The extracted inositol phosphates are separated using a gradient high-performance ion chromatography system with a Dionex CarboPac PA1 column. A gradient of methanesulfonic acid is used as the eluent.
-
Quantification: Inductively coupled plasma mass spectrometry (ICP-MS) can be used to quantify the phosphorus content in the isolated isomers, allowing for the calculation of correction factors for each isomer using InsP6 as a calibration standard.
Detection Limits: The detection limits for InsP2-InsP6 are typically in the range of 0.9-4.4 mg phosphorus L-1.
Quantification of Inositol Pyrophosphates by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry (CE-ESI-MS)
This method is highly sensitive and suitable for the absolute quantification of inositol pyrophosphates and their precursors.
Experimental Workflow:
Methodology:
-
Cell Culture and Extraction: Mammalian cells (e.g., HCT116) are cultured and harvested. Inositol phosphates are then extracted using trichloroacetic acid.
-
CE-ESI-MS Analysis: The cell extracts are analyzed by capillary electrophoresis electrospray ionization mass spectrometry. This technique allows for the separation and sensitive detection of various inositol pyrophosphate species and their isomers.
-
Absolute Quantification: Absolute cellular concentrations are determined using isotopically labeled internal standards (e.g., [13C6]-labeled inositol phosphates).
Purification of Inositol Phosphates using Titanium Dioxide (TiO2) Beads
This protocol allows for the efficient purification and concentration of inositol phosphates from biological samples.[3]
Experimental Workflow:
Methodology:
-
Binding: Acidic cell or tissue extracts (e.g., in perchloric acid) are incubated with titanium dioxide (TiO2) beads, which have a high affinity for phosphate groups.
-
Washing: The beads are washed to remove unbound contaminants.
-
Elution: The bound inositol phosphates are eluted from the beads using a basic solution, such as ammonium hydroxide.
-
Downstream Analysis: The purified and concentrated inositol phosphates can then be analyzed by various methods, including polyacrylamide gel electrophoresis (PAGE).[3]
Signaling Pathways Involving this compound
The specific signaling roles of this compound are not as well-characterized as those of other inositol phosphates like Ins(1,4,5)P3. However, it is known to be a key intermediate in the broader inositol phosphate metabolic network.
Metabolic Pathway of this compound:
As depicted in the diagram, this compound can be formed through the dephosphorylation of D-myo-Inositol 1,4-bisphosphate (Ins(1,4)P2) by the enzyme inositol polyphosphate 1-phosphatase. Subsequently, Ins(4)P1 can be further dephosphorylated to myo-inositol by inositol monophosphatase. This pathway is a part of the recycling process of inositol for the resynthesis of phosphoinositides.
Conclusion
This guide highlights the current understanding of the relative abundance of this compound and other inositol phosphates. While significant progress has been made in analytical methodologies, a comprehensive and comparative quantitative profile of all inositol phosphate isomers in a single mammalian cell line under basal conditions remains an area for future research. The provided experimental protocols offer robust methods for the quantification of various inositol phosphate species. Further investigation into the specific signaling roles of this compound will be crucial for a complete understanding of the intricate inositol phosphate signaling network and its implications in health and disease.
References
- 1. Inositol Pyrophosphates as Mammalian Cell Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of inositol phosphate metabolism by capillary electrophoresis electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of D- and L-Isomers of myo-Inositol 4-Monophosphate: Unraveling Stereospecificity in Cellular Signaling
For Immediate Release
In the intricate world of cellular communication, the spatial arrangement of atoms within a molecule can dictate its biological activity. This principle is vividly illustrated in the stereoisomers of inositol (B14025) phosphates, key second messengers in a multitude of signaling pathways. This guide provides a comprehensive comparison of the D- and L-isomers of myo-Inositol 4-monophosphate, offering researchers, scientists, and drug development professionals a detailed examination of their known biological effects, supported by available experimental data and methodologies.
Introduction to myo-Inositol 4-Monophosphate Isomers
myo-Inositol is a carbocyclic sugar that serves as the structural foundation for a variety of signaling molecules, including inositol phosphates. The phosphorylation of the inositol ring at different positions generates a diverse array of isomers, each with the potential for unique biological functions. D-myo-inositol 4-monophosphate is a naturally occurring isomer and a component of the inositol phosphate (B84403) metabolic pathway.[1][2] Its enantiomer, L-myo-inositol 4-monophosphate, is not typically found in biological systems and is primarily utilized in research to probe the stereospecificity of enzymes and receptors. The chirality of these molecules plays a pivotal role in their interaction with cellular machinery, particularly enzymes involved in their metabolism.
Comparative Biological Activity
The primary enzyme responsible for the hydrolysis of myo-inositol monophosphates is inositol monophosphatase (IMPase). This enzyme plays a crucial role in the recycling of inositol for the resynthesis of phosphoinositides, which are vital components of cell membranes and precursors for second messengers.
A key study on inositol monophosphatase purified from bovine brain revealed a critical aspect of its substrate specificity. The research demonstrated that the enzyme is capable of hydrolyzing both the D- and L-enantiomers of myo-inositol 4-phosphate . This finding suggests a lack of absolute stereospecificity for this particular substrate, which is a noteworthy characteristic among enzymes that often exhibit strict chiral recognition.
While this study established that both isomers are substrates for IMPase, detailed kinetic parameters (Km and Vmax) comparing the efficiency of hydrolysis for D- and L-myo-inositol 4-monophosphate were not provided in the available literature. Such quantitative data would be invaluable for a more nuanced understanding of the enzyme's preference, if any, for one isomer over the other.
Beyond their role as substrates for IMPase, specific and distinct signaling functions for either D- or L-myo-inositol 4-monophosphate have not been extensively documented in the current body of scientific literature. The biological significance of most inositol phosphates is often attributed to the more highly phosphorylated forms, such as inositol 1,4,5-trisphosphate (IP3), which is a well-established second messenger that mobilizes intracellular calcium. The D-isomer of IP3 is the biologically active form, while the L-isomer is significantly less potent.[3] This highlights the general principle that stereochemistry is critical for the biological activity of inositol phosphates.
Data Presentation
Due to the limited availability of direct comparative and quantitative experimental data for the D- and L-isomers of myo-Inositol 4-monophosphate, a detailed quantitative comparison table cannot be constructed at this time. The primary available data point is qualitative, indicating that both isomers are substrates for inositol monophosphatase.
Table 1: Qualitative Comparison of D- and L-myo-Inositol 4-Monophosphate
| Feature | This compound | L-myo-Inositol 4-Monophosphate |
| Natural Occurrence | Found in biological systems | Not typically found in biological systems |
| Substrate for Inositol Monophosphatase | Yes | Yes |
Experimental Protocols
The following provides a generalized methodology for an inositol monophosphatase activity assay, which can be adapted to compare the hydrolysis of D- and L-myo-inositol 4-monophosphate.
Experimental Protocol: Inositol Monophosphatase Activity Assay
Objective: To determine and compare the rate of hydrolysis of this compound and L-myo-inositol 4-monophosphate by inositol monophosphatase.
Materials:
-
Purified inositol monophosphatase
-
This compound
-
L-myo-inositol 4-monophosphate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2)
-
Malachite Green Reagent for phosphate detection
-
Microplate reader
-
96-well microplates
Procedure:
-
Enzyme Preparation: Dilute the purified inositol monophosphatase to the desired concentration in cold assay buffer.
-
Substrate Preparation: Prepare stock solutions of D- and L-myo-inositol 4-monophosphate in assay buffer. Create a series of dilutions to test a range of substrate concentrations for kinetic analysis.
-
Reaction Setup: In a 96-well microplate, add the assay buffer and the substrate (either D- or L-isomer) to each well.
-
Initiation of Reaction: Add the diluted enzyme to each well to initiate the reaction. Include control wells without the enzyme to measure non-enzymatic substrate degradation.
-
Incubation: Incubate the microplate at a constant temperature (e.g., 37°C) for a specific period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction and Phosphate Detection: Stop the reaction by adding the Malachite Green reagent. This reagent will react with the inorganic phosphate released during the hydrolysis of the inositol monophosphate, resulting in a color change.
-
Measurement: Measure the absorbance of each well at the appropriate wavelength (typically around 620-660 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from the corresponding experimental wells.
-
Create a standard curve using known concentrations of inorganic phosphate to quantify the amount of phosphate produced in each reaction.
-
Plot the initial reaction velocity (rate of phosphate production) against the substrate concentration for both D- and L-isomers.
-
Determine the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), for each isomer by fitting the data to the Michaelis-Menten equation.
-
Expected Outcome: This assay will provide quantitative data on the efficiency of inositol monophosphatase in hydrolyzing the D- and L-isomers of myo-inositol 4-monophosphate, allowing for a direct comparison of their kinetic parameters.
Mandatory Visualization
To illustrate the central role of inositol monophosphatase in the metabolism of myo-inositol 4-monophosphate and its place within the broader inositol phosphate signaling pathway, the following diagrams are provided.
Caption: Metabolic pathway of myo-inositol monophosphates.
Caption: Workflow for comparing enzymatic hydrolysis.
Conclusion
References
- 1. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inositol depletion regulates phospholipid metabolism and activates stress signaling in HEK293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-myo-inositol 1,4,5-trisphosphate inhibits binding of phospholipase C-delta 1 to bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the In Vivo Relevance of In Vitro Findings on D-myo-Inositol 4-monophosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-myo-Inositol 4-monophosphate (Ins(4)P1) is a key intermediate in the complex web of inositol (B14025) phosphate (B84403) signaling pathways. While extensive in vitro research has elucidated the roles of other inositol phosphates, particularly D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) as a second messenger in calcium mobilization, the specific in vivo functions of Ins(4)P1 remain less defined. This guide provides a comparative analysis of the in vitro findings and the inferred in vivo relevance of Ins(4)P1, offering a valuable resource for researchers in cell signaling and drug development. Due to the limited direct in vivo studies on Ins(4)P1, its in vivo relevance is largely extrapolated from studies on the enzymes responsible for its metabolism: inositol polyphosphate 1-phosphatase, which produces Ins(4)P1, and inositol monophosphatase, which degrades it.
Metabolic Pathway of this compound
This compound is situated at a critical juncture in the inositol phosphate metabolic cascade. It is primarily generated from the dephosphorylation of D-myo-inositol 1,4-bisphosphate (Ins(1,4)P2) by the enzyme inositol polyphosphate 1-phosphatase. Subsequently, Ins(4)P1 is hydrolyzed by inositol monophosphatase to yield free myo-inositol, which can then be reutilized for the synthesis of phosphoinositides, thus completing the cycle.[1]
Figure 1: Simplified metabolic pathway of this compound.
Comparison of In Vitro Findings and In Vivo Relevance
Direct experimental evidence correlating in vitro activities of Ins(4)P1 with in vivo physiological outcomes is scarce. Therefore, this section presents a comparison based on the functions of its metabolizing enzymes.
| Aspect | In Vitro Findings | In Vivo Relevance (Inferred) | Supporting Evidence |
| Primary Role | Intermediate in the degradation of higher order inositol phosphates.[1] | Crucial for maintaining the cellular pool of free myo-inositol and regulating the flux of inositol phosphate signaling. | In vivo studies on lithium, an inhibitor of inositol monophosphatase, show profound effects on neuronal activity, highlighting the importance of regulating inositol monophosphate levels.[2][3] |
| Signaling Function | Not established as a direct second messenger. Does not typically elicit calcium release from intracellular stores. | Altered levels of inositol monophosphates due to enzyme inhibition are associated with changes in neuronal excitability and behavior in animal models.[4] | Inhibition of inositol monophosphatase in C. elegans enhances the function of the TRPV1 channel, suggesting a role for inositol monophosphates in sensory neuron modulation.[4] |
| Enzymatic Regulation | Its concentration is tightly controlled by the activities of inositol polyphosphate 1-phosphatase and inositol monophosphatase.[1] | Genetic or pharmacological disruption of the enzymes that metabolize Ins(4)P1 leads to significant physiological consequences, including developmental and behavioral defects in model organisms. | Knockout of myo-inositol-3-P synthase 1 (ISYNA1), the enzyme for de novo inositol synthesis, leads to inositol-less death in human cell lines, underscoring the essential role of maintaining inositol homeostasis.[5] |
Experimental Protocols
Quantification of this compound
1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
This is a highly sensitive and specific method for the quantification of inositol phosphates in biological samples.[6]
-
Sample Preparation (Plasma):
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 3,000 rpm at 4°C to separate plasma.
-
Precipitate proteins by adding 2 volumes of acetonitrile (B52724) containing an internal standard (e.g., [²H₆]-myo-inositol).
-
Centrifuge to remove the protein precipitate.
-
Lyophilize the supernatant and resuspend in HPLC-grade water for analysis.[6]
-
-
Chromatographic Separation:
-
Utilize a lead-form resin-based column (e.g., SUPELCOGEL Pb).
-
Employ an isocratic mobile phase (e.g., 95% dH₂O: 5% acetonitrile).
-
Maintain a column temperature of 60°C.[6]
-
-
Mass Spectrometry Detection:
-
Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for selective detection.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization but offers excellent sensitivity.[7]
-
Sample Preparation and Derivatization:
-
Isolate inositol monophosphates from tissue homogenates using anion exchange chromatography.
-
Dephosphorylate the isolated fraction.
-
Desalt the sample.
-
Derivatize the resulting myo-inositol to its hexakis(trimethylsilyl) derivative.[7]
-
-
Analysis:
-
Quantify using stable isotope dilution GC-MS with a deuterated internal standard.[7]
-
In Vitro Enzyme Assays
1. Inositol Monophosphatase Assay
This assay measures the activity of the enzyme that dephosphorylates Ins(4)P1.[8]
-
Reaction Mixture:
-
2 mM of an inositol monophosphate substrate (e.g., D-myo-Inositol 1-monophosphate, as a proxy for Ins(4)P1)
-
4 mM MgCl₂
-
50 mM Tris acetate (B1210297) (pH 8.0)
-
Enzyme extract
-
-
Incubation:
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C for mammalian enzymes).
-
-
Detection:
-
The released inorganic phosphate can be quantified using a colorimetric assay, such as the ammonium (B1175870) molybdate (B1676688) malachite green method.[8]
-
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo inhibition of inositol monophosphatase by the bisphosphonate L-690,330 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myo-inositol-1-phosphate (MIP) synthase inhibition: in-vivo study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inositol depletion regulates phospholipid metabolism and activates stress signaling in HEK293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive method for the quantification of the mass of inositol phosphates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of Di-myo-Inositol-1,1′-Phosphate, a Novel Osmolyte in Hyperthermophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: D-myo-Inositol 4-monophosphate and its Interaction with Inositol Monophosphatase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the interaction between D-myo-Inositol 4-monophosphate and its primary regulating enzyme, inositol (B14025) monophosphatase (IMPase). While this compound is a key intermediate in the cellular inositol phosphate (B84403) signaling cascade, its direct regulatory effects on enzyme activity appear to be primarily as a substrate for IMPase, leading to the regeneration of myo-inositol. This document summarizes the available quantitative data, experimental protocols for assessing this interaction, and visual representations of the relevant pathways and workflows.
Correlation of this compound with Enzyme Activity: An Overview
This compound is a metabolite in the phosphoinositide signaling pathway, formed through the dephosphorylation of D-myo-inositol 1,4-bisphosphate.[1] Its primary known interaction with an enzyme is as a substrate for inositol monophosphatase (IMPase), which catalyzes its conversion to free myo-inositol.[2] This function is crucial for inositol recycling, which is essential for the resynthesis of phosphatidylinositol lipids.[3]
While other inositol phosphates, such as inositol trisphosphate (IP3), are well-established second messengers that allosterically regulate protein function, current research has not extensively documented this compound as a direct allosteric modulator of enzyme activity. Studies on enzymes like phospholipase C-δ1 have shown that other inositol monophosphates do not significantly affect its binding activity, suggesting a similar lack of effect for the 4-phosphate isomer.[4][5]
This guide, therefore, focuses on the substrate-enzyme relationship between this compound and inositol monophosphatase, comparing its processing to other inositol monophosphate isomers.
Quantitative Data: Inositol Monophosphatase Substrate Specificity
The following table summarizes the kinetic parameters of bovine brain inositol monophosphatase with this compound and its enantiomer, as well as other inositol monophosphate substrates. This data allows for a direct comparison of the enzyme's efficiency in processing these different isomers.
| Substrate | Apparent Ki for Li+ Inhibition (mM) |
| D-myo-Inositol 4-phosphate | 0.11 |
| L-myo-Inositol 4-phosphate | 0.11 |
| D-myo-Inositol 1-phosphate | 1.1 |
| L-myo-Inositol 1-phosphate | 1.1 |
Data sourced from a study on bovine brain inositol monophosphatase.[6]
Note: A lower Ki value indicates a higher affinity of the inhibitor for the enzyme, meaning that D-myo-Inositol 4-phosphate hydrolysis by IMPase is more potently inhibited by lithium compared to the hydrolysis of D-myo-Inositol 1-phosphate.
Signaling Pathway and Metabolic Role
The following diagram illustrates the position of this compound within the inositol phosphate degradation pathway.
Caption: Degradation pathway of D-myo-Inositol 1,4-bisphosphate.
Experimental Protocols
Measurement of Inositol Monophosphatase Activity
A common method to determine the activity of inositol monophosphatase involves quantifying the rate of dephosphorylation of an inositol monophosphate substrate, such as this compound.
Principle: The enzyme reaction is initiated by adding inositol monophosphatase to a solution containing the substrate. The reaction is stopped after a defined time, and the amount of product (inorganic phosphate or myo-inositol) is measured.
Materials:
-
Purified or recombinant inositol monophosphatase
-
This compound (or other inositol monophosphate substrates)
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Reagents for detecting inorganic phosphate (e.g., malachite green-based colorimetric assay) or myo-inositol (e.g., enzymatic assay or HPLC)
-
Stopping solution (e.g., trichloroacetic acid)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and this compound at a known concentration.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of inositol monophosphatase.
-
Incubate for a specific time period during which the reaction rate is linear.
-
Stop the reaction by adding the stopping solution.
-
Measure the concentration of inorganic phosphate released using a colorimetric assay, or the concentration of myo-inositol produced using an appropriate detection method.
-
Calculate the enzyme activity, typically expressed as moles of product formed per unit time per amount of enzyme.
Experimental Workflow for Assessing IMPase Activity
The following diagram outlines a typical experimental workflow for measuring and comparing the activity of inositol monophosphatase with different substrates.
Caption: Workflow for inositol monophosphatase activity assay.
Conclusion
The primary and most well-characterized enzymatic interaction of this compound is its role as a substrate for inositol monophosphatase. The available data indicates that IMPase can hydrolyze the 4-phosphate isomer, and this activity is sensitive to inhibition by lithium. For researchers in drug development, particularly those targeting IMPase for conditions like bipolar disorder, understanding the enzyme's kinetics with various inositol monophosphate isomers, including this compound, is crucial for the design of specific and effective inhibitors. Further research is needed to explore potential alternative roles of this compound in cellular signaling and enzyme regulation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. D-myo-inositol 1,4,5-trisphosphate inhibits binding of phospholipase C-delta 1 to bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical and kinetic mechanism of the inositol monophosphatase reaction and its inhibition by Li+ - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of D-myo-Inositol 4-monophosphate in different subcellular compartments
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of D-myo-Inositol 4-monophosphate (IP1), a key metabolite in the inositol (B14025) phosphate (B84403) signaling cascade. While direct quantitative comparisons of IP1 across different subcellular compartments are not extensively documented in current literature, this document synthesizes available data on its metabolism and the localization of related enzymes to infer its distribution and functional significance. We also present detailed experimental protocols for researchers aiming to investigate this further.
Introduction to Inositol Phosphate Signaling
The phosphoinositide signaling pathway is a cornerstone of cellular communication, translating extracellular signals into a diverse array of intracellular responses. Myo-inositol containing phospholipids (B1166683) are key players in these pathways, giving rise to a host of second messengers, including the well-studied D-myo-Inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These molecules regulate critical cellular processes ranging from proliferation and differentiation to apoptosis. This compound (IP1) is a downstream metabolite in this pathway, formed through the sequential dephosphorylation of more complex inositol phosphates. While often considered a step in the recycling of myo-inositol, its precise roles within specific subcellular compartments are an emerging area of interest.
The Metabolic Pathway of this compound
This compound is primarily generated from the dephosphorylation of D-myo-Inositol 1,4-bisphosphate (IP2) by the enzyme inositol polyphosphate 1-phosphatase.[1] Subsequently, IP1 is hydrolyzed by inositol monophosphatase to yield free myo-inositol, which can then be re-utilized in the synthesis of phosphoinositides.[1] The efficiency and location of these enzymatic steps are critical in determining the local concentration and potential signaling role of IP1.
Comparative Analysis of IP1 in Subcellular Compartments
Direct measurement of IP1 concentrations within specific organelles is technically challenging due to its presumed low abundance and transient nature. However, by examining the reported subcellular locations of the enzymes involved in its metabolism, we can infer its likely sites of presence and action.
| Subcellular Compartment | Expected IP1 Concentration | Rationale for Localization and Function |
| Cytosol | Low to moderate | The cytosol is a major site for the degradation of D-myo-Inositol 1,4-bisphosphate (IP2).[2] Furthermore, inositol monophosphatase, the enzyme that dephosphorylates IP1 to inositol, is highly active in the soluble cytosolic fraction.[3] This suggests that the cytosol is a primary hub for IP1 metabolism and inositol recycling. |
| Plasma Membrane | Low and transient | The enzyme responsible for degrading D-myo-Inositol 1,4,5-trisphosphate (IP3) is located at the plasma membrane.[2][4] This implies that the precursors of IP1 are generated in close proximity to the plasma membrane, making it a potential, albeit transient, location for IP1. |
| Nucleus | Undetermined | A distinct nuclear phosphoinositide signaling system is well-established, with various inositol phosphates playing roles in gene expression and DNA repair. However, specific data on the presence and concentration of IP1 within the nucleus are currently lacking, representing a key area for future investigation. |
| Endoplasmic Reticulum | Very low or absent | The endoplasmic reticulum is a major site for IP3 receptor-mediated calcium release.[5] While central to inositol phosphate signaling, there is no direct evidence to suggest a significant presence or specific function of IP1 at the endoplasmic reticulum. |
Experimental Protocols for Comparative Analysis
For researchers wishing to conduct a direct comparative study of IP1 in subcellular compartments, a multi-step experimental workflow is required.
Subcellular Fractionation
The initial step is to isolate the different subcellular compartments with high purity. Differential centrifugation is a widely used technique for this purpose.
Protocol Outline:
-
Cell Lysis: Homogenize cells in a hypotonic buffer to rupture the plasma membrane while keeping organelles intact.
-
Nuclear Pellet Isolation: Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Mitochondrial Fraction Isolation: Increase the centrifugation speed of the supernatant (e.g., 10,000 x g) to pellet the mitochondria.
-
Microsomal Fraction Isolation: Subject the resulting supernatant to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction (containing endoplasmic reticulum and plasma membrane fragments).
-
Cytosolic Fraction: The final supernatant represents the soluble cytosolic fraction.
Note: Purity of each fraction should be validated using marker proteins via Western blotting.
Inositol Phosphate Extraction and Quantification
Once the fractions are isolated, inositol phosphates must be extracted and quantified using a sensitive analytical method.
Protocol Outline:
-
Extraction: Extract water-soluble inositol phosphates from each subcellular fraction using perchloric acid or a similar method.
-
Purification (Optional but Recommended): Utilize techniques such as purification on titanium dioxide beads to enrich for inositol phosphates and remove interfering substances.[6]
-
Quantification: Analyze the purified extracts using High-Performance Ion Chromatography coupled to tandem Mass Spectrometry (HPIC-MS/MS) or a specialized Liquid Chromatography-Mass Spectrometry (LC-MS) method.[7][8] These techniques allow for the separation and sensitive detection of different inositol phosphate isomers.
Conclusion and Future Directions
The study of this compound in different subcellular compartments is a nascent field with significant potential for uncovering novel regulatory mechanisms. While direct evidence is currently sparse, the localization of metabolic enzymes strongly suggests that the cytosol is a key hub for IP1 activity. The development of more sensitive analytical techniques will be crucial in enabling the precise quantification of low-abundance inositol phosphates like IP1 within distinct organelles. Future research in this area could illuminate new roles for this metabolite beyond its function in the inositol recycling pathway and may present new targets for therapeutic intervention in diseases where inositol phosphate signaling is dysregulated.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Subcellular localization and some properties of the enzymes hydrolysing inositol polyphosphates in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Characterization of D-myo-inositol 1,4,5-trisphosphate phosphatase in rat liver plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subcellular Localization of a High Affinity Binding Site for d-myo-Inositol 1,4,5-Trisphosphate from Chenopodium rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review [mdpi.com]
- 8. portlandpress.com [portlandpress.com]
Validating D-myo-Inositol 4-monophosphate as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-myo-Inositol 4-monophosphate (IP1) as a therapeutic target, primarily through the inhibition of its metabolizing enzyme, inositol (B14025) monophosphatase (IMPase). We will objectively compare the performance of targeting this pathway with alternative therapeutic strategies, supported by experimental data and detailed protocols.
Introduction to this compound and the Inositol Phosphate (B84403) Signaling Pathway
This compound is a key intermediate in the phosphatidylinositol signaling cascade, a crucial pathway for various cellular processes initiated by Gq-coupled G protein-coupled receptors (GPCRs). Activation of these receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 is subsequently metabolized through a series of phosphorylation and dephosphorylation steps, ultimately generating various inositol polyphosphates and monophosphates, including this compound. Inositol monophosphatase (IMPase) is the enzyme responsible for the final step of this pathway, hydrolyzing inositol monophosphates to produce myo-inositol, which is essential for the regeneration of PIP2.
The "inositol depletion hypothesis" suggests that inhibiting IMPase can lead to a reduction in the cellular pool of myo-inositol, thereby dampening the hyperactive signaling observed in certain pathological conditions, most notably bipolar disorder.[1][2][3] Lithium, a long-standing and effective treatment for bipolar disorder, is a known uncompetitive inhibitor of IMPase.[1][4][5] This has spurred interest in developing more specific and potent IMPase inhibitors with potentially better side-effect profiles.
Comparison of IMPase Inhibitors and Alternative Therapeutic Strategies
The primary therapeutic indication for targeting the inositol pathway is bipolar disorder. However, other therapeutic avenues are also being actively explored. This section compares IMPase inhibitors with alternative strategies for this condition.
Quantitative Comparison of IMPase Inhibitors
The following table summarizes the in vitro potency of various compounds that inhibit IMPase.
| Compound | Type of Inhibition | Source of IMPase | Ki (μM) | IC50 (μM) | Citation(s) |
| Lithium | Uncompetitive | Human recombinant | - | ~1600 | [6] |
| L-690,330 | Competitive | Recombinant human | 0.27 | 0.22 | [4][7] |
| L-690,330 | Competitive | Bovine | 0.19 | - | [4] |
| L-690,330 | Competitive | Human frontal cortex | 0.30 | 1.3 | [4][6] |
| L-690,330 | Competitive | Bovine frontal cortex | 0.42 | - | [4] |
| Ebselen | Non-competitive, Irreversible | Human IMPase1 | - | - | [8][9] |
| K-76 Monocarboxylic Acid | Non-competitive | Bovine | ~500 | - | [10] |
Comparison with Alternative Therapeutic Targets for Bipolar Disorder
| Therapeutic Target | Mechanism of Action | Key Experimental Readouts | Advantages | Disadvantages |
| Inositol Monophosphatase (IMPase) | Reduces myo-inositol levels, dampening the PI signaling pathway. | IP1 accumulation, intracellular calcium levels, behavioral models. | Established link to lithium's therapeutic effect. | Challenges in developing bioavailable inhibitors with good CNS penetration. Potential for broad effects due to the ubiquitous nature of the pathway. |
| Glycogen (B147801) Synthase Kinase-3β (GSK-3β) | Inhibition of GSK-3β, a downstream effector of multiple signaling pathways, including those implicated in mood regulation. | Phosphorylation status of GSK-3β and its substrates, gene expression analysis, behavioral models. | Converging evidence from preclinical and clinical studies suggests its involvement in the action of mood stabilizers. | Complex signaling network with numerous substrates, making off-target effects a concern. |
| Glutamate System (e.g., NMDA receptor) | Modulation of glutamatergic neurotransmission. Ketamine, an NMDA receptor antagonist, has shown rapid antidepressant effects. | Changes in synaptic plasticity markers (e.g., BDNF), neuroimaging (e.g., fMRI), clinical rating scales for depression and suicidality. | Rapid onset of antidepressant action, particularly for treatment-resistant depression. | Potential for psychotomimetic side effects and abuse liability. Long-term efficacy and safety are still under investigation. |
Experimental Protocols
Inositol Monophosphatase (IMPase) Enzymatic Assay (Malachite Green Assay)
This colorimetric assay measures the amount of inorganic phosphate released from the enzymatic hydrolysis of an inositol monophosphate substrate.
Materials:
-
Purified IMPase enzyme
-
D-myo-Inositol 1-phosphate (or other inositol monophosphate substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1 mg/mL BSA
-
Malachite Green Reagent: Solution A (0.045% Malachite Green in water) and Solution B (4.2% ammonium (B1175870) molybdate (B1676688) in 4 M HCl). Mix 3 parts of Solution A with 1 part of Solution B.
-
Phosphate Standard (e.g., KH2PO4)
-
96-well microplate
-
Microplate reader
Protocol:
-
Standard Curve Preparation: Prepare a series of known concentrations of the phosphate standard in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound (inhibitor) at various concentrations or vehicle control.
-
IMPase enzyme.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the inositol monophosphate substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction and Color Development: Add the Malachite Green Reagent to each well to stop the reaction and initiate color development. The acidic molybdate solution facilitates the formation of a phosphomolybdate complex, which then binds to malachite green.
-
Read Absorbance: After a 15-20 minute incubation at room temperature for color stabilization, measure the absorbance at 620-650 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no enzyme control) from all readings. Use the standard curve to determine the amount of phosphate produced in each reaction. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
IP-One HTRF® Assay for Cellular IP1 Accumulation
This competitive immunoassay measures the accumulation of inositol monophosphate (IP1) in cells, which is a stable downstream metabolite of IP3.
Materials:
-
Cells expressing the Gq-coupled receptor of interest
-
Cell culture medium and supplements
-
Stimulation buffer containing Lithium Chloride (LiCl) to inhibit IP1 degradation
-
IP-One HTRF® kit (containing IP1-d2 conjugate and anti-IP1 Cryptate conjugate)
-
384-well white microplate
-
HTRF-compatible microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 384-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Add the test compounds (agonists or antagonists) at various concentrations to the wells.
-
Stimulation: Add the stimulation buffer containing LiCl to all wells. For antagonist testing, add the agonist at its EC80 concentration.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for IP1 accumulation.
-
Lysis and Detection: Add the IP1-d2 conjugate and the anti-IP1 Cryptate conjugate to each well. These reagents will lyse the cells and initiate the competitive binding reaction.
-
Incubation: Incubate the plate at room temperature for at least 1 hour.
-
Read HTRF Signal: Measure the fluorescence at 620 nm (Cryptate emission) and 665 nm (d2 emission) using an HTRF-compatible reader.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). The signal is inversely proportional to the concentration of IP1 produced by the cells. Generate dose-response curves to determine EC50 or IC50 values.[4][5][8][11][12]
Mandatory Visualizations
Caption: The Inositol Phosphate Signaling Pathway.
Caption: Experimental Workflow for Validating an IMPase Inhibitor.
Caption: Pros and Cons of Targeting this compound.
References
- 1. GSK-3 is a viable potential target for therapeutic intervention in bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of glycogen synthase kinase-3 during bipolar mania treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ketamine for Bipolar Depression: Biochemical, Psychotherapeutic, and Psychedelic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Biomedical Uses of Inositols: A Nutraceutical Approach to Metabolic Dysfunction in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Glycogen synthase kinase-3β, mood stabilizers, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt and GSK3 Signaling Pathways in Bipolar Disorder: Clinical and Therapeutic Implications [cpn.or.kr]
- 12. eubopen.org [eubopen.org]
A Comparative Guide to Synthetic vs. Naturally Sourced D-myo-Inositol 4-monophosphate in Research Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic and naturally sourced D-myo-Inositol 4-monophosphate for use in a variety of research assays. The selection of a reagent source is a critical decision that can significantly impact the reliability and reproducibility of experimental results. This document outlines the key differences between the two sources, presents supporting data and methodologies for their evaluation, and offers guidance on selecting the appropriate material for your specific research needs.
Executive Summary
This compound is a vital signaling molecule involved in numerous cellular processes. Both synthetic and naturally sourced versions are commercially available, each with distinct characteristics that can influence their performance in sensitive biological assays.
-
Synthetic this compound offers high purity and batch-to-batch consistency. The chemical synthesis process allows for precise control over the molecular structure, minimizing the presence of other inositol (B14025) phosphate (B84403) isomers. However, trace impurities from the synthesis process, such as solvents or by-products, may be present.
-
Naturally Sourced this compound is typically derived from the hydrolysis of phytate (IP6) from plant sources, such as corn or rice bran. While this method can yield a product that is "natural," it may contain a mixture of other inositol phosphate isomers and other plant-derived compounds that can be difficult to separate, potentially leading to variability between batches.
The choice between synthetic and natural sources will depend on the specific requirements of the assay, with highly sensitive or specific assays benefiting from the purity of synthetic material, while other applications may tolerate the broader composition of natural extracts.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics and potential performance differences between synthetic and naturally sourced this compound.
| Feature | Synthetic this compound | Naturally Sourced this compound |
| Purity | Typically high (≥98%).[1] | Variable, may contain other inositol phosphate isomers. |
| Isomeric Purity | High, predominantly the desired this compound isomer. | May contain a mixture of other myo-inositol monophosphate isomers (e.g., 1-phosphate, 2-phosphate, 5-phosphate).[2] |
| Potential Contaminants | Trace amounts of solvents, reagents, and by-products from the chemical synthesis process.[3] | Other plant-derived molecules, different inositol phosphate isomers, and enzymes from the extraction/hydrolysis process.[4] |
| Batch-to-Batch Consistency | Generally high due to controlled manufacturing processes. | Can be variable depending on the natural source material and extraction/purification methods. |
| Performance in Enzymatic Assays | Predictable and consistent, ideal for kinetic studies and as a standard. | Activity may be influenced by the presence of other isomers which could act as competitive inhibitors or substrates for enzymes. |
| Performance in Cell-Based Assays | Provides a specific response, allowing for clear interpretation of the role of this compound. | The presence of other isomers or contaminants could lead to off-target effects or a more complex biological response.[5][6] |
| Cost | Generally higher due to the multi-step synthesis and purification process. | May be more cost-effective, especially for applications where absolute purity is not critical. |
Mandatory Visualizations
Signaling Pathway of Inositol Phosphates
Experimental Workflow: Purity Analysis by HPLC-MS
Experimental Protocols
Protocol 1: Purity and Isomer Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This protocol is essential for determining the purity and isomeric composition of both synthetic and naturally sourced this compound.
Objective: To separate and quantify this compound and its potential isomers.
Materials:
-
This compound sample (synthetic or natural)
-
Deionized water (18 MΩ·cm)
-
Hydrochloric acid (HCl) or Methanesulfonic acid (MSA) for mobile phase
-
HPLC system with an anion-exchange column (e.g., Dionex CarboPac™ PA100)[7]
-
Mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in deionized water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Anion-exchange column suitable for inositol phosphate separation.
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: 1 M HCl or MSA.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes is a typical starting point. The gradient should be optimized to achieve separation of all potential isomers.[7]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Range: m/z 100-500.
-
Key Ions to Monitor: The [M-H]⁻ ion for inositol monophosphate is m/z 259.0.[8]
-
-
Data Analysis:
-
Integrate the peak area for this compound and any other observed peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Identify potential isomeric impurities by comparing their retention times and mass spectra to known standards if available.
-
Protocol 2: In Vitro Phosphatase Activity Assay
This assay measures the ability of a phosphatase enzyme to dephosphorylate this compound. The purity of the substrate is critical for accurate kinetic measurements.
Objective: To determine the kinetic parameters (Km and Vmax) of a phosphatase using this compound as a substrate.
Materials:
-
Purified phosphatase enzyme
-
This compound (synthetic or natural)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂)
-
Malachite green phosphate detection reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a series of dilutions of the substrate in the assay buffer to cover a range of concentrations around the expected Km of the enzyme.
-
-
Enzyme Reaction:
-
In a 96-well plate, add a fixed amount of the phosphatase enzyme to each well.
-
Initiate the reaction by adding the different concentrations of the this compound substrate to the wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37 °C) for a fixed time, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a stop solution (e.g., an equal volume of 0.1 M HCl).
-
-
Phosphate Detection:
-
Add the malachite green reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Convert the absorbance readings to the amount of phosphate released.
-
Plot the initial reaction velocity (rate of phosphate release) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Considerations for Synthetic vs. Natural Sources:
-
Synthetic: The high purity of synthetic this compound provides a more accurate determination of the enzyme's kinetic parameters for this specific substrate.
-
Natural: The presence of other inositol phosphate isomers in a natural preparation could lead to competitive inhibition, resulting in an apparent increase in the Km value. Some isomers might also be substrates for the phosphatase, leading to an overestimation of the Vmax for this compound.
Protocol 3: Cell-Based Inositol Phosphate Accumulation Assay (HTRF)
This protocol describes a common method to measure the accumulation of inositol phosphates in cells in response to G-protein coupled receptor (GPCR) activation. The specificity of the response is highly dependent on the purity of any exogenously added inositol phosphates.
Objective: To measure the agonist-stimulated accumulation of inositol monophosphates in cultured cells.
Materials:
-
Cultured cells expressing the GPCR of interest
-
Cell culture medium and supplements
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES)
-
Agonist for the GPCR
-
Lithium chloride (LiCl) to inhibit inositol monophosphatases
-
IP-One HTRF® assay kit (or similar)
-
White 384-well microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a white 384-well plate at an appropriate density and allow them to adhere overnight.
-
-
Assay Protocol:
-
Remove the culture medium and replace it with stimulation buffer containing LiCl (typically 10-50 mM).
-
Add the agonist at various concentrations to stimulate the cells. Include a negative control (no agonist).
-
If using exogenous this compound to study its effects, add it at this stage.
-
Incubate the plate for the desired time (e.g., 30-60 minutes) at 37 °C.
-
-
Detection:
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 conjugate and anti-IP1-cryptate conjugate) according to the kit manufacturer's instructions.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the agonist concentration to generate a dose-response curve and determine the EC50.
-
Considerations for Synthetic vs. Natural Sources:
-
Synthetic: When studying the specific effects of this compound in a cellular context, the high purity of a synthetic source is crucial to avoid confounding results from other biologically active isomers or contaminants.
-
Natural: A naturally sourced preparation could introduce a mixture of inositol phosphates, making it difficult to attribute any observed cellular response solely to this compound.
Conclusion and Recommendations
The choice between synthetic and naturally sourced this compound should be guided by the specific demands of the experimental application.
-
For quantitative assays , such as enzyme kinetics, receptor binding studies, and when using it as an analytical standard, synthetic this compound is strongly recommended . Its high purity and isomeric consistency ensure accurate and reproducible results.
-
For cell-based assays where the specific biological activity of this compound is being investigated, the use of a synthetic source is critical to avoid off-target effects from other isomers or contaminants.
-
Naturally sourced this compound may be a suitable and cost-effective option for applications where high purity is not a primary concern, such as in some screening assays or as a component in complex mixtures where the overall effect of a natural extract is being evaluated.
Researchers should always be aware of the potential for isomeric impurities and other contaminants in their inositol phosphate preparations and consider validating the purity of their reagents using methods like HPLC-MS, especially when unexpected or inconsistent results are obtained.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Biochemical Characterization of Fungal Phytases (myo-Inositol Hexakisphosphate Phosphohydrolases): Catalytic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myo-Inositol phosphate isomers generated by the action of a phytate-degrading enzyme from Klebsiella terrigena on phytate [pubmed.ncbi.nlm.nih.gov]
- 5. Inositol pentakisphosphate isomers bind PH domains with varying specificity and inhibit phosphoinositide interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inositol pentakisphosphate isomers bind PH domains with varying specificity and inhibit phosphoinositide interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1D-myo-inositol 4-phosphate | C6H13O9P | CID 440043 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D-myo-Inositol 4-monophosphate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of responsible research. This guide provides essential safety and logistical information for the proper disposal of D-myo-Inositol 4-monophosphate, a non-hazardous biochemical commonly used in signal transduction research.
Immediate Safety and Handling
While this compound is not classified as a hazardous substance, standard laboratory safety protocols should always be followed.[1][2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound to avoid dust formation and contact with skin and eyes.[3][4]
-
Ventilation: Handle the solid form in a well-ventilated area.[4] If dust is generated, respiratory protection may be required.[2]
-
Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.[2][4] The spill area can then be flushed with water.[4]
Quantitative Data Summary
The physical and chemical properties of this compound are comparable to its parent compound, myo-inositol. Key data is summarized in the table below.
| Property | Value |
| Physical State | Solid (Lyophilized Powder) |
| Appearance | White |
| Odor | Odorless |
| Solubility | Soluble in water (10 mg/ml)[5] |
| Molecular Formula | C₆H₁₃O₉P |
| Molecular Weight | 260.14 g/mol [6] |
| Stability | Stable under normal conditions[3] |
| Hazard Classification | Not classified as a hazardous substance[1][2] |
Step-by-Step Disposal Protocol
As a non-hazardous chemical, the disposal of this compound is generally straightforward. However, it is crucial to adhere to all institutional and local regulations.
-
Consult Institutional and Local Guidelines: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[7] Local regulations may have specific requirements for the disposal of non-hazardous chemical waste.
-
Assess the Waste Form:
-
Solid Waste: Uncontaminated, solid this compound can typically be disposed of in the regular laboratory trash.[7][8] It is good practice to place it in a sealed container or bag to prevent dust from becoming airborne.
-
Aqueous Solutions: Non-hazardous, dilute aqueous solutions of this compound can often be disposed of down the drain with copious amounts of water.[7][8] However, verify this with your institution's EHS, as some facilities have restrictions on drain disposal.
-
Contaminated Waste: If this compound is mixed with hazardous materials (e.g., solvents, other hazardous chemicals), it must be disposed of as hazardous waste.[9] Follow your institution's hazardous waste procedures, which include proper labeling and segregation of the waste.
-
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent (like water) before being disposed of in the regular trash or recycling, depending on institutional policy.[9] Ensure all chemical labels are defaced or removed.[8]
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the correct disposal procedure for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 1D-myo-inositol 4-phosphate | C6H13O9P | CID 440043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. sites.rowan.edu [sites.rowan.edu]
Personal protective equipment for handling D-myo-Inositol 4-monophosphate
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment (PPE) for handling D-myo-Inositol 4-monophosphate to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications | Purpose |
| Eye Protection | Safety Glasses with side shields | Conforming to EN166 or OSHA 29 CFR 1910.133 standards.[3] | Protects against splashes and airborne particles.[1] |
| Chemical Goggles | Snug-fitting.[1] | Recommended when there is a significant risk of splashing.[1] | |
| Hand Protection | Disposable Gloves | Nitrile or Latex.[1] Check for chemical resistance and breakthrough time appropriate for the task.[4] | Prevents direct skin contact.[1] |
| Body Protection | Laboratory Coat | Standard lab coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Dust Mask/Respirator | N95 or equivalent if dusts are generated.[1] | Recommended when handling fine powders or when dust generation is likely.[1] |
Operational Plan: Safe Handling Procedures
Adherence to proper handling procedures is critical to prevent contamination and ensure a safe laboratory environment.
Engineering Controls:
-
Handle this compound in a well-ventilated area.[5] For procedures that may generate dust, such as weighing or transferring solid material, the use of a chemical fume hood is recommended.[1]
-
Where solids are handled as powders or crystals, local exhaust ventilation may be required.[4]
Donning PPE:
-
Lab Coat: Put on the lab coat, ensuring it is fully fastened.[1]
-
Respiratory Protection (if needed): If the procedure is likely to generate dust, put on a dust mask or respirator.[1]
-
Eye Protection: Put on safety glasses or chemical goggles.[1]
-
Gloves: Put on gloves, ensuring they overlap the cuffs of the lab coat.[1]
Handling the Compound:
-
Wear protective clothing when there is a risk of exposure.[4][5]
-
Do not eat, drink, or smoke in the handling area.[5]
-
Always wash hands thoroughly with soap and water after handling.[5]
Doffing PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.[1]
-
Lab Coat: Remove the lab coat by unfastening it and rolling it down from the shoulders, keeping the contaminated outer surface away from your body.[1]
-
Eye Protection: Remove safety glasses or goggles.[1]
-
Respiratory Protection (if used): Remove the dust mask or respirator.[1]
-
Hand Hygiene: Wash hands thoroughly with soap and water.[1]
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and comply with regulations.
-
Chemical Disposal: Dispose of unused or waste this compound as chemical waste in accordance with local, state, and federal regulations.[1] Consult your institution's environmental health and safety (EHS) office for specific guidelines.[1]
-
Contaminated PPE Disposal: Dispose of contaminated gloves and other disposable PPE in a designated chemical waste container.[1]
-
Spill Cleanup: In case of a minor spill, sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal.[5] For major spills, evacuate the area and alert emergency responders.[4][5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
